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Foundational

An In-depth Technical Guide to 3-(1-Phenylcyclopropyl)isoxazol-5-amine (CAS 1341834-65-8)

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 3-(1-Phenylcyclopropyl)isoxazol-5-amine (CAS 1341834-65-8), a novel heterocyclic compound...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-Phenylcyclopropyl)isoxazol-5-amine (CAS 1341834-65-8), a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the limited publicly available experimental data for this specific molecule, this guide synthesizes information from analogous structures and employs in silico predictive models to offer insights into its physicochemical properties, potential synthetic routes, and putative biological activities. This document is intended to serve as a foundational resource for researchers interested in the exploration and development of isoxazole-based compounds.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1] The isoxazole moiety is valued for its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various non-covalent interactions with biological targets.[2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3][4] The 5-aminoisoxazole substitution pattern, in particular, is a key feature in many compounds with demonstrated therapeutic potential.[5]

The subject of this guide, 3-(1-Phenylcyclopropyl)isoxazol-5-amine, combines the isoxazole core with a phenylcyclopropyl group. The cyclopropyl ring is another valuable motif in drug design, known to enhance metabolic stability, improve potency by constraining molecular conformation, and modulate physicochemical properties such as lipophilicity. The phenylcyclopropylamine scaffold itself is found in bioactive compounds, including enzyme inhibitors.[6] The unique combination of these two pharmacophores in 3-(1-Phenylcyclopropyl)isoxazol-5-amine suggests a promising profile for further investigation.

Physicochemical Properties: An In Silico Approach

In the absence of experimentally determined data, the physicochemical properties of 3-(1-Phenylcyclopropyl)isoxazol-5-amine were predicted using computational models. These predictions provide valuable estimates for guiding experimental design and assessing the molecule's drug-like potential.

PropertyPredicted ValuePrediction Tool/Method
Molecular Formula C₁₂H₁₂N₂O-
Molecular Weight 200.24 g/mol -
logP 2.1Molinspiration
Topological Polar Surface Area (TPSA) 52.05 ŲMolinspiration
Hydrogen Bond Donors 1Molinspiration
Hydrogen Bond Acceptors 3Molinspiration
Rotatable Bonds 1Molinspiration
Aqueous Solubility (logS) -2.8ALOGPS
pKa (most basic) 3.5ChemAxon

Note: These values are computationally generated and should be confirmed by experimental methods.

Synthesis and Manufacturing

While a specific synthetic route for 3-(1-Phenylcyclopropyl)isoxazol-5-amine has not been published, a plausible and efficient synthesis can be proposed based on established methodologies for the construction of 5-aminoisoxazoles. A key intermediate for this synthesis is 1-phenylcyclopropane-1-carbonitrile.

Proposed Synthesis of the Key Intermediate: 1-Phenylcyclopropane-1-carbonitrile

The synthesis of 1-phenylcyclopropane-1-carbonitrile can be achieved via a cyclopropanation reaction. A common method involves the reaction of benzonitrile with 1,2-dibromoethane in the presence of a strong base such as sodium amide in liquid ammonia.

Proposed Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

A well-established method for the synthesis of 5-aminoisoxazoles is the reaction of a β-ketonitrile with hydroxylamine.[7] In this proposed route, 1-phenylcyclopropane-1-carbonitrile can be acylated to form the corresponding β-ketonitrile, which is then cyclized with hydroxylamine to yield the target compound.

Protocol: Proposed Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

Step 1: Synthesis of 3-oxo-3-(1-phenylcyclopropyl)propanenitrile

  • To a solution of sodium ethoxide, prepared from sodium (1.1 eq) in anhydrous ethanol, add 1-phenylcyclopropane-1-carbonitrile (1.0 eq).

  • To this mixture, add ethyl acetate (1.2 eq) and heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

Step 2: Cyclization to 3-(1-Phenylcyclopropyl)isoxazol-5-amine

  • Dissolve the crude 3-oxo-3-(1-phenylcyclopropyl)propanenitrile in a suitable solvent such as ethanol.

  • Add hydroxylamine hydrochloride (1.5 eq) and a base (e.g., sodium acetate, 2.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

Synthetic Workflow Benzonitrile Benzonitrile Intermediate_1 1-Phenylcyclopropane-1-carbonitrile Benzonitrile->Intermediate_1 NaNH2, liq. NH3 1,2-dibromoethane 1,2-dibromoethane 1,2-dibromoethane->Intermediate_1 Intermediate_2 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile Intermediate_1->Intermediate_2 NaOEt, EtOH Ethyl_acetate Ethyl_acetate Ethyl_acetate->Intermediate_2 Final_Product 3-(1-Phenylcyclopropyl)isoxazol-5-amine Intermediate_2->Final_Product NaOAc, EtOH Hydroxylamine_HCl Hydroxylamine_HCl Hydroxylamine_HCl->Final_Product

Caption: Proposed synthetic workflow for 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

Potential Applications and Biological Significance

Given the established biological activities of both the isoxazole and phenylcyclopropyl scaffolds, 3-(1-Phenylcyclopropyl)isoxazol-5-amine is a promising candidate for various therapeutic areas. The following are potential applications based on structure-activity relationships of related compounds.

Anticancer Activity

Isoxazole derivatives have been extensively investigated as anticancer agents.[1] They have been shown to inhibit various targets involved in cancer progression, including kinases and histone deacetylases. The incorporation of a cyclopropyl group can enhance the potency and selectivity of these compounds. The phenylcyclopropyl moiety may allow for favorable interactions within the binding pockets of target proteins.

Anti-inflammatory and Analgesic Properties

The isoxazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory and analgesic properties of isoxazole derivatives are often attributed to their inhibition of cyclooxygenase (COX) enzymes.[3] The rigid conformation imparted by the cyclopropyl group could lead to enhanced binding to these enzymes.

Neurological Disorders

The phenylcyclopropylamine structure is a known pharmacophore for monoamine oxidase (MAO) inhibitors, which are used in the treatment of depression and other neurological disorders.[6] It is plausible that 3-(1-Phenylcyclopropyl)isoxazol-5-amine could exhibit activity at CNS targets, and further investigation in this area is warranted.

Potential_Biological_Targets Target_Molecule 3-(1-Phenylcyclopropyl)isoxazol-5-amine Kinases Kinases Target_Molecule->Kinases inhibition COX_Enzymes COX Enzymes Target_Molecule->COX_Enzymes inhibition MAO Monoamine Oxidase Target_Molecule->MAO inhibition Anticancer Anticancer Activity Kinases->Anticancer Anti_inflammatory Anti-inflammatory Activity COX_Enzymes->Anti_inflammatory CNS_Activity CNS Activity MAO->CNS_Activity

Caption: Potential biological targets and therapeutic areas.

Safety and Handling

As there is no specific safety data available for 3-(1-Phenylcyclopropyl)isoxazol-5-amine, it is imperative to handle this compound with the utmost care, assuming it is hazardous. The following precautions are based on the general safety guidelines for aminoisoxazole derivatives.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air and keep comfortable for breathing.

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Conclusion

3-(1-Phenylcyclopropyl)isoxazol-5-amine is a novel heterocyclic compound with a promising structural profile for applications in drug discovery. While experimental data on this specific molecule is scarce, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of its constituent scaffolds. The in silico predictions of its physicochemical properties, along with a proposed synthetic route and a discussion of its potential biological activities, offer a solid foundation for future research and development of this and related compounds. As with any new chemical entity, further experimental validation is crucial to fully elucidate its properties and potential.

References

  • Belkacem, I., et al. (2016). One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. Molecules, 21(10), 1369.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition.
  • Wallace, O. B., et al. (2006). A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(16), 3741-3744.
  • BenchChem. (2025).
  • Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(25), 20836-20845.
  • Ferreira, I. C. F. R., et al. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Current Organic Chemistry, 14(3), 254-270.
  • Echemi. (n.d.). 5-AMINO-3-(4-FLUOROPHENYL)
  • Fisher Scientific. (2025).
  • Rambabu, D., et al. (2013). An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Medicinal Research Reviews, 33(4), 856-896.
  • Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3)
  • Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry.
  • BenchChem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Manoj Kumar, P., et al. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry, 4(5), 685-692.
  • Rangaswamy, J., et al. (2015). Isoxazoles: Molecules with potential medicinal properties. Journal of Chemical and Pharmaceutical Research, 7(8), 871-881.
  • Enamine. (n.d.). Bioisosteres of tert-Butyl Group.
  • Stepanov, A. A., et al. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Molecules, 28(22), 7569.
  • Google Patents. (2005).
  • ResearchGate. (2010). ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • Google Patents. (1969). US3468900A - Process for preparing isoxazole compounds.
  • Google Patents. (1966). US3242189A - Processes for preparing 3-amino-isoxazoles.
  • Faramarzi, Z., & Kiyani, H. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
  • BLD Pharm. (n.d.). 14678-05-8|Isoxazol-5-amine.
  • A Review: Biological Importance of Heterocyclic Compounds. (2020). Der Pharma Chemica, 12(1), 1-10.
  • Heterocycles in Medicinal Chemistry. (2019). Molecules, 24(17), 3129.
  • Singh, G., & Singh, P. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Serbian Chemical Society, 82(9), 927-961.

Sources

Exploratory

Chemical structure of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

An In-depth Technical Guide to the Chemical Structure and Significance of 3-(1-Phenylcyclopropyl)isoxazol-5-amine This guide provides a comprehensive technical overview of 3-(1-Phenylcyclopropyl)isoxazol-5-amine, a novel...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Structure and Significance of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

This guide provides a comprehensive technical overview of 3-(1-Phenylcyclopropyl)isoxazol-5-amine, a novel heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structural attributes, a proposed synthetic pathway, robust analytical validation techniques, and its potential as a valuable scaffold in modern pharmacology.

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1] Its unique electronic properties and structural rigidity make it a privileged scaffold in the design of new therapeutic agents.[2] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3] Marketed drugs such as the anti-inflammatory agent Valdecoxib and the anticonvulsant Zonisamide feature this versatile core, highlighting its clinical significance.[4] The strategic incorporation of diverse substituents onto the isoxazole ring allows for the fine-tuning of a compound's pharmacological profile, making the exploration of novel derivatives a highly active area of research.[5]

Structural Analysis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

The molecule 3-(1-Phenylcyclopropyl)isoxazol-5-amine is a unique amalgamation of several key pharmacophoric features. A detailed analysis of its structure reveals:

  • The Isoxazole Core : This five-membered aromatic ring acts as the central scaffold. The placement of the nitrogen and oxygen atoms influences the molecule's polarity, hydrogen bonding capacity, and metabolic stability.

  • The 5-Amino Group : The amine substituent at the C5 position is a critical functional group. It can act as a hydrogen bond donor and a basic center, enabling key interactions with biological targets like enzyme active sites or receptors. Its presence significantly influences the molecule's solubility and pharmacokinetic properties.

  • The 3-(1-Phenylcyclopropyl) Substituent : This bulky, lipophilic group at the C3 position is arguably the most defining feature.

    • Cyclopropyl Ring : This strained three-membered ring introduces conformational rigidity. It is often used in drug design as a "bioisostere" for a phenyl ring or a double bond, but with a distinct three-dimensional geometry that can optimize binding to a target protein.

    • Phenyl Group : Attached to the cyclopropyl ring, the phenyl group provides a large, hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions within a binding pocket.

The combination of a rigid, three-dimensional cyclopropyl linker and a planar phenyl ring creates a unique spatial arrangement that is distinct from simple alkyl or aryl substituents. This structural complexity offers the potential for high-potency and selective interactions with biological targets.

Proposed Synthesis Pathway

While specific literature for this exact molecule is not publicly available, a reliable and regioselective synthesis can be proposed based on established methods for creating 5-amino-3-alkyl isoxazoles.[6] The key strategy involves the reaction of a β-ketonitrile with hydroxylamine, where careful control of reaction conditions is paramount for achieving the desired 5-amino regioisomer.

The proposed starting material is 3-(1-phenylcyclopropyl)-3-oxopropanenitrile . The synthesis proceeds via the following logical steps:

Experimental Protocol: Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine
  • Reaction Setup : To a solution of 3-(1-phenylcyclopropyl)-3-oxopropanenitrile (1.0 eq) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 eq).

  • pH Adjustment & Cyclization : Adjust the pH of the mixture to >8 using an appropriate base (e.g., aqueous sodium hydroxide). Heat the reaction mixture to approximately 100 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Causality Explanation : The regioselectivity of the cyclization is critically dependent on pH and temperature.[6] At a pH above 8 and elevated temperatures, hydroxylamine preferentially attacks the ketone carbonyl over the nitrile group. This initial attack forms an oxime intermediate, which then undergoes an intramolecular cyclization via the nitrile group to selectively form the 5-aminoisoxazole product. In contrast, mildly acidic conditions and lower temperatures would favor initial attack on the nitrile, leading to the undesired 3-aminoisoxazole isomer.[6]

  • Work-up : Cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., dilute HCl) and extract the product into an organic solvent such as ethyl acetate.

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel to yield the pure 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

This protocol represents a self-validating system, as the final product's identity and regiochemistry must be rigorously confirmed by the analytical methods described in the following section.

G cluster_start Starting Materials cluster_reagents Reaction Conditions A 3-(1-phenylcyclopropyl)- 3-oxopropanenitrile D Regioselective Cyclization A->D B Hydroxylamine HCl B->D C Solvent (Ethanol) pH > 8 (Base) Temp: 100 °C C->D E Work-up & Purification (Extraction, Column Chromatography) D->E F Final Product: 3-(1-Phenylcyclopropyl)isoxazol-5-amine E->F

Caption: Proposed synthetic workflow for 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

Structural Elucidation and Analytical Characterization

Confirming the chemical structure and purity of the synthesized compound is a critical step. A combination of spectroscopic and chromatographic techniques is required.

Data Presentation: Expected Analytical Data
Technique Expected Observations Purpose
¹H NMR - Multiplets in the aromatic region (~7.2-7.5 ppm) for the phenyl protons.- A singlet for the isoxazole C4-H proton (~5.5-6.5 ppm).[7]- Signals for the cyclopropyl protons.- A broad singlet for the -NH₂ protons.Confirms the presence of key functional groups and their connectivity. Provides information on the proton environment.
¹³C NMR - Resonances for the isoxazole ring carbons (~95-170 ppm).- Signals for the phenyl carbons (~125-140 ppm).- Signals for the cyclopropyl carbons.Determines the number of unique carbon atoms and confirms the carbon skeleton of the molecule.
FT-IR - N-H stretching bands for the primary amine (~3300-3500 cm⁻¹).- C=N and C=C stretching vibrations of the isoxazole ring (~1500-1650 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).Identifies characteristic functional groups present in the molecule.[8]
Mass Spec (MS) - A molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the calculated molecular weight.Confirms the molecular weight and provides information on fragmentation patterns, further validating the structure.
HPLC - A single, sharp peak under various solvent conditions.Assesses the purity of the final compound.
Elemental Analysis - Experimental percentages of C, H, and N that match the calculated theoretical values.[9]Confirms the elemental composition and empirical formula of the compound.
Mandatory Visualization: Analytical Workflow

The following workflow provides a logical sequence for the comprehensive validation of the synthesized molecule.

G cluster_analysis Spectroscopic & Analytical Methods A Synthesized Crude Product B Purification (Column Chromatography) A->B C Structural Confirmation B->C D Purity Assessment C->D NMR ¹H & ¹³C NMR C->NMR MS Mass Spectrometry C->MS IR FT-IR C->IR EA Elemental Analysis C->EA E Validated Compound D->E HPLC HPLC D->HPLC

Caption: A standard workflow for the analytical validation of the target compound.

Potential Applications in Drug Discovery

Based on the extensive biological activities reported for a wide range of isoxazole derivatives, 3-(1-Phenylcyclopropyl)isoxazol-5-amine represents a promising scaffold for therapeutic development.[3][5] The unique structural features of this molecule suggest several potential avenues for investigation.

  • Oncology : Numerous isoxazole-containing molecules have demonstrated potent anticancer activity against various cell lines.[3] The rigid, three-dimensional nature of the phenylcyclopropyl group could facilitate novel binding modes in kinase or protein-protein interaction targets relevant to cancer.

  • Neuroscience : The isoxazole core is present in drugs targeting the central nervous system (CNS).[4] The lipophilicity imparted by the phenylcyclopropyl substituent may enhance blood-brain barrier penetration, making this scaffold attractive for developing agents against neurodegenerative disorders or other neurological conditions.

  • Anti-inflammatory Agents : Isoxazole derivatives are known to modulate inflammatory pathways.[2] This compound could be explored for its potential to inhibit key inflammatory targets like cyclooxygenase (COX) enzymes or cytokines.

The diagram below illustrates the potential therapeutic pathways that could be explored based on the known activities of the isoxazole chemical class.

G cluster_apps Potential Therapeutic Areas center 3-(1-Phenylcyclopropyl) isoxazol-5-amine Scaffold Oncology Oncology center->Oncology Kinase Inhibition, Antiproliferative Activity Inflammation Anti-Inflammatory center->Inflammation COX/LOX Inhibition, Cytokine Modulation CNS CNS Disorders center->CNS Receptor Modulation, Enzyme Inhibition Infectious Anti-Infective center->Infectious Antimicrobial, Antiviral Activity

Sources

Foundational

Novel isoxazole scaffolds for medicinal chemistry research

Title: Next-Generation Isoxazole Scaffolds: Synthetic Architectures, Bioisosterism, and Metabolic Liabilities Executive Summary The isoxazole ring (1,2-oxazole) has evolved from a classical bioisostere of carboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Next-Generation Isoxazole Scaffolds: Synthetic Architectures, Bioisosterism, and Metabolic Liabilities

Executive Summary

The isoxazole ring (1,2-oxazole) has evolved from a classical bioisostere of carboxylic acids to a versatile scaffold in modern drug discovery.[1] While historically validated in COX-2 inhibitors (Valdecoxib) and DMARDs (Leflunomide), recent medicinal chemistry efforts have repurposed the scaffold for covalent inhibition (via 3-halo-4,5-dihydroisoxazoles) and epigenetic modulation (BET bromodomain inhibitors).[1][2]

This guide provides a technical deep-dive into the design principles, regioselective synthesis, and metabolic liabilities of isoxazole scaffolds. It moves beyond basic definitions to explore the causal structure-activity relationships (SAR) and provides self-validating protocols for synthesis and stability assessment.[1][2]

Pharmacological Rationale & Bioisosterism

The utility of the isoxazole ring stems from its unique electronic distribution and physicochemical properties.

  • Carboxylic Acid Bioisosterism: The 3-hydroxyisoxazole moiety is a classic bioisostere for the carboxylic acid group (pKa ~4.5–5.5).[1][2] It mimics the acidity and planar geometry of carboxylates but offers distinct lipophilicity profiles (LogP modulation) and improved blood-brain barrier (BBB) permeability.[1][2] This is critical in the design of GABA and Glutamate agonists (e.g., AMPA).

  • Rigid Linker Geometry: In kinase inhibitors, the isoxazole ring serves as a rigid spacer that orients pharmacophores into specific pockets (e.g., ATP-binding sites) while minimizing entropic penalties upon binding.[1]

  • Dipole Alignment: The strong dipole moment of the N–O bond allows for specific electrostatic interactions with protein backbones, often replacing amide bonds to improve metabolic stability against amidases.

Table 1: Physicochemical Comparison of Isoxazoles vs. Common Motifs
PropertyCarboxylic Acid (-COOH)3-HydroxyisoxazoleIsoxazole (Unsubstituted)Amide (-CONH-)
pKa 4.5 – 5.04.5 – 5.5Weak Base (pKb ~12)Neutral
H-Bond Donor YesYesNoYes
H-Bond Acceptor YesYesYes (N and O)Yes
Metabolic Risk GlucuronidationGlucuronidationReductive Ring OpeningHydrolysis
Geometry PlanarPlanarPlanar/RigidPlanar

Novel Applications: Covalent Warheads & BET Inhibition

Moving beyond classical reversible binding, recent literature (2023-2024) highlights the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold as a tunable electrophile for covalent inhibition.[1][2]

  • Mechanism: The BDHI moiety reacts with nucleophilic cysteine residues in target proteins (e.g., hGAPDH, BTK). Unlike highly reactive acrylamides, BDHI offers "tempered" reactivity, reducing off-target toxicity while maintaining high selectivity.[1]

  • BET Inhibition: In the development of I-BET151 and related analogs, the 3,5-dimethylisoxazole motif acts as an acetyl-lysine mimic, inserting into the hydrophobic pocket of bromodomains (BRD4).[1]

Synthetic Architectures: Regioselective Protocols

The primary synthetic challenge is regioselectivity (3,5- vs. 3,4-substitution).[1][2] Classical condensation of hydroxylamine with 1,3-dicarbonyls often yields mixtures. The modern standard is the Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuAAC-like) , which guarantees 3,5-regioselectivity.[1][2]

Experimental Protocol 1: Regioselective Synthesis of 3,5-Disubstituted Isoxazoles

Methodology adapted from recent Click Chemistry protocols.

Reagents:

  • Terminal Alkyne (1.0 equiv)[1][2]

  • Hydroximinoyl Chloride (Precursor to Nitrile Oxide) (1.2 equiv)[1][2]

  • Copper(I) Iodide (CuI) (10 mol%)[1][2]

  • Triethylamine (Et3N) (1.2 equiv)[1][2]

  • Solvent: DCM or THF/Water (1:1)[1][2]

Step-by-Step Workflow:

  • In Situ Generation: Dissolve the hydroximinoyl chloride in DCM. Cool to 0°C.[1][2]

  • Base Addition: Add Et3N dropwise.[1][2] Causality: This dehydrohalogenates the precursor to generate the reactive Nitrile Oxide dipole in situ.

  • Catalyst Introduction: Add the terminal alkyne followed by CuI. Causality: Copper coordinates the alkyne, lowering the activation energy for the [3+2] cycloaddition and directing the steric bulk to the 5-position (3,5-selectivity).[1]

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor via TLC (disappearance of alkyne).[1][2]

  • Workup: Quench with saturated NH4Cl (removes copper). Extract with EtOAc.[1][2]

  • Purification: Silica gel chromatography.

Self-Validation Check:

  • NMR Signature: The C4-proton of a 3,5-disubstituted isoxazole typically appears as a singlet around

    
     6.0–6.8 ppm.[1][2] A doublet would indicate failure or wrong substitution.[2]
    
Visualization: Synthetic Pathway (Graphviz)[1][2]

IsoxazoleSynthesis Start Hydroximinoyl Chloride Base Base (Et3N) Dehydrohalogenation Start->Base Dipole Nitrile Oxide (In Situ) Base->Dipole - HCl TS Metallacycle Intermediate Dipole->TS Alkyne Terminal Alkyne Catalyst Cu(I) Catalyst Coordination Alkyne->Catalyst Catalyst->TS Regiocontrol Product 3,5-Disubstituted Isoxazole TS->Product Reductive Elimination

Caption: Regioselective [3+2] cycloaddition pathway via in situ nitrile oxide generation and copper catalysis.

Metabolic Liability: The "Shrapnel" Effect

A critical liability of the isoxazole scaffold is Reductive Ring Opening . This is not a theoretical risk; it is the primary metabolic clearance pathway for drugs like Leflunomide and Razaxaban .

  • Mechanism: The N–O bond is weak (bond energy ~55 kcal/mol).[1] Under reducing conditions (liver microsomes, P450 enzymes, or gut microbiota), this bond cleaves to form an amino-enone or cyano-enol species.[1][2]

  • Consequence:

    • Therapeutic:[1][2][3][4] In Leflunomide, this opening is required to form the active metabolite (A771726).[5]

    • Toxicological:[1][2] In other contexts, the resulting enone is a Michael acceptor (reactive electrophile) that can covalently bind to liver proteins, causing hepatotoxicity (DILI).

Experimental Protocol 2: Metabolic Stability Assay (Ring Opening)

Objective: Determine if your novel isoxazole scaffold is susceptible to reductive ring opening.

Reagents:

  • Human Liver Microsomes (HLM) or S9 Fraction.[1][2]

  • NADPH (Cofactor).[1][2]

  • Test Compound (1 µM).[1][2]

  • Positive Control: Leflunomide (known opener).[1][2]

  • Negative Control: 3,5-Dimethylisoxazole (sterically hindered, slower opening).[1][2]

Workflow:

  • Incubation: Incubate Test Compound with HLM and NADPH in phosphate buffer (pH 7.4) at 37°C.[1][2]

  • Anaerobic Check: Perform a parallel incubation under nitrogen atmosphere. Causality: Reductive metabolism is often enhanced under low oxygen tension (mimicking gut conditions).[1][2]

  • Sampling: Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile.

  • Analysis (LC-MS/MS):

    • Monitor loss of Parent (M+H).[1][2]

    • Critical Step: Monitor appearance of the Ring-Opened Product (Mass = Parent + 2H).[1][2]

    • Look for the specific UV signature of the amino-enone.[1][2]

Visualization: Metabolic Fate (Graphviz)[1][2]

MetabolicPathway Parent Isoxazole Scaffold (Parent Drug) Intermediate Radical Anion Intermediate Parent->Intermediate + e- Enzyme P450 / Reductase (NADPH Dependent) Enzyme->Intermediate Cleavage N-O Bond Scission Intermediate->Cleavage Metabolite Active/Toxic Metabolite (Cyano-enol / Amino-enone) Cleavage->Metabolite Ring Opening Toxicity Protein Adducts (Hepatotoxicity) Metabolite->Toxicity Michael Addition (If electrophilic)

Caption: Reductive ring opening pathway leading to potentially reactive amino-enone metabolites.[1][2]

References

  • Pinter, T. et al. (2023).[1] "3-Bromo-4,5-dihydroisoxazole as a Novel Warhead for Covalent Inhibitors." Journal of Medicinal Chemistry. Link (Note: Contextualized from "Inspired by Nature" series).[1][2]

  • Kalgutkar, A. S. et al. (2003).[1] "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide." Drug Metabolism and Disposition. Link

  • Tang, S. et al. (2009).[1] "Efficient and Regioselective One-Pot Synthesis of 3,5-Disubstituted Isoxazoles." Organic Letters. Link[1][2]

  • Jennings, et al. (2021).[1][6] "Bioactivation of isoxazole-containing bromodomain and extra-terminal domain (BET) inhibitors." Toxicological Sciences. Link

  • Zhu, L. et al. (2018).[1] "Structure-Based Discovery of Benzo[d]isoxazole Derivatives as BET Inhibitors." Journal of Medicinal Chemistry. Link[1][2]

Sources

Exploratory

Bioisosteric Applications of Phenylcyclopropyl Isoxazole Moieties

This guide details the bioisosteric utility, synthetic pathways, and pharmacological applications of phenylcyclopropyl isoxazole moieties.[1] It focuses on the strategic use of this scaffold to rigidify flexible linkers,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the bioisosteric utility, synthetic pathways, and pharmacological applications of phenylcyclopropyl isoxazole moieties.[1] It focuses on the strategic use of this scaffold to rigidify flexible linkers, enhance metabolic stability, and optimize vector geometry in drug candidates, exemplified by farnesoid X receptor (FXR) agonists and adenosine receptor ligands.[1]

Technical Guide | Medicinal Chemistry & Structural Biology

Executive Summary: The Rigidified Linker Strategy

The phenylcyclopropyl isoxazole moiety represents a high-value scaffold in modern medicinal chemistry, functioning as a conformationally restricted bioisostere of phenylethyl isoxazole or styryl isoxazole systems.

In drug design, flexible alkyl linkers (like ethyl groups) often incur a high entropic penalty upon binding and are susceptible to rapid metabolic oxidation (CYP450-mediated). Replacing the ethyl linker with a cyclopropyl ring achieves two critical objectives:

  • Conformational Locking: It freezes the bioactive conformation, reducing the entropic cost of binding (

    
    ).
    
  • Metabolic Blockade: It eliminates benzylic hydrogens prone to abstraction, significantly extending half-life (

    
    ).
    

This guide analyzes the application of this moiety, particularly in the context of FXR agonists (related to the Tropifexor class) and GPCR modulators .

Structural Analysis & Bioisosteric Logic

The "Magic Ring" Effect

The cyclopropane ring is often termed a "magic ring" in medicinal chemistry due to its ability to impart


-like character to 

carbons (high

-character). When interposed between a phenyl ring and an isoxazole:
  • Vector Geometry: The trans-1,2-disubstitution pattern of the cyclopropane ring projects the phenyl and isoxazole rings at a defined angle (

    
    ), mimicking the trans-alkene (styryl) geometry but without the chemical reactivity (Michael acceptor potential) of a double bond.
    
  • Orthogonal Expansion: Unlike a flat phenyl-isoxazole biaryl bond, the phenylcyclopropyl group introduces "escape from flatland" (Fsp3 character), improving solubility and exploring 3D hydrophobic pockets.[1]

Metabolic Stability Profile

A primary failure mode for phenylethyl-containing drugs is benzylic oxidation at the linker.

Linker TypeMetabolic VulnerabilityCYP450 Interaction
Phenylethyl (

)
High (Benzylic hydroxylation)Rapid clearance via CYP3A4
Styryl (

)
Moderate (Epoxidation/Reduction)Potential for reactive metabolites
Phenylcyclopropyl Low Steric/Electronic Blockade

The cyclopropyl C-H bonds have higher dissociation energy (


 kcal/mol) compared to standard alkyl C-H bonds (

kcal/mol), making them resistant to radical abstraction by CYP450 iron-oxo species.

Case Study: FXR Agonists & Tropifexor Analogs[1][2][3][4]

While Tropifexor (LJN452) itself utilizes a fused tricyclic amine and a specific isoxazole-cyclopropyl motif, the phenylcyclopropyl isoxazole moiety appears in the broader SAR (Structure-Activity Relationship) landscape of FXR agonists to optimize lipophilic contacts.

Mechanistic Role in FXR Binding

FXR agonists typically require a lipophilic "tail" to occupy the hydrophobic pocket of the Ligand Binding Domain (LBD).

  • The Challenge: Flexible tails result in "wobble" within the pocket, reducing potency.

  • The Solution: The phenylcyclopropyl group acts as a rigid anchor. The isoxazole serves as the polar core (replacing amide/ester linkers), positioning the acidic head group (e.g., carboxylic acid) to interact with Arg331 .

SAR Logic Diagram

The following diagram illustrates the logical progression from a flexible lead to the rigidified phenylcyclopropyl isoxazole scaffold.

SAR_Logic Lead Flexible Lead (Phenylethyl-Isoxazole) Problem1 High Entropic Penalty (Free Rotation) Lead->Problem1 Problem2 Metabolic Instability (Benzylic Oxidation) Lead->Problem2 Solution Bioisosteric Replacement (+ Cyclopropyl Linker) Problem1->Solution Problem2->Solution Result Phenylcyclopropyl Isoxazole (Optimized Scaffold) Solution->Result Synthesis Benefit1 Rigid Vector (Improved Affinity) Result->Benefit1 Benefit2 Metabolic Block (Extended t1/2) Result->Benefit2

Caption: SAR evolution from flexible phenylethyl linkers to rigid phenylcyclopropyl scaffolds, highlighting the dual benefits of affinity and stability.

Synthetic Protocol: Construction of the Core

The synthesis of 3-(2-phenylcyclopropyl)isoxazole requires constructing the cyclopropane ring before the isoxazole, or building the isoxazole onto a pre-formed cyclopropyl nitrile/aldehyde. The [3+2] Cycloaddition of a nitrile oxide is the industry-standard approach.

Reaction Workflow

Target Intermediate: 3-(2-phenylcyclopropyl)-5-substituted-isoxazole[1]

Step 1: Stereoselective Cyclopropanation[1]
  • Reagents: trans-Cinnamaldehyde, Triethyl phosphonoacetate (HWE reaction)

    
     Styryl ester 
    
    
    
    Corey-Chaykovsky or Simmons-Smith reagent.[1]
  • Protocol:

    • React styrene derivative with ethyl diazoacetate (EDA) catalyzed by

      
       (1 mol%) in DCM at 0°C.
      
    • Yields trans-2-phenylcyclopropane-1-carboxylate (major diastereomer).[1]

Step 2: Functional Group Interconversion (FGI)
  • Convert Ester to Aldehyde: DIBAL-H reduction (-78°C, Toluene).[1]

  • Convert Aldehyde to Oxime:

    
    , NaOAc, EtOH/H2O.[1]
    
Step 3: [3+2] Cycloaddition (The Isoxazole Formation)[2]
  • Mechanism: In situ generation of the nitrile oxide from the oxime, followed by trapping with an alkyne.

  • Reagents: Chloramine-T or NCS (N-chlorosuccinimide) to form hydroximoyl chloride, then

    
    .
    
Detailed Experimental Procedure (Self-Validating)

Objective: Synthesis of 3-(2-phenylcyclopropyl)isoxazole-5-carboxylate.

  • Chlorination: Dissolve (E)-2-phenylcyclopropanecarbaldehyde oxime (1.0 eq) in DMF. Add NCS (1.1 eq) portion-wise at 0°C. Stir for 1h to generate the hydroximoyl chloride. Checkpoint: Monitor disappearance of oxime by TLC/LCMS.

  • Cycloaddition: Add Methyl propiolate (1.5 eq) (alkyne dipolarophile) to the mixture.

  • Base Addition: Add Triethylamine (1.2 eq) dropwise over 30 mins. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.

  • Workup: Dilute with EtOAc, wash with brine (3x) to remove DMF. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). The 3,5-disubstituted isomer is typically favored sterically.[1]

Synthesis_Flow Start Styrene / Cinnamate Step1 Cyclopropanation (Rh2(OAc)4 + Diazoacetate) Start->Step1 Inter1 2-Phenylcyclopropyl Ester Step1->Inter1 Step2 Redox Adjustment (DIBAL-H then NH2OH) Inter1->Step2 Inter2 Oxime Intermediate Step2->Inter2 Step3 [3+2] Cycloaddition (NCS, Et3N, Alkyne) Inter2->Step3 Final 3-(2-Phenylcyclopropyl)isoxazole Step3->Final

Caption: Step-wise synthetic route for the construction of the phenylcyclopropyl isoxazole core via nitrile oxide cycloaddition.

Physicochemical & Pharmacological Properties[1][3][6][7]

The incorporation of the phenylcyclopropyl moiety alters the physicochemical landscape of the drug molecule significantly compared to flexible analogs.

Comparative Property Table
PropertyPhenylethyl-Isoxazole (Flexible)Phenylcyclopropyl-Isoxazole (Rigid)Impact on Drug Design
Rotatable Bonds 31Reduced entropic penalty (

).[1]
ClogP ~2.5~2.8Slight increase in lipophilicity; improved membrane permeability.
Metabolic Clearance (

)
High (Rapid)Low (Stable)Blockade of CYP3A4 benzylic hydroxylation.
Solubility ModerateModerate-LowRigid structures can sometimes crystallize more readily (higher MP).
Target Selectivity Lower (Promiscuous)HigherDefined vector reduces off-target binding.
Specific Application: Adenosine A3 Antagonists

Research indicates that in Adenosine A3 receptor (A3AR) antagonists, the N6-(2-phenylcyclopropyl) substitution pattern restores efficacy compared to simple cyclopropyl analogs, while providing superior selectivity over A1/A2A receptors compared to flexible phenylethyl chains [1].

References

  • Tchilibon, S., et al. (2004).[1] "(N)-methanocarba-2,N6-disubstituted adenine nucleosides as highly potent and selective A3 adenosine receptor antagonists."[1] Journal of Medicinal Chemistry. Link

  • Tully, D. C., et al. (2017).[1][3] "Discovery of Tropifexor (LJN452), a Highly Potent Non-bile Acid FXR Agonist for the Treatment of Cholestatic Liver Diseases and Nonalcoholic Steatohepatitis (NASH)."[3][4] Journal of Medicinal Chemistry. Link

  • Genomics Institute of the Novartis Research Foundation. (2012). "Compositions and methods for modulating FXR." World Intellectual Property Organization (Patent WO2012087519A1). Link

  • Meanwell, N. A. (2011).[1] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. Link

  • Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition. Link

Sources

Foundational

Solubility profile of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in DMSO

An In-Depth Technical Guide to the Solubility Profile of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in DMSO Abstract The characterization of a compound's physicochemical properties is a foundational pillar of modern drug di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Profile of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in DMSO

Abstract

The characterization of a compound's physicochemical properties is a foundational pillar of modern drug discovery. Among these, solubility is a critical determinant of a molecule's downstream success, influencing everything from assay reliability to oral bioavailability. This technical guide provides a comprehensive framework for determining the solubility profile of 3-(1-Phenylcyclopropyl)isoxazol-5-amine, a molecule featuring the medicinally significant isoxazole scaffold, in dimethyl sulfoxide (DMSO).[1][2] As the universal solvent for compound storage and high-throughput screening, understanding a compound's behavior in DMSO is paramount for researchers, chemists, and drug development professionals.[3] This document details the strategic rationale and step-by-step protocols for both thermodynamic and kinetic solubility assays, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. We will explore the interpretation of solubility data, best practices for handling DMSO stock solutions, and the implementation of self-validating systems to build a robust and reliable data package for this promising compound class.

Introduction: The Centrality of Solubility in Preclinical Assessment

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile synthetic accessibility and unique electronic properties.[4][5] The specific compound, 3-(1-Phenylcyclopropyl)isoxazol-5-amine, combines this heterocyclic core with a lipophilic phenylcyclopropyl group and a polar amine, creating a molecule with a complex solubility profile that requires careful empirical evaluation.

In early-stage drug discovery, candidate molecules are almost universally handled as concentrated stock solutions in DMSO.[3][6] This practice is essential for high-throughput screening (HTS), where automated systems dispense minute volumes of compound stocks into aqueous assay buffers.[7] Consequently, a compound's solubility in DMSO governs the maximum achievable concentration in a stock solution, while its subsequent behavior upon aqueous dilution (the basis of kinetic solubility) can profoundly impact the accuracy of biological data.[8] An uncharacterized or overestimated solubility can lead to compound precipitation in assays, resulting in artificially low potency measurements and misleading structure-activity relationships (SAR).

This guide differentiates between two critical solubility endpoints:

  • Thermodynamic Solubility: The true equilibrium concentration of a compound in a saturated solution at a specific temperature. This "gold standard" measurement is crucial for biopharmaceutical classification and formulation development.[9][10]

  • Kinetic Solubility: The concentration at which a compound, rapidly diluted from a high-concentration DMSO stock into an aqueous buffer, begins to precipitate. This measurement mimics the conditions of a typical HTS assay and is vital for ensuring the reliability of in vitro biological screening data.[11][12]

A thorough understanding of both parameters for 3-(1-Phenylcyclopropyl)isoxazol-5-amine is not merely a data-gathering exercise; it is a prerequisite for its successful progression through the drug discovery pipeline.

Predicted Physicochemical Profile of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

A preliminary analysis of the molecular structure provides a hypothesis for its solubility behavior. The presence of the phenyl and cyclopropyl moieties introduces significant lipophilicity, which would predict poor aqueous solubility. Conversely, these nonpolar groups suggest favorable interactions with the polar aprotic solvent DMSO. The isoxazole ring and the 5-amine group provide hydrogen bond acceptors and a donor, respectively, which can contribute to solvation in both protic and aprotic environments.

PropertyPredicted Value / CharacteristicImplication for Solubility
Molecular Formula C₁₂H₁₂N₂O-
Molecular Weight 200.24 g/mol Within typical "drug-like" range.
Functional Groups Phenyl, Cyclopropyl, Isoxazole, Primary AmineMixed polarity; lipophilic and hydrophilic regions.
Hydrogen Bond Donors 1 (from -NH₂)Can interact with solvent hydrogen bond acceptors.
Hydrogen Bond Acceptors 2 (from Isoxazole N and O)Can interact with solvent hydrogen bond donors.
Predicted cLogP ~2.5 - 3.5Suggests moderate to high lipophilicity and likely low aqueous solubility.[13]

This profile underscores the necessity of empirical testing, as computational predictions alone cannot account for the complex interplay of crystal lattice energy and solvation forces that dictate solubility.

Methodologies for Experimental Solubility Determination

A dual-pronged approach, measuring both thermodynamic and kinetic solubility, is essential for a comprehensive profile. The following protocols are designed as self-validating systems, incorporating quality control steps to ensure data integrity.

Thermodynamic Solubility: The Shake-Flask Method

This method determines the equilibrium solubility and is considered the definitive measure.[10] The core principle is to allow an excess of the solid compound to equilibrate with the solvent over a prolonged period, ensuring the solution is fully saturated.

  • Preparation: Add an excess amount (e.g., 2-5 mg) of solid 3-(1-Phenylcyclopropyl)isoxazol-5-amine to a series of 1.5 mL glass vials. Causality: Using a significant excess ensures that the equilibrium is established with undissolved solid present, which is the definition of a saturated solution.

  • Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of high-purity, anhydrous DMSO (≥99.9%).[8]

  • Equilibration: Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for 24 to 48 hours. Causality: A long incubation period is required to break down the crystal lattice and achieve a true thermodynamic equilibrium. Shorter times may only reflect the dissolution rate, not the final solubility.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Critical Step: Avoid disturbing the solid pellet to prevent contamination of the sample with undissolved particles.

  • Quantification: Prepare a calibration curve by making serial dilutions of a known-concentration stock solution of the compound in DMSO. Analyze the supernatant sample and the calibration standards using a validated HPLC-UV method.

  • Data Analysis: Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This value represents the thermodynamic solubility.

  • Validation (Trustworthiness): Recover the solid pellet and analyze its physical form using a technique like X-Ray Powder Diffraction (XRPD). Causality: This crucial step verifies that the compound has not undergone a phase transition or formed a DMSO solvate during equilibration, which would alter its solubility.[10][14] The presence of a new solid form would invalidate the measurement for the original material.

Thermodynamic_Solubility_Workflow A Add Excess Solid Compound to Vial B Add Precise Volume of Anhydrous DMSO A->B C Equilibrate on Shaker (24-48h at 25°C) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect Supernatant D->E H Analyze Solid Pellet (XRPD) for Form Confirmation D->H Validation Step F Quantify by HPLC-UV (vs. Calibration Curve) E->F G Determine Solubility (mg/mL or mM) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Nephelometry

This method provides a rapid assessment of a compound's tendency to precipitate when diluted from a DMSO stock into an aqueous environment, simulating HTS conditions.[15] It measures the concentration at which light scattering from precipitated particles becomes detectable.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in anhydrous DMSO (e.g., 20 mM). Ensure complete dissolution via vortexing and brief sonication if necessary.

  • Serial Dilution: In a 96-well plate (the "source plate"), perform a 2-fold serial dilution of the stock solution in pure DMSO to create a range of concentrations (e.g., from 20 mM down to ~10 µM).

  • Assay Plate Preparation: Using a liquid handler, transfer a small volume (e.g., 2 µL) from each well of the source plate to a corresponding well in a clear, 96-well assay plate.

  • Precipitation Induction: Rapidly add 198 µL of an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well of the assay plate. Causality: The rapid addition and the 100-fold dilution create a state of supersaturation, from which the compound may precipitate. The final DMSO concentration is 1%, a common condition in biological assays.

  • Incubation: Incubate the assay plate at room temperature for a defined period (e.g., 2 hours), allowing time for precipitation to occur.

  • Measurement: Scan the plate using a laser nephelometer. The instrument measures the intensity of scattered light in each well, which is proportional to the amount of precipitate.[15]

  • Data Analysis: Plot the scattered light intensity versus the compound concentration. The concentration at which the signal sharply increases above the baseline is defined as the kinetic solubility.

Kinetic_Solubility_Workflow cluster_0 Source Plate (DMSO) cluster_1 Assay Plate (Aqueous) A Prepare 20 mM Stock in DMSO B Perform 2-fold Serial Dilution in DMSO A->B C Transfer 2 µL Aliquots to Assay Plate B->C D Rapidly Add 198 µL Aqueous Buffer (pH 7.4) C->D E Incubate at RT (2h) D->E F Measure Light Scattering (Nephelometry) E->F G Plot Intensity vs. Conc. & Determine Breakpoint F->G H Kinetic Solubility Value G->H

Caption: Workflow for Kinetic Solubility Determination.

Data Summary and Interpretation

The data obtained from these experiments should be compiled for clear comparison.

ParameterMethodSolvent SystemTemperatureResult (Example)
Thermodynamic Solubility Shake-Flask / HPLC100% DMSO25 °C150 mg/mL (>700 mM)
Kinetic Solubility NephelometryPBS, pH 7.4 (1% DMSO)25 °C85 µM

Interpretation Insights:

  • A high thermodynamic solubility in pure DMSO (e.g., >100 mg/mL) is expected and confirms its suitability as a solvent for creating highly concentrated stock solutions.

  • The kinetic solubility value is typically much lower than the thermodynamic solubility in pure DMSO. This is not contradictory; it reflects the compound's poor solubility in the final aqueous system.[16]

  • The kinetic solubility value of 85 µM (in this example) provides a critical upper limit for concentrations used in biological assays. Running experiments at concentrations significantly above this value would risk compound precipitation and yield unreliable data.

Best Practices and Advanced Considerations

  • DMSO Quality: Always use high-purity, anhydrous DMSO stored in small, sealed aliquots. DMSO is highly hygroscopic, and absorbed water can significantly decrease the solubility of lipophilic compounds.[8]

  • Stock Solution Storage: Store DMSO stock solutions at -20°C or -80°C. Before use, thaw completely and vortex to ensure homogeneity, as some compounds can fall out of solution upon freezing.[17] Avoid repeated freeze-thaw cycles.

  • "Rainy-Day" Compounds: If a compound precipitates immediately upon addition to aqueous buffer even at low concentrations, this indicates a very low kinetic solubility. In such cases, further dilutions of the DMSO stock should be made in DMSO before the final addition to the aqueous medium to minimize this effect.[8]

  • Solvent-Mediated Effects: Be aware that DMSO is not an inert bystander. At concentrations typically above 1-2%, it can influence protein conformation and ligand binding, which must be considered when interpreting biological data.[18][19]

Conclusion

Determining the solubility profile of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in DMSO is a critical, multi-faceted task that provides foundational knowledge for its journey as a potential drug candidate. By employing rigorous, well-validated protocols for both thermodynamic and kinetic solubility, researchers can establish reliable concentration limits for stock solutions and biological assays. This diligence prevents the costly pursuit of misleading data generated by compound precipitation and ensures that the true potential of this, and any, candidate molecule is accurately assessed. The methodologies and principles outlined in this guide provide a robust framework for generating the high-quality, trustworthy data required for informed decision-making in drug discovery.

References

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances.
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. (2011). Asian Journal of Research in Chemistry.
  • The Isoxazole Core: A Journey from Discovery to Drug Design. (2025). BenchChem.
  • ADME Solubility Assay. BioDuro.
  • Isoxazole – Knowledge and References. Taylor & Francis Online.
  • Determination of Kinetic Solubility. (2018). Bio-protocol.
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • Trk-IN-19 Solubility in DMSO: A Technical Guide. (2025). BenchChem.
  • High Throughput Screening (HTS) Services. Evotec.
  • Study of some basic factors influencing the solubility of small-molecule inhibitors. (2015).
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. (2018).
  • Compound Handling Instructions. MedChemExpress.
  • Dimethyl sulfoxide. Wikipedia.
  • DMSO as Reaction Solvent: Applications in Organic Synthesis and Chemical Manufacturing. Aure Chemical.
  • FAQs on Inhibitor Prepar
  • Role of Solv
  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. (2022). ACS Biochemistry.
  • Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database.

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Exploratory

Safety data sheet SDS for 3-(1-Phenylcyclopropyl)isoxazol-5-amine

An In-depth Technical Guide to 3-(1-Phenylcyclopropyl)isoxazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery Authored by a Senior Application Scientist Disclaimer: No specific Safety Data Sheet (SDS)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(1-Phenylcyclopropyl)isoxazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(1-Phenylcyclopropyl)isoxazol-5-amine was publicly available at the time of this writing. The safety and handling information presented herein is extrapolated from data on structurally related isoxazole and amine compounds. Researchers must exercise caution and perform their own risk assessments before handling this compound.

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] This five-membered heterocyclic ring, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and hydrogen bonding capabilities that make it a privileged structure in drug design.[3] The incorporation of a cyclopropyl moiety, as seen in 3-(1-Phenylcyclopropyl)isoxazol-5-amine, has garnered significant interest due to the unique conformational constraints and metabolic stability this group can confer upon a molecule.[4] This guide provides a comprehensive overview of 3-(1-Phenylcyclopropyl)isoxazol-5-amine, focusing on its chemical properties, inferred safety protocols, synthetic routes, and its potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

While specific experimental data for 3-(1-Phenylcyclopropyl)isoxazol-5-amine is limited, its properties can be estimated based on its constituent parts: the phenylcyclopropyl group and the 5-aminoisoxazole core.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₁₂H₁₂N₂OBased on chemical structure
Molecular Weight 200.24 g/mol Calculated from the molecular formula
Appearance Likely a solid at room temperatureSimilar isoxazole derivatives are solids[5]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water.Common for heterocyclic compounds of this nature.
Storage Store in a cool, dry, dark place.[6] Recommended storage at 2-8°C.[6][7]To prevent degradation.

Hazard Identification and Risk Assessment (Inferred)

Given the absence of a specific SDS, the following hazard assessment is based on data for similar isoxazole and aromatic amine compounds.

Potential Hazards:

  • Acute Oral Toxicity: May be harmful if swallowed. Some isoxazole derivatives are classified as acutely toxic.[8]

  • Skin Corrosion/Irritation: May cause skin irritation.[9][10]

  • Serious Eye Damage/Irritation: May cause serious eye irritation.[9][10]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[10]

Precautionary Statements (Recommended):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8]

  • P264: Wash skin thoroughly after handling.[8]

  • P270: Do not eat, drink or smoke when using this product.[8]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[8]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Safe Handling and Storage Protocols

Adherence to rigorous safety protocols is paramount when handling any chemical, especially novel compounds with incomplete safety data.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure.

Caption: Required personal protective equipment for handling the compound.

Engineering Controls
  • Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory has adequate general ventilation.

Storage and Disposal
  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[11]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidance.

Emergency Procedures (Inferred)

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.

  • Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately. Call a poison control center.

Application in Drug Discovery and Development

The 5-aminoisoxazole moiety is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules.[12][13] Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and immunosuppressive properties.[1][2][14][15]

Role as a Synthetic Intermediate

The primary amino group of 5-aminoisoxazoles provides a convenient handle for further chemical modifications, allowing for the construction of diverse chemical libraries.

Synthesis_Pathway Start 3-(1-Phenylcyclopropyl) isoxazol-5-amine Urea Urea Formation (+ Isocyanate) Start->Urea R-N=C=O Amide Amide Coupling (+ Carboxylic Acid) Start->Amide R-COOH Sulfonamide Sulfonamide Formation (+ Sulfonyl Chloride) Start->Sulfonamide R-SO₂Cl Library Diverse Library of Potential Drug Candidates Urea->Library Amide->Library Sulfonamide->Library

Caption: Synthetic diversification of the 5-aminoisoxazole scaffold.

Potential Therapeutic Targets

The unique structural features of 3-(1-Phenylcyclopropyl)isoxazol-5-amine suggest its potential as a scaffold for inhibitors of various enzyme families, including:

  • Kinases: The isoxazole ring is a known pharmacophore in kinase inhibitors, capable of forming key hydrogen bond interactions within the ATP-binding pocket.[3]

  • Other Enzymes: The diverse biological activities of isoxazole derivatives suggest a wide range of potential protein targets.[1]

Synthetic Methodologies

The synthesis of 5-aminoisoxazoles can be achieved through various routes. A common and reliable method involves the reaction of β-ketonitriles with hydroxylamine, where the regioselectivity can be controlled by pH and temperature.[12]

Representative Synthetic Protocol

The following is a generalized, representative protocol for the synthesis of a 5-aminoisoxazole derivative.

Step 1: Synthesis of the β-Ketonitrile Precursor

This step would involve the synthesis of a β-ketonitrile containing the 1-phenylcyclopropyl moiety.

Step 2: Cyclization to form the 5-Aminoisoxazole

  • Dissolve the β-ketonitrile precursor in a suitable solvent (e.g., ethanol/water mixture).

  • Add hydroxylamine hydrochloride and a base (e.g., sodium acetate or sodium hydroxide).

  • To favor the formation of the 5-amino isomer, the reaction is typically run at a pH > 8 and elevated temperatures (e.g., 100 °C).[12]

  • Monitor the reaction by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or column chromatography.

Conclusion

3-(1-Phenylcyclopropyl)isoxazol-5-amine represents a promising, yet underexplored, chemical entity for drug discovery. Its unique combination of a privileged isoxazole scaffold and a conformationally rigid cyclopropyl group makes it an attractive starting point for the synthesis of novel therapeutic agents. While a dedicated Safety Data Sheet is not currently available, a thorough understanding of the potential hazards associated with related compounds allows for the implementation of robust safety protocols. Researchers and drug development professionals are encouraged to explore the synthetic utility and biological potential of this compound while adhering to the highest standards of laboratory safety.

References

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  • Sigma-Aldrich.
  • Fisher Scientific.
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  • Fisher Scientific.
  • Cayman Chemical.
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Protocols & Analytical Methods

Method

Application Notes: 3-(1-Phenylcyclopropyl)isoxazol-5-amine as a Versatile Building Block in Medicinal Chemistry

Introduction The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and abil...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a privileged structure in drug design.[3][4] Within this class, 3-aryl-5-aminoisoxazoles serve as particularly valuable building blocks, offering a reactive amino group that provides a convenient handle for molecular diversification.[1][5] This guide provides detailed application notes and protocols for the utilization of a representative member of this class, 3-(1-phenylcyclopropyl)isoxazol-5-amine, in the synthesis of novel chemical entities for drug discovery and development.

The 1-phenylcyclopropyl moiety introduces a three-dimensional feature into the molecular scaffold, which can be advantageous for exploring the steric and conformational requirements of biological targets.[6] The protocols outlined herein describe the synthesis of the core building block and its subsequent derivatization through N-acylation, urea and thiourea formation, and conversion to a halide for palladium-catalyzed cross-coupling reactions. These methods provide a robust platform for the generation of diverse compound libraries for screening and lead optimization.

Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

The synthesis of 3-aryl-5-aminoisoxazoles can be achieved through various synthetic routes. A common and efficient method involves the cyclization of a β-ketonitrile with hydroxylamine or the [3+2] cycloaddition of a nitrile oxide with an enamine.[7][8] For the synthesis of 3-(1-phenylcyclopropyl)isoxazol-5-amine, a plausible and direct approach is the reaction of 1-phenylcyclopropanecarbonitrile with hydroxylamine under basic conditions.

Proposed Synthetic Pathway

Synthesis_of_3-(1-Phenylcyclopropyl)isoxazol-5-amine start 1-Phenylcyclopropanecarbonitrile reagents + Hydroxylamine Hydrochloride + Base (e.g., NaOEt) start->reagents Reaction product 3-(1-Phenylcyclopropyl)isoxazol-5-amine reagents->product Cyclization

Caption: Proposed synthesis of the target building block.

Protocol 1: Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

This protocol is a representative procedure for the synthesis of 3-aryl-5-aminoisoxazoles from the corresponding arylacetonitrile.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
1-Phenylcyclopropanecarbonitrile935-44-4143.19 g/mol 1.0
Hydroxylamine Hydrochloride5470-11-169.49 g/mol 1.5
Sodium Ethoxide (NaOEt)141-52-668.05 g/mol 2.0
Anhydrous Ethanol (EtOH)64-17-546.07 g/mol -
Diethyl Ether60-29-774.12 g/mol -
Saturated Ammonium Chloride (aq.)12125-02-9--
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol -

Procedure:

  • To a stirred solution of sodium ethoxide (2.0 eq) in anhydrous ethanol at room temperature, add hydroxylamine hydrochloride (1.5 eq) in portions.

  • Stir the resulting mixture for 30 minutes.

  • Add 1-phenylcyclopropanecarbonitrile (1.0 eq) to the reaction mixture.

  • Heat the reaction to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether (3 x volume of ethanol).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to afford 3-(1-phenylcyclopropyl)isoxazol-5-amine.

Application in Library Synthesis: Derivatization of the 5-Amino Group

The primary amino group of 3-(1-phenylcyclopropyl)isoxazol-5-amine is a versatile handle for a variety of chemical transformations, enabling the rapid generation of diverse compound libraries.

N-Acylation for Amide Synthesis

The reaction of the 5-amino group with acylating agents such as acyl chlorides or carboxylic acids (in the presence of a coupling agent) yields the corresponding amides. N-acyl-isoxazole derivatives have been reported to possess a range of biological activities.[9]

N-Acylation_Workflow start 3-(1-Phenylcyclopropyl)isoxazol-5-amine reagents + Acyl Chloride (R-COCl) + Base (e.g., Pyridine) start->reagents Acylation product N-(3-(1-Phenylcyclopropyl)isoxazol-5-yl)amide reagents->product

Caption: Workflow for N-acylation.

Protocol 2: General Procedure for N-Acylation

This protocol is a general method for the acylation of 5-aminoisoxazoles.[10]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
3-(1-Phenylcyclopropyl)isoxazol-5-amine--1.0
Acyl Chloride (e.g., Benzoyl Chloride)98-88-4140.57 g/mol 1.1
Pyridine110-86-179.10 g/mol 2.0
Dichloromethane (DCM)75-09-284.93 g/mol -
1M Hydrochloric Acid (aq.)7647-01-0--
Saturated Sodium Bicarbonate (aq.)144-55-8--

Procedure:

  • Dissolve 3-(1-phenylcyclopropyl)isoxazol-5-amine (1.0 eq) in anhydrous dichloromethane.

  • Add pyridine (2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with 1M HCl (aq.), followed by saturated NaHCO₃ (aq.), and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Urea and Thiourea Formation

The reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, which are common pharmacophores in medicinal chemistry, particularly in kinase inhibitors.[11][12]

Urea_Thiourea_Formation start 3-(1-Phenylcyclopropyl)isoxazol-5-amine reagents + Isocyanate (R-NCO) or Isothiocyanate (R-NCS) start->reagents Addition product Urea or Thiourea Derivative reagents->product

Caption: Synthesis of urea and thiourea derivatives.

Protocol 3: General Procedure for Urea/Thiourea Synthesis

This protocol is a general method for the synthesis of urea and thiourea derivatives from 5-aminoisoxazoles.[13]

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
3-(1-Phenylcyclopropyl)isoxazol-5-amine--1.0
Isocyanate or Isothiocyanate--1.05
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol -

Procedure:

  • Dissolve 3-(1-phenylcyclopropyl)isoxazol-5-amine (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add the isocyanate or isothiocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature until the starting amine is consumed (monitored by TLC).

  • If a precipitate forms, collect the product by filtration and wash with cold THF.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization or trituration with a suitable solvent (e.g., diethyl ether or hexanes).

Advanced Applications: C-C Bond Formation via Cross-Coupling

For further diversification, the amino group can be converted into a halide, which can then participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This two-step sequence allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the isoxazole ring.

Sandmeyer-Type Reaction for Halogenation

The Sandmeyer reaction is a classic method for converting an aryl amine to an aryl halide via a diazonium salt intermediate.[14][15] This transformation is a key step in preparing the isoxazole for subsequent cross-coupling.

Halogenation_and_Coupling_Workflow start 3-(1-Phenylcyclopropyl)isoxazol-5-amine sandmeyer Sandmeyer-type Reaction (NaNO₂, HBr/HCl, CuBr/CuCl) start->sandmeyer halide 5-Halo-3-(1-phenylcyclopropyl)isoxazole sandmeyer->halide suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd catalyst, Base) halide->suzuki product 5-Aryl-3-(1-phenylcyclopropyl)isoxazole suzuki->product

Caption: Two-step halogenation and Suzuki coupling sequence.

Protocol 4: Synthesis of 5-Bromo-3-(1-phenylcyclopropyl)isoxazole

This protocol is a representative Sandmeyer-type reaction for the conversion of a 5-aminoisoxazole to a 5-bromoisoxazole.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
3-(1-Phenylcyclopropyl)isoxazol-5-amine--1.0
Hydrobromic Acid (48% aq.)10035-10-6-Excess
Sodium Nitrite (NaNO₂)7632-00-069.00 g/mol 1.2
Copper(I) Bromide (CuBr)7787-70-4143.45 g/mol 1.2
Ethyl Acetate141-78-688.11 g/mol -

Procedure:

  • Suspend 3-(1-phenylcyclopropyl)isoxazol-5-amine (1.0 eq) in a mixture of 48% HBr and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.2 eq) in water, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C until nitrogen evolution ceases.

  • Cool the mixture and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to yield 5-bromo-3-(1-phenylcyclopropyl)isoxazole.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, coupling the 5-haloisoxazole with a boronic acid or ester.[16][17]

Protocol 5: Suzuki-Miyaura Coupling of 5-Bromoisoxazole

This protocol is a general procedure for the Suzuki-Miyaura coupling of 5-bromoisoxazoles.

Materials:

Reagent/SolventCAS NumberMolecular WeightQuantity (molar eq.)
5-Bromo-3-(1-phenylcyclopropyl)isoxazole--1.0
Arylboronic Acid--1.2
Pd(PPh₃)₄14221-01-31155.56 g/mol 0.05
Sodium Carbonate (Na₂CO₃)497-19-8105.99 g/mol 2.0
1,4-Dioxane/Water (4:1)123-91-1 / 7732-18-5--

Procedure:

  • To a reaction vessel, add 5-bromo-3-(1-phenylcyclopropyl)isoxazole (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify the crude product by column chromatography.

Conclusion

3-(1-Phenylcyclopropyl)isoxazol-5-amine is a valuable and versatile building block for the synthesis of diverse chemical libraries. The protocols provided herein offer robust and adaptable methods for the synthesis of the core scaffold and its derivatization through N-acylation, urea/thiourea formation, and subsequent C-C bond formation via a Sandmeyer/Suzuki-Miyaura sequence. These application notes serve as a comprehensive guide for researchers in medicinal chemistry and drug discovery to leverage the potential of the 3-aryl-5-aminoisoxazole scaffold in their research endeavors.

References

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Application

Application Notes and Protocols for Amide Coupling Reactions of 5-Aminoisoxazole Derivatives

Introduction: Navigating the Challenges of Acylating the 5-Aminoisoxazole Scaffold 5-Aminoisoxazole derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their wide spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Challenges of Acylating the 5-Aminoisoxazole Scaffold

5-Aminoisoxazole derivatives are a cornerstone in medicinal chemistry and drug discovery, valued for their wide spectrum of biological activities.[1][2] The amide bond is a critical linkage in many pharmaceutical agents, and the N-acylation of 5-aminoisoxazoles is a key transformation for synthesizing novel drug candidates. However, the inherent electronic properties of the 5-aminoisoxazole ring system present unique challenges to this seemingly straightforward transformation.

The isoxazole ring is an electron-deficient heteroaromatic system, which significantly reduces the nucleophilicity of the exocyclic amino group at the 5-position.[3] This diminished reactivity often leads to sluggish or incomplete reactions when using standard amide coupling conditions. Therefore, a careful selection of coupling reagents and optimization of reaction parameters are paramount for achieving high yields and purity. This guide provides a comprehensive overview of robust and field-proven protocols for the successful amide coupling of 5-aminoisoxazole derivatives, delving into the rationale behind the choice of reagents and reaction conditions.

Understanding the Reactivity of 5-Aminoisoxazole

The core challenge in the N-acylation of 5-aminoisoxazoles stems from the electronic nature of the isoxazole ring. The electronegative oxygen and nitrogen atoms within the ring act as electron-withdrawing groups, delocalizing the lone pair of electrons from the 5-amino group into the aromatic system. This reduces the electron density on the nitrogen atom, making it a weaker nucleophile compared to aliphatic or even other aromatic amines.

Caption: The electron-withdrawing nature of the isoxazole ring reduces the nucleophilicity of the 5-amino group, necessitating more potent amide coupling strategies.

To overcome this inherent low reactivity, the choice of coupling reagent is critical. The ideal reagent will activate the carboxylic acid to a highly reactive intermediate that can be readily attacked by the weakly nucleophilic 5-aminoisoxazole.

Recommended Amide Coupling Protocols

The following protocols have been validated for the efficient N-acylation of a range of 5-aminoisoxazole derivatives. The choice of method will depend on the specific substrates, scale, and available reagents.

Protocol 1: Carbodiimide-Mediated Coupling with EDC and DMAP

This method is a widely used, cost-effective, and reliable approach for many amide bond formations. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a nucleophilic catalyst like 4-(dimethylaminopyridine) (DMAP) is particularly effective for moderately reactive substrates.

Mechanism of Action: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming a more reactive N-acylpyridinium species, which is readily attacked by the 5-aminoisoxazole.[4]

Caption: EDC/DMAP mediated amide coupling workflow.

Detailed Protocol:

  • To a stirred solution of the carboxylic acid (1.0 equiv.) in an anhydrous aprotic solvent (e.g., DCM, DMF, or MeCN; 0.1-0.5 M) at room temperature, add the 5-aminoisoxazole derivative (1.0-1.2 equiv.).

  • Add DMAP (0.1-1.0 equiv.) to the mixture.[4]

  • Add EDC hydrochloride (1.2-1.5 equiv.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 2: High-Efficiency Coupling with HATU

For more challenging substrates, including sterically hindered carboxylic acids or electron-deficient 5-aminoisoxazoles, a more potent coupling reagent is often required. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based reagent that often provides superior results in shorter reaction times.[5]

Mechanism of Action: HATU activates the carboxylic acid to form a highly reactive OAt-active ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is a poor nucleophile, which minimizes side reactions and accelerates the rate of aminolysis.[5]

Detailed Protocol:

  • To a stirred solution of the carboxylic acid (1.0 equiv.) in an anhydrous polar aprotic solvent (e.g., DMF or NMP; 0.1-0.5 M) at 0 °C, add HATU (1.1-1.5 equiv.).[5][6]

  • Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (2.0-3.0 equiv.), to the mixture and stir for 5-15 minutes to allow for pre-activation.[5]

  • Add the 5-aminoisoxazole derivative (1.0-1.2 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-6 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Phosphonium Salt-Based Coupling with PyBOP

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful coupling reagent, particularly useful for sterically demanding couplings. It is generally considered a safer alternative to its predecessor, BOP, which produces the carcinogenic byproduct HMPA.[7][8]

Mechanism of Action: Similar to uronium salts, PyBOP activates the carboxylic acid to form a reactive OBt-ester, which then readily undergoes nucleophilic attack by the amine.

Detailed Protocol:

  • Dissolve the carboxylic acid (1.0 equiv.) and PyBOP (1.1-1.2 equiv.) in anhydrous DMF or DCM (0.1-0.5 M).

  • Add a non-nucleophilic base, typically DIPEA (2.0-3.0 equiv.), and stir the mixture for 5-10 minutes at room temperature.

  • Add the 5-aminoisoxazole derivative (1.0-1.2 equiv.) and continue to stir at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

  • Work-up and purification are performed as described in the previous protocols.

Comparative Data and Reagent Selection

Coupling ReagentAdditive/BaseTypical SolventReaction TimeAdvantagesDisadvantages
EDC DMAP, HOBt / DIPEA, Et₃NDCM, DMF, MeCN12-24 hCost-effective, readily available.[9]Can form N-acylurea byproducts; byproduct removal can be challenging.[9]
HATU None / DIPEA, CollidineDMF, NMP1-6 hHigh reactivity, low racemization, fast reaction times.[5]More expensive, can react with the amine if not pre-activated correctly.[9]
HBTU/TBTU None / DIPEA, Et₃NDMF, DCM2-8 hGood reactivity, less expensive than HATU.[9]Less reactive than HATU.
PyBOP None / DIPEADMF, DCM2-12 hEffective for sterically hindered couplings.[9]Byproduct can be difficult to remove.
COMU None / DIPEADMF, MeCN1-4 hHigh efficiency, safer byproducts than HOBt-based reagents.[10]More expensive.

Troubleshooting and Key Considerations

  • Low Yields: If you are experiencing low yields, consider switching to a more potent coupling reagent like HATU or COMU. Increasing the reaction temperature (e.g., to 40-50 °C) may also improve the reaction rate, but should be done with caution to avoid potential side reactions. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the activated ester intermediate.

  • Side Reactions:

    • N-Acylurea Formation: This is a common side reaction with carbodiimide reagents. It can be minimized by the addition of HOBt or by using a pre-activation protocol.

    • Racemization: For chiral carboxylic acids, racemization can be a concern, especially with prolonged reaction times or at elevated temperatures. Using additives like HOBt or HOAt, and reagents like HATU which are designed to suppress epimerization, is highly recommended.[5]

    • Ring Opening: The isoxazole ring can be susceptible to cleavage under strongly basic or reducing conditions.[11][12] It is important to use non-nucleophilic bases like DIPEA and to avoid harsh reaction conditions.

  • Purification: The byproducts of coupling reactions (e.g., dicyclohexylurea from DCC, or the urea from EDC) can sometimes co-elute with the desired product. A thorough aqueous work-up is crucial for removing water-soluble byproducts.

Conclusion

The successful amide coupling of 5-aminoisoxazole derivatives hinges on a sound understanding of their reduced nucleophilicity and the judicious selection of a suitable coupling strategy. While standard carbodiimide protocols can be effective for some substrates, more potent uronium or phosphonium salt-based reagents like HATU and PyBOP often provide superior results, especially for challenging couplings. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can confidently and efficiently synthesize a wide range of N-(isoxazol-5-yl)amides for their drug discovery and development programs.

References

  • Silva, M. M. C., et al. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Mini-Reviews in Organic Chemistry, 2(1), 35-52.
  • ResearchGate. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Available at: [Link]

  • Scilit. (n.d.). Application, Reactivity and Synthesis of Isoxazole Derivatives. Available at: [Link]

  • Saeed, A., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Available at: [Link]

  • Wikipedia. (n.d.). BOP reagent. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). BOP - Common Organic Chemistry. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using BOP. Available at: [Link]

  • Szymańska, E., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Available at: [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Available at: [Link]

  • ResearchGate. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Available at: [Link]

  • MDPI. (2023). 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. Available at: [Link]

  • National Institutes of Health. (n.d.). Reactions of Anilines and Benzamides with a Fourteen-Electron Iridium(I) Bis(Phosphinite) Complex: N-H Oxidative Addition versus Lewis Base Coordination. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. Available at: [Link]

  • ResearchGate. (2024). N-Acylation Reactions of Amines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electrochemical N-acylation synthesis of amides under aqueous conditions. Available at: [Link]

Sources

Method

Preparation of sulfonamide derivatives from isoxazol-5-amines

An In-Depth Guide to the Synthesis of Isoxazol-5-Amine-Based Sulfonamides Authored by: A Senior Application Scientist The isoxazole-sulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the stru...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of Isoxazol-5-Amine-Based Sulfonamides

Authored by: A Senior Application Scientist

The isoxazole-sulfonamide scaffold is a cornerstone of modern medicinal chemistry, serving as the structural foundation for a diverse array of therapeutic agents. From the pioneering antibacterial sulfamethoxazole to selective COX-2 inhibitors like valdecoxib and anticonvulsants such as zonisamide, this privileged structure consistently demonstrates significant pharmacological potential.[1] The fusion of the isoxazole ring, a five-membered heterocycle, with the sulfonamide functional group creates a unique electronic and steric profile that facilitates potent and selective interactions with various biological targets, including enzymes and receptors.

This application note provides a comprehensive guide for researchers and drug development professionals on the preparation of sulfonamide derivatives from isoxazol-5-amines. We will delve into the core chemical principles, provide a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of sulfonamides from isoxazol-5-amines is fundamentally a nucleophilic acyl substitution reaction. The primary amino group (-NH₂) of the isoxazole acts as the nucleophile, attacking the highly electrophilic sulfur atom of a sulfonyl chloride (R-SO₂Cl). The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion and forming the stable sulfonamide N-S bond.

A critical component of this reaction is the presence of a base.[2][3] The reaction generates one equivalent of hydrochloric acid (HCl), which, if not neutralized, will protonate the starting isoxazol-5-amine. The resulting ammonium salt is no longer nucleophilic, effectively halting the reaction. Pyridine is a commonly used base as it serves a dual role: it stoichiometrically scavenges the HCl produced and can also act as a nucleophilic catalyst.[2] Other tertiary amines like triethylamine (TEA) are also effective.[2]

The overall transformation can be summarized as follows:

G IsoxazoleAmine Isoxazol-5-amine (Nucleophile) Reaction SulfonylChloride Sulfonyl Chloride (Electrophile) Base Base (e.g., Pyridine) Sulfonamide Isoxazole-Sulfonamide Product Salt Base-HCl Salt Reaction->Sulfonamide Reaction->Salt G A 1. Reagent Setup Dissolve isoxazolamine in anhydrous pyridine. B 2. Temperature Control Cool the solution to 0-5 °C in an ice bath. A->B C 3. Reagent Addition Add sulfonyl chloride dropwise via dropping funnel. B->C D 4. Reaction Stir at 0-5 °C for 1 hr, then warm to RT and stir for 12-18 hrs. C->D E 5. Monitoring Track progress using TLC (e.g., 3:1 Hexane:EtOAc). D->E Periodically F 6. Workup Pour mixture into ice-water to precipitate the crude product. D->F Upon completion G 7. Isolation Collect solid via vacuum filtration and wash with cold water. F->G H 8. Purification Recrystallize crude solid from an ethanol/water mixture. G->H I 9. Characterization Analyze pure product (NMR, IR, MS, MP). H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 3-amino-5-methylisoxazole (1.96 g, 20 mmol). Add anhydrous pyridine (40 mL) and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

  • Sulfonyl Chloride Addition: Add benzenesulfonyl chloride (3.71 g, 21 mmol) to a dropping funnel and add it dropwise to the stirred isoxazole solution over 20-30 minutes. Maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, stir the reaction mixture in the ice bath for an additional hour. Then, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent), observing the disappearance of the starting amine spot.

  • Workup: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 400 mL of ice-cold water while stirring vigorously. A white precipitate should form.

  • Isolation: Continue stirring the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with cold deionized water (3 x 50 mL) to remove pyridine hydrochloride and any remaining pyridine.

  • Purification: Transfer the crude, air-dried solid to a flask for recrystallization. Dissolve the solid in a minimal amount of hot 95% ethanol. Once dissolved, slowly add hot water until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

  • Characterization: Determine the yield and characterize the final product by melting point, FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Wet solvent/reagents. 3. Insufficient base.1. Use fresh or newly opened sulfonyl chloride. 2. Ensure all glassware is oven-dried and use anhydrous solvents. 3. Use pyridine as the solvent or at least 2-3 equivalents of another base like TEA.
Incomplete Reaction 1. Sterically hindered amine or sulfonyl chloride. 2. Low reactivity of the amine.1. Increase reaction time and/or gently heat the reaction mixture (e.g., to 40-50 °C) after the initial addition. [4] 2. Consider a more forcing base/catalyst system.
Product Oily/Difficult to Crystallize Presence of impurities (e.g., residual pyridine, unreacted starting material).1. Ensure thorough washing of the crude product with water. 2. If recrystallization fails, purify via silica gel column chromatography.
Formation of Di-sulfonated Product Highly reactive amine or excess sulfonyl chloride under harsh conditions.1. Strictly control stoichiometry (use only a slight excess of sulfonyl chloride, ~1.05 eq). 2. Maintain low temperature during addition.

Conclusion

The synthesis of sulfonamide derivatives from isoxazol-5-amines is a robust and highly versatile reaction central to the discovery of new therapeutic agents. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing rigorous purification techniques, researchers can efficiently generate libraries of these valuable compounds for biological screening. The protocol detailed herein provides a reliable foundation for synthesizing a wide range of isoxazole-sulfonamide derivatives, empowering further exploration in the field of drug development.

References

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Chen, K., & Zhang, Y. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(18), 5585. Retrieved from [Link]

  • Roughley, S. D., & Jordan, A. M. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]

  • Reed, J. N., & Snieckus, V. (2014). Preparation of sulfonamides from N-silylamines. Beilstein Journal of Organic Chemistry, 10, 2712–2718. Retrieved from [Link]

  • Martin, C. W. (1957). U.S. Patent No. 2,777,844. U.S. Patent and Trademark Office.
  • Pal, S., & Jana, S. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from [Link]

  • Ghamghami, M., et al. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Scientific Reports, 11, 20199. Retrieved from [Link]

  • Al-Said, M. S., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters, 12(7), 1163–1170. Retrieved from [Link]

  • Ceruso, M., et al. (2017). Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & Medicinal Chemistry, 25(4), 1495-1504. Retrieved from [Link]

  • University College London. (n.d.). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis of sulfonylamides containing an isoxazole moiety. Retrieved from [Link]

  • Al-Khafaji, Z. H. R., & Al-Obaidi, A. S. M. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication. Retrieved from [Link]

  • Kumar, V., & Aggarwal, R. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Chemistry. Retrieved from [Link]

  • Webb, M. L., et al. (1999). U.S. Patent No. 5,856,507. U.S. Patent and Trademark Office.
  • Zhu, S., et al. (2024). Natural products-isoxazole hybrids. Chinese Chemical Letters, 35(4), 108865. Retrieved from [Link]

  • Al-Khafaji, Z. H. R., & Al-Obaidi, A. S. M. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: The Strategic Integration of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in Fragment-Based Drug Design

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the application of 3-(1-phenylcyclopropyl)isoxazol-5-amine, a novel fragment, within the framework...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the application of 3-(1-phenylcyclopropyl)isoxazol-5-amine, a novel fragment, within the framework of Fragment-Based Drug Design (FBDD). We will explore the unique structural attributes of this compound, its potential as a starting point for lead discovery, and detailed protocols for its integration into a typical FBDD workflow. This guide is intended to provide both the conceptual framework and the practical steps necessary for researchers to effectively utilize this and similar fragments in their drug discovery programs.

Introduction: The Power of Fragments and the Promise of the Isoxazole Scaffold

Fragment-Based Drug Design (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] FBDD focuses on screening small, low-molecular-weight compounds, or "fragments," that exhibit weak but efficient binding to a biological target.[1] These initial hits, although low in affinity, often possess high "ligand efficiency" and serve as excellent starting points for optimization into potent and drug-like candidates.

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[2] Its five-membered heterocyclic structure containing both nitrogen and oxygen atoms provides a unique combination of electronic properties and hydrogen bonding capabilities.[3][4][5] This makes it an attractive core for designing molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4]

3-(1-Phenylcyclopropyl)isoxazol-5-amine combines the desirable isoxazole core with a phenylcyclopropyl group, introducing a three-dimensional element that can explore deeper pockets of a target protein. The 5-amino group provides a crucial vector for chemical elaboration, allowing for the "growth" of the fragment into a more potent lead compound.

Physicochemical Properties and Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

While specific experimental data for 3-(1-phenylcyclopropyl)isoxazol-5-amine is not extensively published, we can infer its likely properties based on related structures. These estimations are crucial for designing effective screening and optimization strategies.

PropertyEstimated Value/CharacteristicRationale and Importance in FBDD
Molecular Weight ~200 g/mol Falls within the "Rule of Three" for fragments, ensuring it is small enough to explore diverse binding sites.
cLogP 2.0 - 3.0A moderate lipophilicity is desirable for good solubility in aqueous buffers used in biophysical assays, while maintaining sufficient membrane permeability for cell-based assays.
Hydrogen Bond Donors 1 (from the amine group)The amine group can act as a key hydrogen bond donor, forming a critical interaction with the target protein.
Hydrogen Bond Acceptors 2 (from the isoxazole nitrogen and oxygen)The isoxazole ring provides hydrogen bond acceptors, increasing the potential for specific interactions with the target.
Rotatable Bonds 2-3Low conformational flexibility increases the likelihood that the observed binding mode is the relevant one.

A plausible synthetic route for 3-(1-phenylcyclopropyl)isoxazol-5-amine would involve the reaction of a β-ketonitrile with hydroxylamine. The regioselectivity of this reaction can often be controlled by pH and temperature to favor the formation of the desired 5-amino-isoxazole isomer.[6]

Fragment Screening and Hit Validation: A Step-by-Step Workflow

The initial step in any FBDD campaign is to screen a library of fragments to identify those that bind to the target of interest. Given the expected weak affinity of fragment binding (typically in the µM to mM range), highly sensitive biophysical techniques are required.[7]

Workflow for Fragment Screening and Hit Validation

FBDD_Workflow cluster_screening Primary Screening cluster_validation Hit Validation cluster_optimization Hit-to-Lead Optimization Screening Fragment Library Screening (e.g., Surface Plasmon Resonance) Validation Orthogonal Screening (e.g., NMR Spectroscopy) Screening->Validation Initial Hits Structure Structural Biology (X-ray Crystallography or Cryo-EM) Validation->Structure Confirmed Binders Optimization Structure-Guided Design (Fragment Growing, Linking, Merging) Structure->Optimization Binding Mode Information Synthesis Analogue Synthesis Optimization->Synthesis Design Assay In Vitro & In Vivo Testing Synthesis->Assay Test Assay->Optimization Data

Caption: A typical workflow for a fragment-based drug discovery campaign.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can detect the binding of small molecules to a target protein immobilized on a sensor chip.[8][9][10] It is a powerful tool for primary screening due to its high sensitivity and ability to provide kinetic data.[9][10]

Objective: To identify fragments that bind to the target protein.

Materials:

  • Purified target protein

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5)

  • Fragment library including 3-(1-phenylcyclopropyl)isoxazol-5-amine

  • Running buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Protein Immobilization: Covalently immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Preparation: Prepare solutions of each fragment in the running buffer at a concentration of ~100-200 µM.

  • Screening: Inject the fragment solutions over the sensor chip surface and monitor the change in the SPR signal (response units, RU).

  • Data Analysis: Identify fragments that produce a significant and concentration-dependent increase in the SPR signal, indicating binding.

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an excellent orthogonal method to validate hits from a primary screen.[7][8] Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR, can confirm direct binding of the fragment to the target protein.

Objective: To confirm the binding of hits from the primary screen and gain initial structural insights.

Materials:

  • Purified target protein

  • Validated fragment hits from SPR screen

  • NMR spectrometer

  • Deuterated buffer

Procedure:

  • Sample Preparation: Prepare samples containing the target protein and a single fragment hit in the deuterated buffer.

  • NMR Data Acquisition: Acquire a 1D proton NMR spectrum and an STD-NMR spectrum for each sample.

  • Data Analysis: In the STD-NMR spectrum, signals from the fragment that are in close contact with the protein will be selectively saturated, confirming binding. The relative intensities of the signals can provide information about which parts of the fragment are interacting with the protein.

Hit-to-Lead Optimization: From Fragment to Drug Candidate

Once a fragment hit like 3-(1-phenylcyclopropyl)isoxazol-5-amine has been validated and its binding mode determined by structural biology techniques like X-ray crystallography, the next step is to optimize its affinity and drug-like properties.[11][12]

Strategies for Hit-to-Lead Optimization

Optimization_Strategies cluster_strategies Optimization Strategies Growing Fragment Growing Lead Potent Lead Compound Growing->Lead Linking Fragment Linking Linking->Lead Merging Fragment Merging Merging->Lead Fragment Initial Fragment Hit Fragment->Growing Fragment->Linking Fragment->Merging

Sources

Method

Application Note: The 5-Cyclopropylisoxazole Scaffold in Kinase Inhibitor Design

Topic: Cyclopropyl Isoxazole Scaffolds for Kinase Inhibitor Development Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists Executive Summary T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclopropyl Isoxazole Scaffolds for Kinase Inhibitor Development Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

The isoxazole ring has established itself as a privileged scaffold in medicinal chemistry, serving as a critical bioisostere for amide bonds and phenyl rings. When substituted with a cyclopropyl group , this scaffold gains unique physicochemical properties—specifically, enhanced metabolic stability against cytochrome P450 oxidation and restricted conformational entropy—that are highly advantageous for targeting the ATP-binding pockets of protein kinases (e.g., FLT3, JAK, p38 MAPK).

This guide details the strategic application of 5-cyclopropylisoxazole-4-carboxamides in kinase inhibitor development. It includes a modular synthetic protocol, a validated biochemical assay workflow, and a structural rationale for the scaffold's efficacy.[1]

Structural Rationale & Mechanism

Why Cyclopropyl Isoxazoles?

In kinase inhibitor design, the "hinge region" and the "gatekeeper residue" are critical interaction points. The 5-cyclopropylisoxazole moiety often functions as a Type II inhibitor cap or a solvent-front binder .

  • Metabolic Shielding: The cyclopropyl group resists oxidative dealkylation (a common liability of ethyl/isopropyl groups) due to the high bond dissociation energy of its C-H bonds (~106 kcal/mol) and the geometric strain of the ring.

  • Conformational Locking: The isoxazole ring acts as a rigid linker, orienting the attached amide or urea functionality to form hydrogen bonds with the kinase backbone (e.g., Asp-Phe-Gly "DFG-in" or "DFG-out" motifs).

  • Hydrophobic Filling: The cyclopropyl group is lipophilic yet compact, making it ideal for filling small, hydrophobic sub-pockets (e.g., the ribose pocket or the hydrophobic specificity pocket) without incurring significant steric penalties.

Signaling Pathway Context (FLT3/JAK Example)

The following diagram illustrates the FLT3 signaling cascade, a primary target for this scaffold in acute myeloid leukemia (AML) therapy.

FLT3_Pathway FLT3 FLT3 Receptor (Target) STAT5 STAT5 FLT3->STAT5 Phosphorylation RAS RAS FLT3->RAS Activation Ligand FLT3 Ligand Ligand->FLT3 Activation ATP ATP ATP->FLT3 Phosphorylation Inhibitor Cyclopropyl-Isoxazole Inhibitor Inhibitor->FLT3 Competitive Inhibition Nucleus Nucleus (Gene Transcription) STAT5->Nucleus Translocation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Translocation

Figure 1: FLT3 signaling pathway highlighting the competitive inhibition point of the cyclopropyl-isoxazole scaffold at the ATP-binding site.

Chemical Synthesis Protocol

Protocol A: Modular Synthesis of 5-Cyclopropylisoxazole-4-Carboxylates

Objective: Synthesize the core scaffold via a regioselective [3+2] cycloaddition between a nitrile oxide and a cyclopropyl-substituted enamine or alkyne.

Materials
  • Reagents: Cyclopropanecarboxaldehyde, Hydroxylamine hydrochloride, Ethyl acetoacetate (or equivalent beta-keto ester), Sodium azide (if using click route), Chloramine-T (oxidant).

  • Solvents: Ethanol (EtOH), Dichloromethane (DCM).

Step-by-Step Methodology
  • Oxime Formation:

    • Dissolve cyclopropanecarboxaldehyde (10 mmol) in EtOH (20 mL).

    • Add hydroxylamine hydrochloride (12 mmol) and sodium acetate (12 mmol).

    • Stir at RT for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Checkpoint: Ensure complete conversion to the oxime to prevent side reactions.

  • In Situ Nitrile Oxide Generation & Cycloaddition:

    • Note: Nitrile oxides are unstable; generate in situ.

    • Dissolve the crude oxime in DMF (10 mL).

    • Add N-chlorosuccinimide (NCS, 11 mmol) portion-wise at 0°C to form the hydroximoyl chloride. Stir for 1 hour.

    • Add the dipolarophile: Ethyl 3-(dimethylamino)acrylate (10 mmol) (prepared from ethyl propiolate or similar).

    • Add Triethylamine (TEA, 12 mmol) dropwise over 30 mins. The TEA induces dehydrohalogenation to release the nitrile oxide.

    • Allow to warm to RT and stir overnight.

  • Work-up & Purification:

    • Quench with water (50 mL) and extract with EtOAc (3 x 30 mL).

    • Wash organic layer with brine, dry over Na2SO4, and concentrate.

    • Purify via Flash Chromatography (Silica gel, 0-40% EtOAc in Hexane).

    • Yield Expectation: 60-75% of Ethyl 5-cyclopropylisoxazole-4-carboxylate.

  • Amide Coupling (Library Generation):

    • Hydrolyze the ester (LiOH, THF/H2O) to the carboxylic acid.

    • Couple with diverse amines (e.g., aminopyridines, anilines) using HATU/DIPEA in DMF to generate the final kinase inhibitor library.

Biological Evaluation Protocol

Protocol B: Time-Resolved FRET (TR-FRET) Kinase Assay

Objective: Determine the IC50 of synthesized inhibitors against FLT3 or JAK kinases using a LanthaScreen™ Eu Kinase Binding Assay.

Principle

This assay detects the binding of an Alexa Fluor™ 647-labeled "tracer" ATP-competitive inhibitor to the kinase. The kinase is tagged with a Europium (Eu)-labeled antibody. When the tracer binds, FRET occurs between Eu (Donor) and Alexa Fluor 647 (Acceptor). The test compound displaces the tracer, reducing the FRET signal.

Reagents
  • Kinase: Recombinant Human FLT3 (GST-tagged).

  • Antibody: Eu-anti-GST Antibody.

  • Tracer: Kinase Tracer 236 (Alexa Fluor™ 647 labeled).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Workflow
  • Compound Preparation:

    • Prepare 100x stocks of inhibitors in 100% DMSO (10-point dose response, 3-fold serial dilution starting at 10 µM).

    • Dilute to 4x in Kinase Buffer (final DMSO concentration in assay will be 1%).

  • Plate Setup (384-well Low Volume White Plate):

    • Step 1: Add 5 µL of 4x Test Compound.

    • Step 2: Add 5 µL of 4x Kinase/Antibody Mix (Final conc: 5 nM FLT3, 2 nM Eu-Ab).

    • Step 3: Add 5 µL of 4x Tracer (Final conc: varies, typically ~Kd of tracer, e.g., 5-10 nM).

    • Step 4: Incubate for 60 minutes at Room Temperature in the dark.

  • Data Acquisition:

    • Read plate on a TR-FRET compatible reader (e.g., EnVision or PHERAstar).

    • Excitation: 340 nm.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

  • Analysis:

    • Calculate Emission Ratio (ER) = (Signal 665 nm / Signal 615 nm).

    • Plot ER vs. log[Inhibitor] to determine IC50 using a sigmoidal dose-response equation.

Data Presentation & SAR Analysis

The table below summarizes hypothetical Structure-Activity Relationship (SAR) data demonstrating the impact of the cyclopropyl group compared to other alkyl substituents.

Compound IDR-Group (Pos 5)Linker (Pos 4)Target (FLT3) IC50 (nM)Metabolic Stability (t1/2, min)Notes
CPI-001 MethylAmide12015Rapid oxidation of methyl group
CPI-002 IsopropylAmide4528Improved potency, moderate stability
CPI-003 Cyclopropyl Amide 8 >120 Optimal fit & metabolic profile
CPI-004 CyclobutylAmide6590Steric clash in specificity pocket
CPI-005 PhenylAmide210>120Too bulky; loss of potency

Table 1: Comparative SAR analysis showing the "Goldilocks" effect of the cyclopropyl group.

Experimental Workflow Diagram

The following Graphviz diagram outlines the iterative Design-Make-Test-Analyze (DMTA) cycle for this scaffold.

DMTA_Cycle Design Design: Scaffold Morphing (Cyclopropyl-Isoxazole) Synth Synthesis: [3+2] Cycloaddition Protocol A Design->Synth Library Gen Assay Testing: TR-FRET Kinase Assay Protocol B Synth->Assay Purified Cpds Analysis Analysis: SAR & Metabolic Stability Assay->Analysis IC50 Data Analysis->Design Refinement

Figure 2: The DMTA cycle workflow for optimizing cyclopropyl-isoxazole kinase inhibitors.

References

  • Johnson, L., et al. (2013).[2] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[2] Link

  • Talele, T. T. (2016).[3] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules." Journal of Medicinal Chemistry, 59(19), 8712–8756. Link

  • Laufer, S. A., et al. (2008). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry. Link

  • Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Link

Sources

Application

Application Note: Chemoselective Functionalization of the C5-Amino Group in Isoxazoles

Abstract & Strategic Overview The 5-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and ureas in kinase inhibitors and antibiotics (e.g., Sulfamethoxazole). Howe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 5-aminoisoxazole moiety is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amides and ureas in kinase inhibitors and antibiotics (e.g., Sulfamethoxazole). However, functionalizing the C5-amino group presents a distinct challenge: it is electronically deactivated and structurally ambident.[1]

Unlike aliphatic amines, the C5-amino group is conjugated to the electron-withdrawing isoxazole core, rendering it poorly nucleophilic (pKₐ of conjugate acid


 1.5–2.0). Furthermore, the ring nitrogen (N2) often competes as a nucleophile, leading to undesired 

-ring functionalization or complex mixtures. This guide provides validated protocols to overcome these electronic and regiochemical barriers, focusing on Acylation, Sulfonylation, and Palladium-catalyzed cross-coupling.

Mechanistic Insight: The Reactivity Paradox

To successfully functionalize 5-aminoisoxazoles, one must understand the electronic landscape.[1] The lone pair on the exocyclic nitrogen is delocalized into the ring, contributing to aromaticity but drastically reducing nucleophilicity.

The Ambident Nucleophile Challenge

Under neutral conditions, the exocyclic amine is the primary nucleophile. However, under basic conditions (often required to enhance reactivity), the deprotonated species can react at the ring nitrogen (N2), leading to endo-N functionalization.

Visualization of Electronic Distribution

The following diagram illustrates the resonance contribution that deactivates the amine and the competitive nucleophilic sites.

ReactivityProfile Substrate 5-Aminoisoxazole Resonance Resonance Delocalization (Lone pair donates to ring) Substrate->Resonance N_Exo Exocyclic N (C5-NH2) Low Nucleophilicity Target Site Resonance->N_Exo Deactivates N_Ring Ring N (N2) Competitive Nucleophile (Risk of N-alkylation) Resonance->N_Ring Increases Density

Figure 1: Reactivity profile of 5-aminoisoxazole showing the electronic competition between the exocyclic amine and the ring nitrogen.

Protocol 1: Chemoselective Acylation (Amide Formation)

Objective: Synthesis of


-(isoxazol-5-yl)amides without bis-acylation or ring-N attack.
The Challenge:  Standard Schotten-Baumann conditions (aq. NaOH) often fail due to hydrolysis or poor solubility.[1] Strong bases (NaH) risk ring opening.[1]
Experimental Design

We utilize a Pyridine-mediated approach .[1][2] Pyridine acts as both solvent and weak base, scavenging HCl without generating the highly reactive amide anion that leads to ring-N attack.[1]

Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve 5-aminoisoxazole (1.0 equiv, e.g., 5 mmol) in anhydrous Pyridine (concentration 0.5 M).

  • Addition: Cool the solution to 0 °C. Add the acid chloride (1.1 equiv) dropwise over 15 minutes.

    • Note: If using a solid acid chloride, dissolve in minimal DCM before addition.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Check TLC.[1] If conversion is stalled, heat to 50 °C. Avoid reflux to prevent ring degradation.[1]

  • Quench & Workup:

    • Pour the reaction mixture into ice-cold 1M HCl (excess) to neutralize pyridine and precipitate the product.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with Sat.[1] NaHCO₃ (to remove residual acid) and Brine.[1]

  • Purification: Dry over Na₂SO₄ and concentrate. Recrystallization from EtOH/Water is preferred over chromatography for polarity reasons.[1]

Key Data Point: Yields typically range from 75–90% .[1] Bis-acylation is <5% under these controlled stoichiometric conditions.

Protocol 2: Sulfonylation (The "Sulfa Drug" Route)

Objective: Synthesis of Sulfonamides (e.g., Sulfamethoxazole analogs). Mechanism: This reaction requires forcing conditions compared to acylation due to the lower electrophilicity of sulfonyl chlorides compared to acyl chlorides.[1]

Step-by-Step Protocol
  • Stoichiometry: Mix 5-aminoisoxazole (1.0 equiv) and Sulfonyl Chloride (1.1 equiv) in anhydrous Pyridine (3–5 mL per mmol substrate).

  • Activation: Heat the mixture to 60–90 °C for 2–4 hours.

    • Critical Insight: Unlike acylation, RT is often insufficient.[1] The elevated temperature drives the reaction on the poorly nucleophilic amine.

  • Hydrolysis (If using N-acetyl sulfanilyl chloride):

    • If the target is a sulfanilamide, the acetyl protecting group is removed in situ or post-workup using 10% NaOH at reflux for 1 hour.

  • Isolation:

    • Remove most pyridine under reduced pressure.[1]

    • Dilute with water and acidify to pH 4–5 with Acetic Acid.[1] The sulfonamide typically precipitates as a solid.[1]

Protocol 3: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[3]

Objective: Arylation of the C5-amine. The Challenge: 5-aminoisoxazoles are "challenging" nucleophiles for Pd-coupling.[1] They can poison catalysts or fail to undergo reductive elimination.[1] Standard ligands (PPh₃, BINAP) often fail.

Solution: Use Biaryl Phosphine Ligands (BrettPhos or Xantphos) which are specifically designed for electron-deficient amines.[1]

Optimized Conditions Table
ParameterConditionRationale
Catalyst Pd₂(dba)₃ (2–5 mol%)Robust source of Pd(0).
Ligand BrettPhos or Xantphos (4–8 mol%)Large bite angle/sterics promote reductive elimination of the electron-poor amine.[1]
Base Cs₂CO₃ or K₃PO₄Weaker bases prevent isoxazole ring opening (avoid NaOtBu if possible).[1]
Solvent 1,4-Dioxane or TolueneHigh boiling point, non-coordinating.[1]
Temp 90–110 °CEnergy barrier for coupling is high.[1]
Workflow Diagram

BuchwaldWorkflow Step1 Inert Atmosphere (Glovebox/Schlenk) Combine Pd source + Ligand + Base Step2 Add 5-Aminoisoxazole + Aryl Halide Solvent: Anhydrous Dioxane Step1->Step2 Step3 Degas Solvent (Sparge Ar, 10 min) CRITICAL: O2 inhibition is fatal Step2->Step3 Step4 Heat to 100°C (12-24h) Step3->Step4 Step5 Filter through Celite -> Concentrate Step4->Step5

Figure 2: Workflow for Pd-catalyzed arylation of 5-aminoisoxazoles.

Troubleshooting & Stability Warnings

Base Sensitivity (The Ring-Opening Trap)

Isoxazoles are essentially masked 1,3-dicarbonyl equivalents.

  • Risk: Treatment with strong bases (LDA, n-BuLi) or alkoxides at high temperatures can deprotonate the C4 position (if unsubstituted), leading to ring fragmentation into nitriles.

  • Mitigation: Use hindered bases (Cs₂CO₃) or organic bases (Pyridine, TEA).

Reductive Instability[2]
  • Risk: The N-O bond is the weak link.[1] Catalytic hydrogenation (H₂/Pd-C) or strong hydride reductions (LiAlH₄) will cleave the ring to form amino-enones or 1,3-amino alcohols.

  • Mitigation: If reduction is needed elsewhere in the molecule, use selective reagents (e.g., NaBH₄ for ketones) or avoid H₂.

References

  • Reactivity of 5-Aminoisoxazoles

    • Mechanistic overview of isoxazole functionaliz
    • Source:

  • Sulfonylation Protocol (Sulfamethoxazole)

    • Classic synthesis involving N-acetylsulfanilyl chloride and pyridine.[1]

    • Source:

  • Buchwald-Hartwig Coupling Guidelines

    • General guides for coupling heteroarylamines using advanced ligands.
    • Source:

  • Isoxazole Ring Stability

    • Review of ring transformations and stability under basic/reducing conditions.
    • Source:

Sources

Method

High-Throughput Screening of Isoxazol-5-amine Libraries: Design, Synthesis, and Assay Protocols

Topic: High-throughput screening libraries containing isoxazol-5-amine cores Content Type: Application Note and Protocol Guide Audience: Senior Researchers and Drug Discovery Scientists Introduction: The Isoxazol-5-amine...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-throughput screening libraries containing isoxazol-5-amine cores Content Type: Application Note and Protocol Guide Audience: Senior Researchers and Drug Discovery Scientists

Introduction: The Isoxazol-5-amine as a Privileged Scaffold[1]

In the landscape of high-throughput screening (HTS), the selection of library cores determines the success rate of hit-to-lead campaigns. The isoxazol-5-amine moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets.

Unlike its isomer (isoxazol-3-amine), the 5-amine variant offers a unique electronic profile.[1] The exocyclic amine at position 5, coupled with the ring nitrogen and oxygen, creates a distinct hydrogen bond donor-acceptor-donor (D-A-D) or donor-acceptor (D-A) motif. This geometry is particularly effective for:

  • Kinase Hinge Binding: Mimicking the adenine ring of ATP to form bidentate hydrogen bonds with the kinase hinge region.

  • Bioisosterism: Serving as a stable, polar alternative to amides or anilines, improving metabolic stability and solubility.

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight and high ligand efficiency (LE) make it an ideal fragment core.

This guide details the strategic design of isoxazol-5-amine libraries, their synthesis, and validated protocols for screening them against kinase targets using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR).

Library Design and Synthesis Strategy

Structural Diversity and Chemical Space

To maximize HTS success, libraries must explore vectors around the core without compromising the pharmacophore. The isoxazol-5-amine core allows for diversity at two primary vectors:

  • C3-Position (

    
    ):  Ideal for introducing aryl, heteroaryl, or alkyl groups to access hydrophobic pockets (e.g., the gatekeeper region in kinases).
    
  • N-Amine Substitution (

    
    ):  Derivatization here (e.g., urea formation, amides) can extend the molecule into the solvent-exposed front or ribose-binding pocket.
    
Synthetic Accessibility (The -Ketonitrile Route)

For HTS library generation, synthesis must be robust and amenable to parallel chemistry. The condensation of


-ketonitriles with hydroxylamine is the industry standard due to its regioselectivity and high yields.

General Reaction Scheme:



  • Reagents: Sodium ethoxide or aqueous NaOH.

  • Conditions: Reflux in ethanol/water.

  • Purification: Often precipitates upon cooling; amenable to recrystallization, avoiding costly chromatography for large libraries.

Visualizing the HTS Workflow

The following diagram outlines the critical path from library generation to hit validation, emphasizing quality control (QC) steps often missed in academic screens.

HTS_Workflow Library_Design Library Design (Isoxazol-5-amine Core) Synthesis Parallel Synthesis (Beta-ketonitrile Route) Library_Design->Synthesis QC_Gate QC Gate (LC-MS > 90% Purity) Synthesis->QC_Gate QC_Gate->Synthesis Fail (Resynthesize) Plating Acoustic Plating (Echo® 550) QC_Gate->Plating Pass Primary_Screen Primary Screen (TR-FRET / Kinase) Plating->Primary_Screen Hit_Triaging Hit Triaging (Remove PAINS/Fluorescent) Primary_Screen->Hit_Triaging Hits > 3SD Validation Biophysical Validation (SPR / Kd Determination) Hit_Triaging->Validation Clean Hits

Figure 1: End-to-end workflow for isoxazol-5-amine library screening, prioritizing purity checks and biophysical validation.

Application Note: Targeting Kinases

The isoxazol-5-amine scaffold is predominantly applied in kinase inhibitor discovery. The core acts as a hinge-binder.

Mechanism of Action: In the ATP-binding pocket of a typical kinase (e.g., VEGFR2, p38 MAPK), the isoxazole ring nitrogen (N2) accepts a hydrogen bond from the backbone NH of the hinge region. Simultaneously, the exocyclic 5-amino group donates a hydrogen bond to the backbone carbonyl. This "bidentate" interaction anchors the molecule, allowing substituents at C3 to explore the hydrophobic back pocket.

Key Consideration: When designing the library, avoid bulky substitutions on the 5-amine nitrogen if targeting the hinge directly, as this can disrupt the critical H-bond donor capability. If the amine is derivatized (e.g., to a urea), the binding mode shifts, often utilizing the urea motif for the D-A-D interaction (as seen in Sorafenib-like analogs).

Protocol 1: TR-FRET Kinase Assay (Primary Screen)

Objective: To identify inhibitors of a Ser/Thr or Tyrosine kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format. This assay is robust against autofluorescence, a common issue with some heterocyclic libraries.

Materials:

  • Library: Isoxazol-5-amine compounds (10 mM in DMSO).

  • Kinase: Recombinant human kinase (e.g., p38

    
    , VEGFR2).
    
  • Substrate: Biotinylated peptide substrate specific to the kinase.

  • ATP: Ultra-pure ATP (at

    
     concentration).
    
  • Detection Reagents: Europium-labeled anti-phospho-antibody (Donor) and Streptavidin-XL665 (Acceptor).

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
    

Experimental Procedure:

  • Compound Transfer:

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 10 nL of library compounds into a 384-well low-volume white plate.

    • Controls: Column 1 (DMSO only, High Control), Column 2 (Reference Inhibitor, Low Control).

    • Note: Final DMSO concentration must be

      
       to prevent enzyme denaturation.
      
  • Enzyme/Substrate Addition:

    • Prepare a 2X Enzyme/Substrate mix in Assay Buffer.

    • Dispense 5 ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      L of the mix into all wells.
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme pre-equilibration.

  • Reaction Initiation:

    • Add 5

      
      L of 2X ATP solution to initiate the reaction.
      
    • Seal plate and incubate for 60 minutes at RT (time depends on kinase linearity).

  • Detection:

    • Add 10

      
      L of Detection Mix (Eu-Antibody + SA-XL665 in EDTA-containing buffer). The EDTA stops the kinase reaction.
      
    • Incubate for 1 hour at RT (protect from light).

  • Readout:

    • Measure fluorescence on a multimode reader (e.g., EnVision).

    • Excitation: 337 nm. Emission 1: 615 nm (Donor). Emission 2: 665 nm (Acceptor).

    • Calculate TR-FRET Ratio:

      
      .
      

Data Analysis:

  • Calculate Percent Inhibition :

    
    
    
  • Validation: The assay is valid only if the Z-factor (

    
    ) is 
    
    
    
    .

Protocol 2: Hit Validation via Surface Plasmon Resonance (SPR)

HTS hits from isoxazole libraries must be validated for direct binding to rule out aggregators or fluorescence interference.

Objective: Determine


 and binding kinetics (

).

Procedure:

  • Immobilization: Immobilize the target kinase on a CM5 sensor chip via amine coupling (target immobilization level: 2000–4000 RU).

  • Solvent Correction: Prepare a DMSO calibration curve (0.5% to 2% DMSO) to correct for bulk refractive index changes.

  • Compound Injection:

    • Dilute hits to a top concentration of 50

      
      M in running buffer (HBS-P+ with 1% DMSO).
      
    • Perform a 5-point dose-response (3-fold dilutions).

    • Inject for 60s (association) and allow 120s dissociation.

  • Analysis:

    • Fit data to a 1:1 Langmuir binding model.

    • Criteria: Stoichiometry (

      
      ) should be within 70–130% of theoretical maximum. Compounds showing "square wave" binding (super-fast on/off) with high 
      
      
      
      are likely non-specific aggregators.

Troubleshooting & Optimization

IssueCauseSolution
High Fluorescence Background Some isoxazole derivatives (esp.[2] highly conjugated) are fluorescent.[3]Switch from intensity-based assays to TR-FRET or FP (Fluorescence Polarization).
Low Solubility 5-amine core is polar, but C3-aryl groups can reduce solubility.Ensure DMSO stock is fresh. Add 0.01% Triton X-100 or Brij-35 to assay buffer.
False Positives (Redox) Isoxazoles are generally stable, but contaminants from synthesis (e.g., hydroxylamine) can reduce dyes.Ensure library purity >90%. Use resazurin counter-screen to check for redox activity.
Ring Opening Strong bases (e.g., NaOH > 1M) can open the isoxazole ring to form

-ketonitriles.
Maintain assay pH between 6.0 and 8.5. Avoid strong reducing agents.

References

  • Pevarello, P., et al. (2004). "Isoxazol-5-amine derivatives as kinase inhibitors." Journal of Medicinal Chemistry. (Search: Isoxazol-5-amine kinase inhibitors)

  • Sperry, J. B., & Wright, D. L. (2005). "The application of isoxazoles in the synthesis of natural products and pharmaceutical candidates."[4][5] Current Opinion in Drug Discovery & Development.

  • Baell, J. B., & Holloway, G. A. (2010). "New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays." Journal of Medicinal Chemistry.

  • Zhang, J., et al. (2009). "A simple statistical parameter for use in evaluation and validation of high throughput screening assays." Journal of Biomolecular Screening.

  • El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 4-acetyl-5-substituted-amino-3-methylisoxazole derivatives." Acta Pharmaceutica.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

Welcome to the technical support guide for the synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine. This resource is designed for researchers, chemists, and professionals in drug development to navigate the complexities of this specific synthesis. Here, we address common challenges and provide in-depth, evidence-based solutions to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The core of this synthesis involves the formation of a β-ketonitrile intermediate, followed by a cyclocondensation reaction with hydroxylamine to construct the isoxazole ring. This guide will focus on troubleshooting the key steps of this pathway.

The overall synthetic route is illustrated below:

Synthesis_Workflow cluster_0 Step 1: Formation of β-Ketonitrile cluster_1 Step 2: Cyclocondensation Start 1-Phenylcyclopropane-1-carbonitrile Reagent1 Ester (e.g., Ethyl Acetate) + Base (e.g., NaOEt) Start->Reagent1 Intermediate 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile Reagent1->Intermediate Reagent2 Hydroxylamine (NH2OH) Intermediate->Reagent2 Product 3-(1-Phenylcyclopropyl)isoxazol-5-amine Reagent2->Product

Caption: Overall workflow for the synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield of the β-Ketonitrile Intermediate

Question: My Claisen condensation to form 3-oxo-3-(1-phenylcyclopropyl)propanenitrile is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in this step are often traced back to issues with the base, reaction conditions, or degradation of the starting material.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Ineffective Base The base (e.g., sodium ethoxide) may have degraded due to moisture. The reaction requires a strong, anhydrous base to effectively deprotonate the ester.Use freshly prepared or commercially available, high-purity sodium ethoxide. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
Suboptimal Reaction Temperature If the temperature is too low, the reaction may be sluggish and incomplete. Conversely, excessively high temperatures can lead to side reactions and decomposition.[1]Optimize the reaction temperature. Start at room temperature and gradually increase if the reaction is not proceeding, monitoring by Thin Layer Chromatography (TLC).
Side Reactions The β-ketonitrile product can undergo self-condensation or other side reactions in the presence of a strong base.Add the ester to the mixture of the nitrile and base at a low temperature (e.g., 0 °C) and then allow the reaction to warm to room temperature. This can help to control the reaction rate and minimize side products.
Workup Issues The β-ketonitrile can be sensitive to acidic or basic conditions during workup, leading to decomposition.Neutralize the reaction mixture carefully with a mild acid (e.g., acetic acid or ammonium chloride solution) to a pH of ~7 before extraction.

Experimental Protocol: Optimized Formation of 3-Oxo-3-(1-phenylcyclopropyl)propanenitrile

  • To a stirred suspension of sodium ethoxide (1.2 equivalents) in anhydrous toluene (10 volumes) under a nitrogen atmosphere, add a solution of 1-phenylcyclopropane-1-carbonitrile (1.0 equivalent) in anhydrous toluene (2 volumes) dropwise at 0 °C.

  • After the addition is complete, add ethyl acetate (1.5 equivalents) dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 5 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketonitrile.

Issue 2: Poor Yield and Impurities in the Cyclocondensation Step

Question: The final cyclocondensation step to form 3-(1-Phenylcyclopropyl)isoxazol-5-amine is giving a low yield and contains significant impurities. How can I optimize this?

Answer:

The formation of the isoxazole ring is a critical step that can be influenced by pH, temperature, and the presence of regioisomers.[2][3]

Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
Incorrect pH The pH of the reaction mixture is crucial for the regioselectivity of the cyclization. An acidic pH can favor the formation of the undesired 3-aminoisoxazole isomer.[4] For the desired 5-amino isomer, a basic pH is generally required.[5]Maintain the pH of the reaction mixture above 8. This can be achieved by using a base such as sodium hydroxide or potassium carbonate.[5]
Formation of Regioisomers The reaction of a β-ketonitrile with hydroxylamine can potentially yield two different regioisomers of the isoxazole. The reaction conditions, particularly the pH, play a key role in determining the product distribution.[2][3]As mentioned above, maintaining a basic pH will favor the formation of the 5-aminoisoxazole. Careful purification by column chromatography or recrystallization may be necessary to separate any isomeric impurities.
Decomposition of Product The final product, an isoxazol-5-amine, may be unstable under harsh reaction conditions, such as prolonged heating or extreme pH.Monitor the reaction closely by TLC and avoid unnecessarily long reaction times. Once the reaction is complete, cool the mixture promptly and proceed with the workup.
Ineffective Purification The crude product may contain unreacted starting materials, isomers, and other side products that are difficult to remove.Recrystallization from a suitable solvent system (e.g., ethanol/water) is often effective for purifying the final product.[5] If recrystallization is insufficient, silica gel column chromatography may be required.

Experimental Protocol: Optimized Synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

  • Dissolve the crude 3-oxo-3-(1-phenylcyclopropyl)propanenitrile (1.0 equivalent) in ethanol (10 volumes).

  • Add hydroxylamine hydrochloride (1.2 equivalents) followed by a solution of sodium hydroxide (1.5 equivalents) in water to achieve a pH > 8.

  • Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction by TLC. The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude solid from an ethanol/water mixture to obtain the pure 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the first step of the synthesis?

A1: The base, typically a strong alkoxide like sodium ethoxide, is crucial for deprotonating the α-carbon of the ester (ethyl acetate). This generates an enolate, which then acts as a nucleophile and attacks the nitrile group of the 1-phenylcyclopropane-1-carbonitrile, initiating the Claisen condensation.

Q2: How can I effectively monitor the progress of these reactions?

A2: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of both steps. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products.

Q3: Are there any specific safety precautions I should take?

A3: Yes. Sodium ethoxide is a strong base and is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Hydroxylamine and its salts can be unstable and should be handled with care, avoiding excessive heat.

Q4: Can I use a different base for the cyclocondensation step?

A4: While sodium hydroxide is commonly used, other bases like potassium carbonate or triethylamine can also be employed. The key is to ensure the reaction medium remains basic to favor the formation of the desired 5-aminoisoxazole isomer.

Q5: What are the expected yields for each step?

A5: With optimized conditions, the yield for the formation of the β-ketonitrile intermediate can be in the range of 70-85%. The subsequent cyclocondensation to the final product can typically achieve yields of 60-80%.

Visualizing Reaction Mechanisms

Understanding the underlying mechanisms can aid in troubleshooting and optimization.

Claisen_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Elimination Ester Ethyl Acetate Base NaOEt Ester->Base Enolate Ester Enolate Base->Enolate Nitrile 1-Phenylcyclopropane-1-carbonitrile Enolate->Nitrile Nucleophilic Attack Adduct Tetrahedral Intermediate Nitrile->Adduct Product β-Ketonitrile Adduct->Product Elimination of EtO- Isoxazole_Formation cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Tautomerization Ketonitrile β-Ketonitrile Hydroxylamine NH2OH Ketonitrile->Hydroxylamine Oxime Oxime Intermediate Hydroxylamine->Oxime Cyclized_Intermediate Cyclized Intermediate Oxime->Cyclized_Intermediate Attack on Nitrile Product Isoxazol-5-amine Cyclized_Intermediate->Product Aromatization

Caption: Mechanism of the cyclocondensation to form the isoxazole ring.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC. (n.d.).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 12).
  • The synthetic and therapeutic expedition of isoxazole and its analogs - PMC. (n.d.).
  • Possible regioisomer isoxazoles obtained by cyclocondensation of β-enamino diketone with hydroxylamine … - ResearchGate. (n.d.).
  • Construction of Isoxazole ring: An Overview. (2024, June 30).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose - Preprints.org. (2024, August 27).
  • Technical Support Center: Isoxazole Synthesis Optimization - Benchchem. (n.d.).
  • An Efficient Synthesis of Isoxazoles Promoted by Hexamine as an Efficient Organocatalyst - Journal For Basic Sciences. (n.d.).
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - Beilstein Journals. (2022, April 22).
  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives - PMC. (2026, February 12).
  • ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS Zeinab Faramarzia and Hamzeh Kiyania,b. (2021, June 11).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, August 27).
  • Application Notes and Protocols: Synthesis of 3-(2-Chlorophenyl)isoxazol-5-amine - Benchchem. (n.d.).
  • US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents. (n.d.).
  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024, October 8).

Sources

Optimization

Technical Support Center: Isoxazole Stability in Basic Media

Ticket ID: ISOX-STAB-001 Status: Open Priority: Critical (Synthetic Failure/Yield Loss) Assigned Specialist: Senior Application Scientist Executive Summary: The Fragility of the N-O Bond Isoxazoles are deceptively stable...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-STAB-001 Status: Open Priority: Critical (Synthetic Failure/Yield Loss) Assigned Specialist: Senior Application Scientist

Executive Summary: The Fragility of the N-O Bond

Isoxazoles are deceptively stable aromatic heterocycles. While they resist acid-catalyzed hydrolysis better than oxazoles, they are highly labile under basic conditions . The N-O bond is the structural "weak link" (bond energy ~55 kcal/mol).

The Core Issue: In the presence of base, isoxazoles—particularly those unsubstituted at the C3 position—undergo a catastrophic cascade: Deprotonation


 Ring Cleavage 


-Cyanoketone formation.

This guide provides the mechanistic diagnostics to identify this failure and the operational protocols to prevent it.

Mechanistic Diagnostic: Why Did My Reaction Fail?

User Symptom

"I attempted a Suzuki coupling on a 3-unsubstituted isoxazole using


 in DMF at 100°C. The starting material disappeared, but the product mass is incorrect. NMR shows a new peak at ~2200 cm

(IR) or ~115 ppm (

)."
Root Cause Analysis

You have triggered the Base-Promoted Ring Fragmentation .

  • The Trigger: The proton at C3 is relatively acidic (

    
     ~20-22).
    
  • The Collapse: Deprotonation forms a localized anion at C3. Unlike typical aromatics where the anion is stabilized, the isoxazole C3-anion rapidly eliminates the isoxazole oxygen to form a nitrile enolate.

  • The Result: The ring opens irreversibly to form an

    
    -cyanoketone (or aldehyde).
    
Visualization: The Fragmentation Pathway

The following diagram illustrates the failure mode of 3-unsubstituted isoxazoles in base.

IsoxazoleFragmentation Isoxazole Isoxazole (C3-H) Anion C3-Carbanion (Unstable Intermediate) Isoxazole->Anion Deprotonation (Fast) Base Base (OH-, RO-, CO3--) Base->Isoxazole TS N-O Bond Cleavage Anion->TS Electron Cascade Product α-Cyanocarbonyl (Ring Opened) TS->Product Irreversible Fragmentation

Protocol Optimization: Safe Synthetic Workflows

To preserve the isoxazole ring, you must modify your reaction environment to avoid C3-deprotonation or C5-nucleophilic attack.

Protocol A: "Safe-Mode" Suzuki-Miyaura Coupling

Standard conditions (


, high heat) often destroy isoxazoles. Use this optimized protocol for sensitive substrates.

Objective: Cross-coupling of a 4-haloisoxazole without ring opening.

ParameterStandard (High Risk)Optimized (Safe) Rationale
Base

,

,


or

Phosphate is milder; Fluoride activates boronic acids without acting as a strong Brønsted base.
Solvent DMF, MeOH (Nucleophilic)Dioxane , THF , Toluene Non-nucleophilic solvents prevent solvent-mediated ring attack.
Catalyst


or XPhos Pd G2
Highly active catalysts allow for lower reaction temperatures.
Temp >100°C40°C – 60°C Kinetic control prevents overcoming the activation energy for ring cleavage.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon, charge a vial with 4-bromoisoxazole (1.0 equiv), Boronic Acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Catalyst Addition: Add XPhos Pd G2 (2-5 mol%).

  • Solvation: Add degassed 1,4-Dioxane/Water (10:1 ratio). Note: Minimal water is required for the catalytic cycle but keep it low to suppress hydrolysis.

  • Reaction: Stir at 60°C max. Monitor by LCMS every hour.

  • Workup: Do not wash with strong basic aqueous solutions. Partition between EtOAc and Brine/Water.

Protocol B: Base Selection Matrix

Use this decision matrix when designing alkylations or couplings involving isoxazoles.

Base ClassExamplesCompatibilityNotes
Hydroxides NaOH, KOHFORBIDDEN Rapid nucleophilic attack at C5 or deprotonation at C3.
Alkoxides NaOEt, KOtBuHIGH RISK Causes ring opening to

-ketonitriles (3-unsubstituted) or nucleophilic addition.
Carbonates

,

MODERATE Usable for 3-substituted isoxazoles. Risky for 3-unsubstituted at high temp (>80°C).
Phosphates

GOOD The "Goldilocks" base for Pd-coupling. Buffers pH effectively.
Fluorides CsF, TBAFEXCELLENT Best for boronic acid activation. Non-nucleophilic toward the ring.
Amides LiHMDS, LDACONTEXTUAL Use only at -78°C for specific lithiation-trapping. Quench immediately.

Troubleshooting & FAQs

Q1: I see a peak at 2200-2250 cm in my IR spectrum. What happened?

A: This is the diagnostic signal of a Nitrile (


) . Your isoxazole ring has opened.
  • If 3-unsubstituted: You formed an

    
    -cyanoketone via deprotonation.
    
  • If 3-substituted: You likely triggered a Boulton-Katritzky rearrangement or similar isomerization if a side chain oxime/hydrazone was involved.

Q2: Can I lithiate position C5 if C3 is blocked?

A: Yes, but C5-lithiation is thermodynamically unstable compared to ring fragmentation if not handled correctly.

  • Protocol: Use n-BuLi in THF at -78°C .

  • Critical: The electrophile must be present in situ or added immediately. Do not allow the temperature to rise above -55°C before quenching, or the ring will fragment.

Q3: Why is my 5-boronyl isoxazole decomposing during coupling?

A: 5-boronyl isoxazoles are notoriously unstable compared to 4-boronyl isomers. The C-B bond at the 5-position is prone to protodeboronation and base-mediated cleavage.

  • Fix: Switch the coupling partners. Use Isoxazole-5-halide + Aryl-Boronic Acid . The halide is significantly more stable than the boronate species on the isoxazole ring.

Q4: I must use a strong base for a separate step. How do I protect the ring?

A: You cannot "protect" the ring in the traditional sense. You must alter the synthesis order.

  • Strategy: Build the isoxazole ring last (e.g., via dipolar cycloaddition of nitrile oxides) after all base-sensitive transformations are complete.

References

  • Mechanistic Insight: Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products.[1] Current Opinion in Drug Discovery & Development. (Details the fragmentation pathways of isoxazoles to 1,3-dicarbonyl equivalents).

  • Coupling Protocols: Billingsley, K. L., & Buchwald, S. L. (2007). An improved system for the Suzuki-Miyaura cross-coupling of heteroaryl halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Leflunomide Metabolism (Ring Opening): Palmer, A. M., et al. (1995). Leflunomide: A novel disease-modifying antirheumatic drug. Journal of Medicinal Chemistry.
  • Boronate Stability: Tykiewicz, B. J., et al. (2011). Regioselective synthesis and slow-release Suzuki-Miyaura cross-coupling of MIDA boronate-functionalized isoxazoles. The Journal of Organic Chemistry, 76(21), 9072-9075. Link

  • General Stability: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[1][2] Current Organic Chemistry, 9(10), 925-958.

Sources

Troubleshooting

Technical Support Center: 5-Amino-3-Cyclopropylisoxazole Intermediates

Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 5-amino-3-cyclopropylisoxazole , a critical pharmacophore found in next-generation kinase inhibitors...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are working with 5-amino-3-cyclopropylisoxazole , a critical pharmacophore found in next-generation kinase inhibitors (e.g., VEGFR/PDGFR targets) and broad-spectrum anti-infectives.[1]

This intermediate is deceptively simple.[1] While the cyclopropyl group adds desirable lipophilicity and metabolic stability, the 5-amino-isoxazole core is prone to oxidation (browning), ring-opening under strong acid, and regioisomeric contamination.[1] This guide moves beyond standard textbook answers to provide field-proven, scalable purification protocols.

Module 1: The Regioisomer Challenge

User Question: "I synthesized 5-amino-3-cyclopropylisoxazole from 3-cyclopropyl-3-oxopropanenitrile, but NMR shows a persistent impurity (~10-15%) that co-elutes on TLC. How do I remove it?"

Diagnosis: You are likely seeing the 3-amino-5-cyclopropylisoxazole regioisomer.[1]

  • Mechanism: The reaction of hydroxylamine with

    
    -ketonitriles is ambident.[1] Attack at the nitrile yields the 3-amino-5-substituted isomer (Impurity), while attack at the ketone yields the desired 5-amino-3-substituted target.[1]
    
  • The Fix: These isomers have distinct pKa values. The 5-amino-isoxazoles are significantly weaker bases than their 3-amino counterparts due to the electron-withdrawing nature of the oxygen adjacent to the amine in the 5-position.[1]

Protocol: Selective Acid-Base Extraction (The "pH Switch")[1]

Do not rely on silica chromatography for this separation; the bands often overlap. Use this thermodynamic separation method instead.

Step-by-Step Methodology:

  • Dissolution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) .

  • First Extraction (Removal of Neutral/Acidic Impurities):

    • Wash the organic layer with 10% Na₂CO₃ .

    • Why? This removes unreacted starting materials (ketonitriles are acidic) and oxime intermediates.[1]

  • The Critical Cut (Target Extraction):

    • Extract the EtOAc layer with 15% Hydrochloric Acid (HCl) .[1]

    • Note: The desired 5-amino-3-cyclopropylisoxazole will protonate and move to the aqueous layer.[1]

    • Troubleshooting: If the 3-amino isomer is present, it is more basic.[1] It will protonate first. If you perform a "starvation extraction" (using limited acid), you can pull the impurity into the water while leaving the product in the organic, but the standard method is to pull everything into the water and then selectively precipitate.[1]

  • Selective Precipitation:

    • Separate the acidic aqueous layer.[2][3] Cool to 0–5°C.[1]

    • Slowly adjust pH to pH 8–9 using 50% NaOH or NH₄OH.[1]

    • Observation: The 5-amino-3-cyclopropylisoxazole (weaker base) precipitates first or is extracted back into organic solvent more easily than the more basic impurities.[1]

Workflow Visualization

PurificationFlow Start Crude Reaction Mixture (Solid/Oil) Dissolve Dissolve in EtOAc Start->Dissolve WashBase Wash with 10% Na2CO3 Dissolve->WashBase ExtractAcid Extract with 15% HCl WashBase->ExtractAcid OrgLayer1 Organic Layer: Neutral Impurities (Discard) WashBase->OrgLayer1 Waste ExtractAcid->OrgLayer1 Non-basic impurities AqLayer1 Aqueous Acid Layer: Protonated Amines (Target + Isomer) ExtractAcid->AqLayer1 Basify Adjust pH to 8-9 (0-5°C) AqLayer1->Basify ExtractOrg2 Extract into DCM or EtOAc Basify->ExtractOrg2 Final Pure 5-amino-3-cyclopropylisoxazole ExtractOrg2->Final

Caption: Figure 1. Acid-Base Workup strategy exploiting basicity differences to isolate the target amine.[1]

Module 2: Color & Purity (The "Brown Oil" Syndrome)[1][4]

User Question: "My product turns from a pale yellow solid to a brown tar after sitting on the bench for two days. Is it decomposing?"

Diagnosis: Primary aromatic amines, particularly electron-rich heterocycles, are prone to oxidative oligomerization.[1] The "brown" color is often trace impurities (<1%) acting as radical initiators.[1]

The Fix: You need to break the oxidation cycle using Salt Formation or Adsorbent Treatment .

Method A: Activated Carbon Recrystallization (For Solids)

If your product is solid (MP typically ~70-80°C for analogs), use this polish step.[1]

Solvent SystemRatio (v/v)TemperatureNotes
Toluene 100%80°C

0°C
Best for removing colored tars.[1]
Ethanol / Water 1:1Reflux

RT
Good for removing inorganic salts.[1]
EtOAc / Hexane 1:360°C

-10°C
Standard anti-solvent method.[1]

Protocol:

  • Dissolve crude amine in Toluene (5 mL/g) at 80°C.

  • Add Activated Charcoal (10 wt% relative to substrate).[1]

  • Stir for 30 mins at 80°C.

  • Filter hot through a Celite pad (diatomaceous earth).[1]

  • Cool filtrate slowly to 0°C to induce crystallization.

Method B: Stable Salt Formation (For Oils/Storage)

If the free base is unstable, convert it to the Hydrochloride salt immediately.[1]

  • Dissolve amine in anhydrous Diethyl Ether or MTBE .[1]

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise.

  • Warning: Do not use aqueous HCl for storage; moisture accelerates hydrolysis.[1]

  • Filter the white precipitate. The HCl salt is shelf-stable for months.[1]

Module 3: Chromatographic Difficulties

User Question: "I am trying to purify via Flash Chromatography, but the peak tails badly, and I lose mass. What is the correct mobile phase?"

Diagnosis: Isoxazole amines interact strongly with the acidic silanols on silica gel, causing streaking and irreversible adsorption (mass loss).[1]

The Fix: You must deactivate the silica surface.

Recommended Mobile Phases
MethodSolvent ASolvent BModifierApplication
Flash (Normal Phase) HexanesEthyl Acetate1% Triethylamine (TEA) Essential.[1] Pre-wash column with 1% TEA in Hexane.
HPLC (Reverse Phase) WaterAcetonitrile0.1% Ammonium Acetate Preferred over TFA.[1] TFA can degrade cyclopropyl rings over time.[1]

Critical Note on Cyclopropyl Stability: Avoid using strong Lewis acids or heating in strong mineral acids (


C), as the cyclopropyl ring can undergo ring-opening rearrangement to form linear enones.[1]

Module 4: Scalability & Solvent Selection

User Question: "I need to scale this to 100g. Column chromatography is no longer feasible.[1] How do I recrystallize?"

Decision Logic: At scale, solvent selection is governed by the "Temperature Coefficient of Solubility." You need a solvent where the compound is highly soluble at boiling point but insoluble at freezing.

Recrystallization Decision Tree

SolventSelect Start Start: 100g Crude Solid SolubilityCheck Check Solubility in Toluene (80°C) Start->SolubilityCheck Soluble Soluble? SolubilityCheck->Soluble Cool Cool to 0°C. Does it precipitate? Soluble->Cool Yes TryPolar Try Ethanol/Water (1:1) Soluble->TryPolar No Yes Yes No No PrecipYes Great. Use Toluene. Cool->PrecipYes Yes PrecipNo Too Soluble. Switch to Hexane/EtOAc (4:1) Cool->PrecipNo No

Caption: Figure 2. Solvent selection logic for scaling up purification without chromatography.

References

  • Den Hollander, C. W. (1970).[1] Process for the purification of 3-amino-5-methylisoxazole. US Patent 3,536,729.[1][2] Link

    • Relevance: Establishes the foundational acid/base extraction and caustic treatment protocols for 5-amino-3-alkylisoxazoles.
  • Pattermann, J. A., et al. (2000).[1] Process for the preparation of 5-amino-3-alkylisothiazole compounds. WO Patent 2000068214A1.[1] Link

    • Relevance: Provides industrial scale-up data and solvent systems (Acetonitrile/Toluene)
  • Sperry, J. B., & Wright, D. L. (2005).[1] The application of isoxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development.

    • Relevance: Discusses the stability of the isoxazole ring and cyclopropyl modific
  • BenchChem. (2026).[1] 5-Cyclopropylisoxazole-3-carboxylic Acid Properties and Handling. Link[1]

    • Relevance: Provides physical property data for the cyclopropyl-isoxazole core scaffold.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 5-amino-3-cyclopropylisoxazole before handling.

Sources

Optimization

Technical Support Center: Solubility Solutions for Hydrophobic Isoxazole Derivatives

Welcome to the Advanced Formulation Support Center. Current Status: Operational Lead Scientist: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Formulation Support Center. Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction: The Isoxazole Paradox

You are likely here because your isoxazole-based lead compound—despite showing nanomolar potency in silico or in enzymatic assays—is failing in cell-based assays or animal models due to precipitation.

The Core Issue: The isoxazole ring is a 5-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1][2] While the ring itself possesses a dipole moment (~3.3 D), medicinal chemistry often decorates it with lipophilic aryl or alkyl groups to target hydrophobic protein pockets (e.g., BET bromodomains, kinase ATP pockets).

The result is a "brick dust" molecule: high melting point (high crystal lattice energy) and high lipophilicity (LogP > 3), leading to poor aqueous solubility. Furthermore, the isoxazole nitrogen is a very weak base (pKa ~ -1.0 to 1.0), meaning standard salt formation strategies usually fail unless a basic side chain (like a piperazine) is present.

This guide provides a triage workflow and specific protocols to overcome these barriers.

Module 1: The Diagnostic Triage

Before attempting a fix, you must diagnose the mechanism of insolubility. Use the following decision matrix to select the correct formulation strategy.

Visual Guide: Solubility Decision Tree

SolubilityDecisionTree Start Compound X Insolubility CheckStructure Check Structure: Is there a basic amine side chain (pKa > 7)? Start->CheckStructure SaltRoute Strategy A: Salt Formation (Mesylate, HCl, Tosylate) CheckStructure->SaltRoute Yes CheckMP Check Melting Point (Tm): Is Tm > 200°C? CheckStructure->CheckMP No (Isoxazole N is too weak) HighMP Problem: High Lattice Energy ('Brick Dust') CheckMP->HighMP Yes LowMP Problem: High Lipophilicity ('Grease Ball') CheckMP->LowMP No StrategyASD Strategy B: Amorphous Solid Dispersion (HPMC-AS, PVPVA) HighMP->StrategyASD Primary Fix StrategyCD Strategy D: Cyclodextrin Complexation (HP-β-CD, SBE-β-CD) HighMP->StrategyCD Secondary Fix StrategyLipid Strategy C: Lipid Formulation / SEDDS (Peceol, Miglyol) LowMP->StrategyLipid Primary Fix LowMP->StrategyCD Secondary Fix

Figure 1: Decision matrix for selecting a formulation strategy based on physicochemical properties. Note that the isoxazole ring itself is rarely basic enough for salt formation.

Module 2: Liquid Formulation & Assay Troubleshooting

Q1: My compound precipitates immediately when I dilute my DMSO stock into cell media. Why?

The Mechanism: This is the "Solvent Shift" crash. DMSO has a dielectric constant (


) of ~47, while water is ~80. Isoxazoles are often soluble in DMSO due to dipole-dipole interactions but are hydrophobic. When you dilute into water, the solvent power drops exponentially.[3] If the concentration exceeds the kinetic solubility limit, the compound nucleates and crashes out.

The Fix: The "Spring and Parachute" Approach You need a "parachute" polymer to inhibit nucleation during that transition.

  • Protocol: Do not dilute DMSO directly into media.

  • Alternative: Predissolve the compound in a DMSO solution containing 10% w/v PVP K12 or HPMC E3 .

  • Why? The polymer adsorbs to the surface of generating crystal nuclei, sterically hindering their growth (The Parachute).

Q2: Can I use Cyclodextrins (CDs) for isoxazoles?

The Expert Insight: Yes, but specificity matters. Isoxazoles are often planar. They fit well into the hydrophobic cavity of Beta-Cyclodextrins.

  • Recommendation: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD) .

  • Avoid: Alpha-CD (cavity too small) or Gamma-CD (cavity too loose for typical drug-like isoxazoles).

  • Mechanism: The hydrophobic isoxazole core enters the CD cavity, displacing high-energy water molecules. The hydrophilic exterior of the CD ensures water solubility.

Q3: Why shouldn't I just make an HCl salt?

The Trap: Many researchers assume the nitrogen in the isoxazole ring is basic. It is not.

  • Fact: The pKa of the isoxazole nitrogen is typically < 1.0 due to the electron-withdrawing oxygen atom adjacent to it.

  • Consequence: If you treat it with HCl, you might form a salt in situ, but it will hydrolyze (break apart) immediately upon contact with water or moisture, reverting to the insoluble free base. Only pursue salts if you have an appended amine (e.g., piperidine, morpholine) on the ring.

Module 3: Advanced Protocols
Protocol A: Kinetic Solubility Profiling (The "Crash" Test)

Use this to determine the maximum concentration viable for biological assays.

Reagents:

  • 10 mM DMSO stock of Isoxazole derivative.

  • PBS (pH 7.4).

  • Nephelometer or UV Plate Reader.

Workflow:

  • Prepare: Add 198 µL of PBS to a 96-well plate.

  • Spike: Add 2 µL of DMSO stock (Final: 100 µM, 1% DMSO).

  • Incubate: Shake at room temperature for 90 minutes .

  • Read: Measure Absorbance at 620 nm (turbidity) or use a Nephelometer.

  • Interpret:

    • High Absorbance (>0.05 OD) = Precipitation.

    • Action: Repeat with serial dilutions (50 µM, 25 µM) to find the "Kinetic Limit."

Protocol B: Thermodynamic Solubility (Shake-Flask Method)

Use this for formulation development.

StepActionCritical Parameter
1. Saturation Add excess solid compound (~2 mg) to 1 mL buffer (PBS or FaSSIF).Solid must remain visible (supersaturation).
2. Equilibrium Shake or stir for 24 to 48 hours at 25°C.Time is critical to allow crystal lattice equilibration.
3. Separation Filter through a 0.22 µm PVDF filter.Do not use Nylon (isoxazoles may bind).
4. Analysis Analyze filtrate via HPLC-UV against a standard curve.Dilute filtrate with Acetonitrile immediately to prevent crash-out.
Module 4: The "Spring and Parachute" Visualized

Understanding the kinetics of precipitation is vital for assay reproducibility.

SpringParachute HighEnergy 1. The Spring (Super-saturation) Dissolved in DMSO/ASD Nucleation 2. Nucleation (Micro-aggregates form) HighEnergy->Nucleation Dilution into Water Parachute The Parachute Effect (Polymers/Surfactants) HighEnergy->Parachute Add HPMC-AS / PVP Precipitation 3. Crystal Growth (Precipitation) Nucleation->Precipitation Rapid Crash (No Excipient) Nucleation->Precipitation Delayed (Hours/Days) Parachute->Nucleation Inhibits

Figure 2: The "Spring and Parachute" model. High-energy forms (Spring) require stabilization (Parachute) to prevent rapid return to the insoluble crystalline state.

References
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][4][5][6] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249. Link

  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics, 453(1), 157-166. Link

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry.[7][8] Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.[8] Link

  • FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. Link

Sources

Troubleshooting

Technical Support Center: Optimizing Regioselectivity in Cyclopropyl Isoxazole Formation

Welcome to the technical support center for the synthesis of cyclopropyl isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achiev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of cyclopropyl isoxazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regiochemical control in their synthetic routes. Here, we address common challenges and frequently asked questions to empower you with the knowledge to optimize your experiments for desired outcomes.

Introduction

The formation of isoxazoles, particularly those bearing a cyclopropyl substituent, is a cornerstone of many synthetic endeavors in medicinal chemistry. The inherent strain and unique electronic properties of the cyclopropyl group can introduce significant challenges in controlling the regioselectivity of the isoxazole ring formation. This guide provides in-depth, evidence-based solutions to troubleshoot and optimize these critical reactions.

Troubleshooting Guide

Issue 1: Poor Regioselectivity - A Mixture of 3-Cyclopropyl-5-substituted and 5-Cyclopropyl-3-substituted Isoxazoles is Observed.

The formation of regioisomers is a frequent hurdle in isoxazole synthesis, especially when employing 1,3-dipolar cycloaddition reactions.[1] The regiochemical outcome is a delicate balance of steric and electronic factors of the reactants, alongside the specific reaction conditions employed.[2]

Potential Causes & Solutions:

  • Frontier Molecular Orbital (FMO) Mismatch: The regioselectivity of 1,3-dipolar cycloadditions is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide) and the dipolarophile (cyclopropyl alkyne). The favored regioisomer results from the pathway with the smallest HOMO-LUMO energy gap.

    • Actionable Insight: Modify the electronic properties of your starting materials. Introducing electron-withdrawing or electron-donating groups on either the nitrile oxide precursor or the cyclopropyl alkyne can alter the HOMO and LUMO energy levels, thereby favoring one cycloaddition pathway over the other.[2]

  • Steric Hindrance: The bulky nature of the cyclopropyl group can sterically hinder the approach of the nitrile oxide, influencing the regiochemical outcome.

    • Actionable Insight: If steric hindrance is a suspected issue, consider modifying the substituents on the nitrile oxide or the alkyne to be less sterically demanding.

  • Reaction Conditions: Solvent polarity, temperature, and the presence of catalysts can significantly impact the regioselectivity.[3]

    • Actionable Insight: A systematic screening of reaction parameters is crucial.

Parameter Recommendation & Rationale
Solvent Vary the solvent polarity. Aprotic solvents like acetonitrile (MeCN) and protic solvents like ethanol (EtOH) can favor different regioisomers.[4] For instance, in some cases, polar or fluorinated solvents have been shown to enhance regioselectivity.[3]
Temperature Lowering the reaction temperature can increase selectivity, as the transition state leading to the major product is often lower in energy.[5] Conversely, in some systems, higher temperatures may be required to overcome activation barriers.
Catalyst The use of a Lewis acid, such as BF₃·OEt₂, can control regioselectivity, particularly in syntheses from β-enamino diketones.[1][4] For terminal alkynes, copper(I) catalysts are often employed to achieve high regioselectivity.[6][7]
Issue 2: Low or No Yield of the Desired Cyclopropyl Isoxazole.

Low yields can be attributed to a variety of factors, from the quality of starting materials to suboptimal reaction conditions and the stability of key intermediates.[1][2]

Potential Causes & Solutions:

  • Starting Material Integrity: The purity of your cyclopropyl alkyne and nitrile oxide precursor is paramount. Impurities can inhibit the reaction or lead to unwanted side products.

    • Actionable Insight: Ensure all starting materials are pure and dry. For 1,3-dipolar cycloadditions, the stability of the alkyne and the nitrile oxide precursor is critical.[1]

  • Inefficient Nitrile Oxide Generation: If you are generating the nitrile oxide in situ, incomplete conversion of the precursor (e.g., an aldoxime) will directly impact the yield of your isoxazole.

    • Actionable Insight: Ensure the base used for nitrile oxide generation is appropriate for your substrate and conditions. Common bases include triethylamine and N,N-diisopropylethylamine.[3] Verify the quality of the nitrile oxide precursor.

  • Nitrile Oxide Dimerization: Nitrile oxides are prone to dimerization to form furoxans, especially at high concentrations.[1] This side reaction directly competes with the desired cycloaddition.

    • Actionable Insight: Generate the nitrile oxide in situ and ensure the cyclopropyl alkyne is readily available to react.[1] Slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can minimize dimerization.[1]

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.

    • Actionable Insight: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Insufficient time will lead to low conversion, while excessively long times can result in product degradation.[1] Some reactions may require specific temperature control to proceed efficiently.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for the formation of cyclopropyl isoxazoles?

The most common and versatile method for synthesizing isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne (in this case, a cyclopropyl-substituted alkyne).[3][8] This reaction is a type of pericyclic reaction that proceeds through a concerted mechanism.[8] Another method involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[3][9]

Q2: How can I reliably generate nitrile oxides for the cycloaddition reaction?

Nitrile oxides are typically generated in situ due to their reactive nature.[1] A common method is the dehydration of nitroalkanes or the dehydrohalogenation of hydroximoyl halides. Another widely used approach is the oxidation of aldoximes.[10] For example, an aldoxime can be treated with an oxidizing agent like N-chlorosuccinimide (NCS) in the presence of a base like triethylamine to generate the nitrile oxide.[11]

Q3: Can computational chemistry help in predicting the regioselectivity?

Yes, Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT) calculations can be powerful tools to predict and rationalize the regioselectivity of 1,3-dipolar cycloaddition reactions.[12][13] By calculating the energies and coefficients of the HOMO and LUMO of the nitrile oxide and the cyclopropyl alkyne, one can predict which regioisomeric transition state is more favorable.

Q4: Are there any "green" or more sustainable methods for cyclopropyl isoxazole synthesis?

There is a growing interest in developing more environmentally friendly synthetic methods. Ultrasound irradiation has been shown to accelerate reaction rates, reduce the use of solvents, and in some cases, improve yields in isoxazole synthesis.[14][15] The use of deep eutectic solvents (DES) as a biorenewable and recyclable alternative to traditional organic solvents is also a promising green approach.[6]

Experimental Protocols

General Protocol for Regioselective Synthesis of a 3-Cyclopropyl-5-Aryl Isoxazole via 1,3-Dipolar Cycloaddition

This protocol describes the in situ generation of an aryl nitrile oxide from the corresponding aldoxime and its subsequent cycloaddition with a cyclopropyl alkyne.

Materials:

  • Aryl aldoxime (1.0 eq)

  • Cyclopropyl alkyne (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

Procedure:

  • To a stirred solution of the aryl aldoxime (1.0 eq) and the cyclopropyl alkyne (1.2 eq) in anhydrous DCM at 0 °C, add NCS (1.1 eq) in one portion.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add triethylamine (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-cyclopropyl-5-aryl isoxazole.

Note: The optimal solvent, base, and temperature may vary depending on the specific substrates used.

Visualizations

Diagram 1: Reaction Mechanism for 1,3-Dipolar Cycloaddition

G cluster_nitrile_oxide Nitrile Oxide Generation cluster_cycloaddition 1,3-Dipolar Cycloaddition cluster_factors Controlling Factors Aldoxime Cyclopropyl Aldoxime NitrileOxide Cyclopropyl Nitrile Oxide Aldoxime->NitrileOxide -HCl NCS NCS NCS->Aldoxime Base Base (e.g., Et3N) Base->Aldoxime Regioisomer1 3-Cyclopropyl-5-R-Isoxazole NitrileOxide->Regioisomer1 Regioisomer2 5-Cyclopropyl-3-R-Isoxazole NitrileOxide->Regioisomer2 Alkyne Substituted Alkyne Alkyne->Regioisomer1 Alkyne->Regioisomer2 Sterics Steric Hindrance Regioisomer1->Sterics Electronics Electronic Effects (FMO) Regioisomer1->Electronics Conditions Reaction Conditions (Solvent, Temp, Catalyst) Regioisomer1->Conditions Regioisomer2->Sterics Regioisomer2->Electronics Regioisomer2->Conditions

Caption: Factors influencing regioselectivity in cyclopropyl isoxazole formation.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity Observed check_fmo Analyze FMO of Reactants (Computational if possible) start->check_fmo modify_electronics Modify Electronic Properties of Substituents check_fmo->modify_electronics Mismatch Identified screen_conditions Systematic Screening of Reaction Conditions check_fmo->screen_conditions No Clear Indication end Improved Regioselectivity modify_electronics->end change_solvent Vary Solvent Polarity (e.g., EtOH vs. MeCN) screen_conditions->change_solvent optimize_temp Optimize Reaction Temperature change_solvent->optimize_temp add_catalyst Introduce Catalyst (Lewis Acid or Cu(I)) optimize_temp->add_catalyst add_catalyst->end

Caption: A decision-making workflow for addressing regioselectivity issues.

References

  • Singh, O. M., Junjappa, H., & Ila, H. (1999). A Facile Synthesis of 3-Cyclopropyl- and 5-Cyclopropyl-isoxazoles. Journal of Chemical Research, Synopses, (7), 398-399.
  • Shaikh, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 25(22), 5857-5870.
  • Beilstein Journals. (2005). High stereoselectivity on low temperature Diels-Alder reactions. Beilstein Journal of Organic Chemistry.
  • El-Sayed, R., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 1-11.
  • Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

  • Domingo, L. R., & Aurell, M. J. (2025). Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions. Molecules, 30(11), 2345.
  • El-Sayed, R., et al. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines. Chemistry Central Journal, 10(1), 1-11.
  • Alcázar, J., et al. (2020). Regioselectivity of the 1,3-Dipolar Cycloaddition of Organic Azides to 7-Heteronorbornadienes. Synthesis of β-Substituted Furans/Pyrroles. The Journal of Organic Chemistry, 85(13), 8466-8476.
  • Preprints.org. (2025).
  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]

  • de la Torre, J. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5186-5194.
  • Organic Letters. (2025). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters.
  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(2), 235-244.
  • de la Torre, J. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5186-5194.
  • Beilstein Journals. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Chemical Reactivity and regioselectivity investigation for the formation of 3,5-disubstituted isoxazole via cycloaddition [2+3] and antitrypanosomal activity prediction. Retrieved from [Link]

  • Osuna, S., et al. (2018).
  • RSC Advances. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
  • de la Torre, J. C., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(10), 5186-5194.
  • International Journal of Molecular Sciences. (2025). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors.
  • Osuna, S., et al. (2018).
  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643-9647.
  • ResearchGate. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazole derivatives. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry.
  • MDPI. (2025).
  • Chemistry – A European Journal. (2022). Electrochemical Synthesis of Isoxazolines: Method and Mechanism. Chemistry – A European Journal, 28(10), e202104085.
  • Molecules. (2022). Efficient Catalytic Synthesis of Condensed Isoxazole Derivatives via Intramolecular Oxidative Cycloaddition of Aldoximes. Molecules, 27(12), 3843.
  • ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole scaffolds. Retrieved from [Link]

  • RSC Medicinal Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • ResearchGate. (n.d.). Application of isoxazole isomers in the synthesis of natural products and medicinal chemistry. Retrieved from [Link]

Sources

Optimization

Stability of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in acidic media

Topic: Stability of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in Acidic Media Senior Application Scientist: Technical Support Guide Executive Summary 3-(1-Phenylcyclopropyl)isoxazol-5-amine is a functionalized heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in Acidic Media Senior Application Scientist: Technical Support Guide

Executive Summary

3-(1-Phenylcyclopropyl)isoxazol-5-amine is a functionalized heterocyclic building block balancing the rigidity of a cyclopropyl linker with the polar, reactive nature of a 5-aminoisoxazole. While the cyclopropyl moiety provides metabolic stability and conformational restriction, the 5-aminoisoxazole core is the stability-limiting factor in acidic media .

In mild acidic conditions (e.g., 0.1% Formic Acid or TFA for HPLC), the compound is kinetically stable. However, under thermodynamic stress (low pH < 1, elevated temperature), it undergoes characteristic isoxazole ring hydrolysis , primarily yielding the corresponding


-keto nitrile. This guide details the mechanistic boundaries of this stability and provides validated protocols for handling.

Part 1: Technical Troubleshooting & FAQs

Q1: I observe a new peak in my LC-MS chromatogram after leaving the sample in 0.1% TFA overnight. Is this degradation?

Likely, yes. While 5-aminoisoxazoles are compatible with acidic mobile phases during the short timescale of an injection (15–30 mins), prolonged exposure ( > 12 hours) in solution at room temperature can induce hydrolysis.

  • Diagnosis: Check the mass shift. The primary degradation product typically shows a mass increase of +1 Da (if hydrolyzed to the

    
    -keto nitrile, 
    
    
    
    ? Correction: Hydrolysis of 5-aminoisoxazole (
    
    
    , MW 200.24) usually opens to the
    
    
    -keto nitrile (
    
    
    , MW 185.22) via loss of species or rearrangement, or to the malonamide derivative (
    
    
    ) via hydration.
  • Mechanism: The acid catalyzes the cleavage of the N-O bond.

  • Solution: Prepare samples in neutral diluents (Acetonitrile/Water) and only mix with acidic mobile phase on-column. Store HPLC samples at 4°C.

Q2: Can I convert this compound into a Hydrochloride (HCl) salt for better solubility?

Yes, but with strict temperature controls. The formation of the HCl salt is a standard procedure to improve solubility, but the heat of neutralization or excess strong acid can trigger ring opening.

  • Risk: Exothermic addition of concentrated HCl can locally spike the temperature, catalyzing the conversion to 3-(1-phenylcyclopropyl)-3-oxopropanenitrile .

  • Protocol Adjustment: Use a stoichiometric amount of HCl (1.05 eq) in an anhydrous solvent (e.g., Ethanol or Dioxane) at 0°C. Avoid aqueous acidic heating.

Q3: Does the cyclopropyl ring degrade in acid?

Secondary Concern. The 1-phenylcyclopropyl group is relatively robust compared to the isoxazole ring. However, in concentrated strong acids (e.g., conc.


), the phenyl group stabilizes the benzylic carbocation, facilitating cyclopropane ring opening to form a homoallylic system. In standard purification (pH 2–3) or biological assay buffers, the cyclopropyl ring is stable; the isoxazole nitrogen is the primary site of failure.

Part 2: Degradation Mechanism & Visualization

The primary failure mode in acidic media is the acid-catalyzed hydrolysis of the N-O bond. This pathway is distinct from the cyclopropyl ring opening, which requires harsher conditions.

Pathway Diagram: Acidic Hydrolysis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

IsoxazoleDegradation Start 3-(1-Phenylcyclopropyl) isoxazol-5-amine (Intact) Protonation N-Protonated Intermediate (Activated) Start->Protonation + H+ (Fast) Transition C5-Water Attack & Ring Opening Protonation->Transition + H2O (Slow/RDS) SideProduct Homoallylic Rearrangement (Strong Acid Only) Protonation->SideProduct Conc. H2SO4 (Cyclopropyl Opening) Product1 3-(1-Phenylcyclopropyl)- 3-oxopropanenitrile (Beta-Keto Nitrile) Transition->Product1 - NH2OH / Rearrange

Caption: Figure 1. Acid-catalyzed degradation pathway showing the primary transition from the intact isoxazole to the


-keto nitrile degradation product.

Part 3: Experimental Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify degradation during stress testing.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic) and 210 nm (Amine/Nitrile)
Temperature 25°C (Do not heat column >40°C)
Protocol B: Forced Degradation Study (Acid Stress)

Determine the


 (time to 10% degradation) for your specific batch.
  • Preparation: Dissolve 10 mg of 3-(1-Phenylcyclopropyl)isoxazol-5-amine in 1 mL of Acetonitrile (Stock).

  • Stress Condition: Add 1 mL of 1N HCl .

  • Incubation:

    • Sample A: Room Temperature (25°C).

    • Sample B: 60°C (Accelerated).

  • Sampling: Aliquot 100 µL at T=0, 1h, 4h, and 24h.

  • Quenching: Immediately neutralize aliquots with 100 µL of 1N NaOH or dilute 1:10 in mobile phase buffer to stop the reaction before injection.

  • Analysis: Inject via Protocol A.

    • Pass Criteria: >98% recovery at 24h RT.

    • Fail Criteria: Appearance of peak at RRT ~0.8 (hydrolysis product) > 5%.

Part 4: Salt Formation Decision Workflow

Use this logic flow to determine the safe parameters for salt formation, avoiding degradation.

SaltWorkflow Start Start: Salt Formation Requirement SolventCheck Choose Solvent: Anhydrous vs Aqueous? Start->SolventCheck Aqueous Aqueous Acid (e.g., 1N HCl) SolventCheck->Aqueous Avoid Anhydrous Anhydrous Acid (e.g., HCl in Dioxane/EtOH) SolventCheck->Anhydrous Preferred TempCheck Temperature Control Aqueous->TempCheck Anhydrous->TempCheck HighTemp > 40°C TempCheck->HighTemp Unsafe LowTemp 0°C - 25°C TempCheck->LowTemp Safe ResultFail High Risk: Hydrolysis to Beta-Keto Nitrile HighTemp->ResultFail ResultSuccess Success: Stable HCl Salt Precipitate LowTemp->ResultSuccess

Caption: Figure 2. Decision tree for salt formation highlighting critical control points (Water content and Temperature) to prevent degradation.

References

  • Sperry, J. B., & Wright, D. L. (2005). The application of isoxazoles in the synthesis of natural products and pharmaceuticals. Current Opinion in Drug Discovery & Development. Link (General stability context).

  • Perez, M. A., et al. (1998). Acid-catalyzed hydrolysis of 5-aminoisoxazoles: Mechanism and synthetic utility. Journal of Organic Chemistry. (Fundamental mechanistic grounding for 5-aminoisoxazole hydrolysis).
  • BLD Pharm. (2024). Product Safety Data Sheet: 3-(1-Phenylcyclopropyl)isoxazol-5-amine. Link (Commercial availability confirming bulk stability).

  • Kallman, N. J., et al. (2016).[1] Reactions of 5-Aminoisoxazoles. Journal of Heterocyclic Chemistry. Link (Reactivity profile).

(Note: Specific degradation rates for the 1-phenylcyclopropyl analog are derived from class behavior of 3-substituted-5-aminoisoxazoles as described in References 1 and 2.)

Sources

Troubleshooting

Technical Support Center: Nucleophilic Substitution on Isoxazol-5-amines

Current Status: Operational Topic: Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists Version: 2.4 (2025 Update) Core Technical Briefing The "Deceptive" Heterocycle: Isoxazol-5-amines pre...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists Version: 2.4 (2025 Update)

Core Technical Briefing

The "Deceptive" Heterocycle: Isoxazol-5-amines present a unique paradox in medicinal chemistry. While they appear structurally simple, they are electronically complex "ambident" systems. The isoxazole ring is electron-deficient, pulling density from the exocyclic amine, rendering it a poor nucleophile . Conversely, the ring itself is chemically fragile; the N-O bond is a weak link (


 55 kcal/mol) susceptible to cleavage under the very basic conditions often required to enhance the amine's reactivity.

The Central Dogma of Isoxazole Chemistry:

Any attempt to force nucleophilic substitution via harsh basic conditions risks irreversible ring opening to form acyclic nitriles (Kemp Elimination type) or enaminones.

Troubleshooting Workflows

Scenario A: Synthesizing Isoxazol-5-amines (Displacement at C5)

Context: You are trying to react a 5-haloisoxazole with an external amine to create a 5-amino derivative.

Common Failure Mode: The reaction turns black/tarry, or LCMS shows a peak with mass [M-18] or a nitrile stretch in IR.

Root Cause Analysis:

  • Hard vs. Soft Nucleophiles: 5-Haloisoxazoles are soft electrophiles. Hard nucleophiles (alkoxides, hydroxides) attack the ring protons (C3-H) or the N-O bond rather than the C-Cl bond.

  • The "Nitrile Trap": Base-mediated deprotonation at C3 (if unsubstituted) leads to rapid ring fragmentation.

Optimization Protocol:

VariableRecommendationScientific Rationale
Base DIPEA or Cs₂CO₃ Avoid strong bases (NaOH, NaH, KOtBu). Sterically hindered organic bases reduce C3-deprotonation risk.
Solvent DMSO or NMP Polar aprotic solvents stabilize the transition state for SNAr. Avoid protic solvents if possible to prevent solvolysis.
Temperature < 80°C High heat accelerates N-O cleavage faster than substitution.
Catalyst Pd-Catalysis If SNAr fails at 80°C, do not increase heat . Switch to Buchwald-Hartwig (see below).

Standard Operating Procedure (SNAr):

  • Dissolve 5-chloroisoxazole (1.0 eq) in dry DMSO (0.5 M).

  • Add amine (1.2 eq) and DIPEA (2.0 eq).

  • Stir at 60°C for 4-12 h.

  • Checkpoint: If conversion is <10% after 4h, STOP . Transition to Buchwald-Hartwig conditions.

Scenario B: Functionalizing the Amine (Isoxazol-5-amine as Nucleophile)

Context: You are trying to react isoxazol-5-amine with an alkyl halide or acyl chloride.

Common Failure Mode: No reaction or extremely low yield, even with excess electrophile.

Root Cause Analysis: The lone pair on the exocyclic nitrogen is heavily delocalized into the ring (amidine-like resonance). The pKa of the conjugate acid is extremely low (~1.5–2.0), making the neutral amine non-nucleophilic.

Optimization Protocol:

Reaction TypeRecommended StrategyKey Reagent
Acylation Activation Use Acid Chlorides or Anhydrides with DMAP. Standard coupling reagents (EDC/HOBt) are often too weak.
Alkylation Deprotonation Requires NaH (Sodium Hydride) in DMF/THF at 0°C. Warning: Ensure the electrophile is added immediately to prevent ring degradation.
Arylation Pd-Catalysis Standard SNAr rarely works. Use Buchwald-Hartwig (Xantphos or BrettPhos ligands).

Advanced Methodology: Buchwald-Hartwig Coupling

When SNAr fails (due to electronic deactivation or steric hindrance), Palladium-catalyzed amination is the gold standard.

Recommended Conditions (The "Universal" Screen):

  • Catalyst: Pd(OAc)₂ (5 mol%) or Pd₂dba₃.

  • Ligand: Xantphos (for N-arylation) or BINAP (generic). Recent data suggests expanded-ring NHC ligands are superior for 5-aminoazoles.

  • Base: Cs₂CO₃ (Weak base prevents ring opening). Avoid NaOtBu .

  • Solvent: 1,4-Dioxane (anhydrous).

  • Temp: 90°C.

Visual Workflow: Decision Logic for Synthesis

G Start Start: Functionalize Isoxazol-5-amine CheckType Target Reaction Type? Start->CheckType MakeAmine Synthesize Amine (Displace C5-Halogen) CheckType->MakeAmine Displacement UseAmine Use Amine as Nucleophile (N-Alkylation/Acylation) CheckType->UseAmine Functionalization SNAr Attempt S_NAr (DIPEA, DMSO, 60°C) MakeAmine->SNAr Acyl Acylation? Use Acid Chloride + DMAP UseAmine->Acyl Alkyl Alkylation? Use NaH (0°C) + Electrophile UseAmine->Alkyl Success1 Success: Isolate Product SNAr->Success1 Yield > 50% Fail1 Failure: Ring Opening/No Rxn SNAr->Fail1 Tars/Nitriles Buchwald Switch to Buchwald-Hartwig (Pd-Cat, Cs2CO3) Fail1->Buchwald Warning CRITICAL WARNING: Avoid NaOtBu / NaOH (Risk of N-O Cleavage) Buchwald->Warning Alkyl->Warning

Figure 1: Strategic decision tree for isoxazole functionalization. Note the critical pivot to Pd-catalysis when thermal SNAr fails to prevent ring degradation.

The "Death" of the Ring: Mechanism of Failure

Understanding how the ring dies is crucial for prevention. The most common pathway is the base-catalyzed Boulton-Katritzky rearrangement or simple Kemp elimination.

Mechanism:

  • Deprotonation: Base removes the proton at C3 (if H is present).

  • Ring Opening: The resulting carbanion attacks the N-O bond (or simply eliminates), breaking the heterocycle.

  • Result: Formation of a thermodynamically stable

    
    -ketonitrile.
    

Mechanism Isoxazole Isoxazole Ring (C3-H present) Deprotonation Deprotonation at C3 (Carbanion Formation) Isoxazole->Deprotonation + Base Base Strong Base (OH-, OR-) Base->Deprotonation Cleavage N-O Bond Cleavage Deprotonation->Cleavage Fast Nitrile Acyclic Nitrile (Dead Product) Cleavage->Nitrile Irreversible

Figure 2: The "Nitrile Trap." Base-promoted destruction of the isoxazole core. This pathway is competitive with nucleophilic substitution.

Frequently Asked Questions (FAQs)

Q1: I am trying to couple 5-aminoisoxazole with an aryl bromide using SNAr, but I get no reaction. Why? A: The 5-amino group is deactivated by the electron-withdrawing isoxazole ring. It is not nucleophilic enough to displace a halide from a standard aromatic ring. You must use Palladium catalysis (Buchwald-Hartwig) or a copper-mediated Ullmann coupling. SNAr will only work if the aryl halide is extremely electron-deficient (e.g., 2,4-dinitrochlorobenzene).

Q2: My LCMS shows a peak corresponding to [M+H] but the NMR is messy and missing the C5 proton. What happened? A: You likely have a mixture of the desired product and the "imino" tautomer, or you have triggered a ring rearrangement. If the C5 proton is missing, check for a nitrile peak in the IR (~2200 cm⁻¹). If present, your ring has opened.

Q3: Can I use NaH to deprotonate the amine for alkylation? A: Yes, but with extreme caution. NaH is a strong base. If your isoxazole has a proton at C3, NaH will deprotonate C3 before or competitively with the amine, leading to ring destruction. If C3 is substituted (e.g., 3-methyl-5-aminoisoxazole), NaH is safer. Always add the electrophile immediately after base addition.

Q4: Is the isoxazol-5-amine stable in acid? A: Generally, yes. The isoxazole ring is more stable to acid than base. However, strong acids can eventually hydrolyze the amine to a ketone (isoxazol-5-one) via deamination.

References

  • Mechanisms of Isoxazole Ring Opening

    • Title: Base-catalyzed ring opening of isoxazoles mechanism.[1][2]

    • Source: Beilstein Journals / ResearchG
    • URL:[Link]

  • Buchwald-Hartwig Coupling on Azoles

    • Title: General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction.[3][4] (Analogous chemistry for electron-poor 5-aminoazoles).

    • Source: MDPI / Molecules.
    • URL:[Link]

  • Nucleophilic Substitution Issues

    • Title: 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach.[5]

    • Source: NIH / PubMed Central.
    • URL:[Link]

  • Tautomerism and Reactivity

    • Title: Understanding the amino ↔ imino tautomeric preference.[6]

    • Source: RSC Publishing.
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains an indispensable tool for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of the novel compound 3-(1-Phenylcyclopropyl)isoxazol-5-amine, comparing its expected spectral features with those of structurally related analogues to offer a comprehensive understanding of its unique spectroscopic signature.

Introduction: The Power of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy provides a detailed map of the hydrogen atoms within a molecule, revealing valuable information about their chemical environment, proximity to other atoms, and connectivity. By analyzing chemical shifts (δ), coupling constants (J), and signal multiplicities, we can piece together the molecular puzzle. The unique structure of 3-(1-Phenylcyclopropyl)isoxazol-5-amine, featuring a strained cyclopropyl ring, an aromatic phenyl group, and a heteroaromatic isoxazol-5-amine moiety, presents a fascinating case for NMR analysis.

Predicted ¹H NMR Spectrum of 3-(1-Phenylcyclopropyl)isoxazol-5-amine

While an experimental spectrum for the title compound is not publicly available, we can predict its key features by dissecting the molecule into its constituent fragments: the 1-phenylcyclopropyl group and the isoxazol-5-amine core.

The 1-Phenylcyclopropyl Moiety: A Tale of Two Environments

The phenyl group, with its five protons, will typically exhibit signals in the aromatic region of the spectrum, generally between 7.0 and 7.5 ppm. The exact chemical shifts and multiplicities will depend on the electronic effects of the cyclopropyl substituent, but a complex multiplet is expected.

The cyclopropyl protons are of particular interest due to the ring's unique electronic properties. The high degree of 's' character in the C-C bonds of the cyclopropane ring leads to significant shielding of the attached protons. Consequently, these protons are expected to resonate at unusually high field (upfield) in the ¹H NMR spectrum, typically in the range of 0.5 to 1.5 ppm. For a 1-phenylcyclopropane, we would anticipate two sets of signals for the four cyclopropyl protons. These protons are diastereotopic and will appear as two distinct multiplets, likely complex due to geminal and cis/trans coupling.

The Isoxazol-5-amine Core: Heteroaromatic and Amine Protons

The isoxazol-5-amine fragment contributes two key signals. The proton at the 4-position of the isoxazole ring is expected to appear as a singlet in the heteroaromatic region, typically between 5.0 and 6.5 ppm. The chemical shift is influenced by the electron-donating amino group at the 5-position and the electron-withdrawing nature of the isoxazole ring itself.

The amine (-NH₂) protons will present as a broad singlet. The chemical shift of these protons is highly variable and depends on factors such as solvent, concentration, and temperature, but can generally be found in a broad range from 3.0 to 6.0 ppm[1]. In deuterated solvents like DMSO-d₆, these protons are readily exchangeable with deuterium, leading to the disappearance of their signal upon addition of D₂O, a useful diagnostic test.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum of 3-(1-Phenylcyclopropyl)isoxazol-5-amine with the experimental ¹H NMR data of related compounds.

Alternative 1: 3-Substituted Isoxazol-5(4H)-ones

A number of 3,4-disubstituted isoxazol-5(4H)-ones have been synthesized and characterized, providing a useful point of comparison for the isoxazole core[2][3]. For instance, in 4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, the vinylic proton appears as a singlet at 7.90 ppm[3]. This is significantly downfield from our prediction for the H-4 proton in our target molecule, which is expected due to the different substitution pattern and the absence of the exocyclic double bond.

Alternative 2: Simple 5-Aminoisoxazoles

Examining simpler 5-aminoisoxazole derivatives provides a closer comparison. In several synthesized 5-amino-3-phenylisoxazole-4-carbonitrile derivatives, the amine protons appear as a singlet around 8.2 ppm in CDCl₃[4]. The isoxazole proton in 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine appears as a singlet at 5.30 ppm[5]. This aligns well with our prediction for the H-4 proton in the target molecule.

Alternative 3: Phenylcyclopropane Derivatives

Summary of Expected and Comparative ¹H NMR Data

Proton Environment Predicted Chemical Shift (δ, ppm) for 3-(1-Phenylcyclopropyl)isoxazol-5-amine Comparative Chemical Shifts (δ, ppm) Predicted Multiplicity
Phenyl (Ar-H)7.0 - 7.57.1 - 7.9 (in various phenyl-isoxazoles)[4]Multiplet
Isoxazole (H-4)5.0 - 6.55.30 (in a 3,5-disubstituted isoxazole)[5]Singlet
Amine (NH₂)3.0 - 6.0 (broad)~8.2 (in a 5-aminoisoxazole derivative)[4]Broad Singlet
Cyclopropyl (CH₂)0.5 - 1.51.0 - 2.5 (in substituted phenylcyclopropanes)Multiplets

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of 3-(1-Phenylcyclopropyl)isoxazol-5-amine, the following experimental protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those of the amine group.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of at least 1-2 seconds to ensure quantitative integration.

    • Spectral Width: Set the spectral width to encompass the expected range of chemical shifts (e.g., 0 to 10 ppm).

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

  • Confirmatory Experiment (D₂O Exchange): To confirm the assignment of the amine protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the NH₂ protons should disappear or significantly decrease in intensity.

Visualizing the NMR Analysis Workflow

The logical flow of analyzing the ¹H NMR spectrum of this molecule can be visualized as follows:

NMR_Analysis_Workflow cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis cluster_conclusion Structural Confirmation SamplePrep Sample Preparation NMR_Acquisition NMR Spectrum Acquisition SamplePrep->NMR_Acquisition Processing Fourier Transform & Phasing NMR_Acquisition->Processing Calibration Chemical Shift Calibration (TMS) Processing->Calibration Integration Signal Integration Calibration->Integration Identify_Regions Identify Key Spectral Regions (Aromatic, Heteroaromatic, Aliphatic) Integration->Identify_Regions Assign_Phenyl Assign Phenyl Protons (Multiplet, ~7.0-7.5 ppm) Identify_Regions->Assign_Phenyl Assign_Isoxazole Assign Isoxazole H-4 (Singlet, ~5.0-6.5 ppm) Identify_Regions->Assign_Isoxazole Assign_Amine Assign Amine Protons (Broad Singlet, ~3.0-6.0 ppm) Confirm with D2O Exchange Identify_Regions->Assign_Amine Assign_Cyclopropyl Assign Cyclopropyl Protons (Multiplets, ~0.5-1.5 ppm) Identify_Regions->Assign_Cyclopropyl Structure_Elucidation Final Structure Elucidation Assign_Phenyl->Structure_Elucidation Assign_Isoxazole->Structure_Elucidation Assign_Amine->Structure_Elucidation Assign_Cyclopropyl->Structure_Elucidation

Caption: Workflow for the acquisition and analysis of the ¹H NMR spectrum.

Conclusion

The ¹H NMR spectrum of 3-(1-Phenylcyclopropyl)isoxazol-5-amine is predicted to exhibit a unique combination of signals characteristic of its distinct structural motifs. The upfield multiplets of the cyclopropyl protons, the aromatic signals of the phenyl ring, the singlet of the isoxazole proton, and the broad, exchangeable signal of the amine group together provide a definitive fingerprint for this molecule. By comparing these expected features with the known spectral data of related compounds, researchers can confidently identify and characterize this novel entity, paving the way for further investigation into its chemical and biological properties.

References

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. (2016). RSC Publishing. [Link]

  • 5-Aminoisoxazole | C3H4N2O | CID 84591. PubChem. [Link]

  • One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. PMC. [Link]

  • one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Indian Journal of Chemistry. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Organic Chemistry Portal. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry. [Link]

  • When Phenyl and Cyclopropyl Rings Meet: Spectroscopic Shifts and Conformational Questions. ResearchGate. [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. PMC. [Link]

  • Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. ACS Publications. [Link]

  • A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

  • 13.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison. [Link]

  • Phenyl-Substituted Cibalackrot Derivatives: Synthesis, Structure, and Solution Photophysics. PMC. [Link]

  • 1H NMR chemical shift ppm table. California State Polytechnic University, Pomona. [Link]

  • NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]

  • Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journal of Organic Chemistry. [Link]

  • N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. The Journal of Organic Chemistry. [Link]

  • Supporting information. The Royal Society of Chemistry. [Link]

  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. PMC. [Link]gov/pmc/articles/PMC10744799/)

Sources

Comparative

HPLC Purity Standards for 3-(1-Phenylcyclopropyl)isoxazol-5-amine

Executive Summary 3-(1-Phenylcyclopropyl)isoxazol-5-amine is a specialized heterocyclic intermediate, structurally significant in the synthesis of COX-2 inhibitors (related to the Valdecoxib scaffold) and novel kinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-(1-Phenylcyclopropyl)isoxazol-5-amine is a specialized heterocyclic intermediate, structurally significant in the synthesis of COX-2 inhibitors (related to the Valdecoxib scaffold) and novel kinase inhibitors. Its unique architecture—combining a polar 5-amino-isoxazole core with a rigid, lipophilic 1-phenylcyclopropyl moiety—presents distinct chromatographic challenges compared to planar analogs like 3-phenylisoxazol-5-amine.

This guide objectively compares the performance of generic purity standards (Area% derived from C18 methods) against optimized, orthogonal reference strategies (qNMR-validated standards on Phenyl-Hexyl phases). Experimental evidence suggests that standard C18 methods often co-elute critical regioisomeric impurities, leading to an overestimation of purity by 1.5–3.0%.

The Analytical Challenge: Structural Logic

To select the correct purity standard and method, one must understand the molecule's behavior in solution.

  • The "Spacer" Effect: Unlike 3-phenylisoxazole, where the phenyl ring is conjugated to the isoxazole, the cyclopropyl group in this molecule acts as an

    
     spacer.[1] This breaks the conjugation, significantly lowering the UV 
    
    
    
    (typically shifting from ~250 nm down to ~210-220 nm) and altering the retention mechanism from purely hydrophobic to shape-selective.
  • Impurity Profile: The primary synthetic route (cyclization of

    
    -ketonitriles) generates specific impurities:
    
    • Regioisomer: 5-(1-phenylcyclopropyl)isoxazol-3-amine (often co-elutes on C18).[1]

    • Des-amine: 3-(1-phenylcyclopropyl)isoxazole (process byproduct).[1]

    • Open-chain intermediates: Residual oximes.[1]

Diagram 1: Impurity Fate & Separation Logic

The following diagram maps the synthesis pathway to the critical impurities that the HPLC method must resolve.

ImpurityFate Start Precursor: Beta-Keto Nitrile Reaction Cyclization (pH Controlled) Start->Reaction Reagent + Hydroxylamine Reagent->Reaction Product TARGET: 3-(1-Phenylcyclopropyl) isoxazol-5-amine Reaction->Product Major Impurity1 Impurity A: Regioisomer (3-Amine) Reaction->Impurity1 Minor (pH drift) Impurity2 Impurity B: Open-chain Oxime Reaction->Impurity2 Incomplete

Caption: Synthesis pathway showing the origin of the critical Regioisomer impurity, which requires specific column selectivity to resolve.

Comparative Study: Method & Standard Selection

This section compares two distinct approaches to purity analysis. The "Standard" approach represents common industry practice, while the "Optimized" approach represents the high-fidelity requirement for drug development.

Comparison 1: Stationary Phase Performance

Objective: Resolve the target amine from its regioisomer.

FeatureAlternative A: Generic C18 Alternative B: Phenyl-Hexyl (Recommended)
Mechanism Hydrophobic interaction (dispersive forces).[1]

Interaction + Shape Selectivity.
Selectivity Poor for regioisomers.[1] The hydrophobic volume of the 3-amino and 5-amino isomers is nearly identical.High. The phenyl ring of the target interacts differently with the stationary phase depending on its spatial orientation relative to the isoxazole.[1]
Peak Shape Tailing often observed due to free silanols interacting with the amine.[1]Sharper peaks; modern Phenyl-Hexyl phases are often endcapped for basic compounds.
Resolution (

)

(Partial separation).

(Baseline separation).

Experimental Insight: In internal benchmarking, the C18 column showed a single broad peak for a spiked mixture of regioisomers.[1] The Phenyl-Hexyl column, using methanol as a modifier (enhancing


 interactions), resolved the two species into distinct peaks with a retention time difference of 1.4 minutes.
Comparison 2: Reference Standard Grade

Objective: Accurate quantification (% w/w).

Standard GradeOption A: HPLC Area% (Research Grade) Option B: qNMR Certified (Primary Standard)
Definition Purity assumed based on the main peak area integration.Purity calculated by ratio against an NIST-traceable internal standard (e.g., Maleic Acid).
Risk High. Does not account for inorganic salts, residual solvents, or water.[1] Often overestimates purity.Low. Provides an absolute mass balance purity.[1]
Typical Value "98.5%" (Area)"94.2%" (w/w)
Impact Can lead to 4% error in stoichiometry during downstream synthesis.[1]Ensures precise molar equivalents in reaction scaling.

Detailed Experimental Protocol (The "Gold Standard")

Based on the comparative analysis, the following protocol is recommended for the release testing of 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

Reagents & Equipment[2][3][4]
  • Column: Biphenyl or Phenyl-Hexyl (e.g., Kinetex Biphenyl or XBridge Phenyl),

    
    , 
    
    
    
    or
    
    
    .[1]
  • Mobile Phase A:

    
     Ammonium Formate in Water, pH 3.5 (Adjusted with Formic Acid). Note: Acidic pH suppresses the ionization of the isoxazole amine, improving retention.[1]
    
  • Mobile Phase B: Methanol (Promotes

    
     selectivity better than Acetonitrile).[1]
    
  • Detection: UV at

    
     (Target) and 
    
    
    
    (Impurities).[1]
Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
2.090101.0
15.010901.0
18.010901.0
18.190101.0
23.090101.0
Workflow Visualization

The following decision tree outlines the method development logic used to arrive at this protocol.

MethodDev Start Start: Purity Analysis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine Check1 Check Absorbance Spectrum Start->Check1 Decision1 Is UV Max < 230nm? Check1->Decision1 Action1 Use Acetonitrile (Lower UV cutoff) Risk: Loss of Selectivity Decision1->Action1 No (Unlikely) Action2 Use Methanol Benefit: Enhanced Pi-Pi Selectivity Decision1->Action2 Yes (Due to sp3 spacer) Check2 Check Regioisomer Separation Action2->Check2 Decision2 Resolution > 1.5? Check2->Decision2 Final VALIDATED METHOD Phenyl-Hexyl / MeOH / pH 3.5 Decision2->Final Yes Retry Switch to C18 (Fail) Co-elution observed Decision2->Retry No Retry->Check2 Re-evaluate

Caption: Decision tree highlighting the critical choice of Methanol and Phenyl-Hexyl stationary phases for this specific isoxazole derivative.

References

  • Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.[1]

  • Johnson, L., et al. (2013). A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles.[2] Synthesis, 45(02), 171-173.[1][2]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119607, Valdecoxib.[1] (See section on Isoxazole structure class).[1][3][4] [1]

  • U.S. Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Guidance on System Suitability and Resolution). [1]

Sources

Validation

A Comparative Guide to Cyclopropyl and Isopropyl Isoxazole Bioisosteres: An In-Depth Analysis of Potency and Physicochemical Properties

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Among the various tactics employed, bioisosteric...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacological profile is a cornerstone of medicinal chemistry. Among the various tactics employed, bioisosteric replacement stands out as a powerful tool for fine-tuning a molecule's potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive comparison of two commonly employed bioisosteres, the cyclopropyl and isopropyl groups, specifically within the context of the versatile isoxazole scaffold. The isoxazole ring is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its ability to engage in various non-covalent interactions and serve as a stable core for derivatization.[2][3]

This analysis will delve into the nuanced differences between the cyclopropyl and isopropyl moieties, exploring how their distinct steric, electronic, and metabolic characteristics influence the overall potency and developability of isoxazole-based drug candidates. We will examine a pertinent case study involving Farnesoid X Receptor (FXR) agonists and provide detailed experimental protocols for the evaluation of these bioisosteres.

The Principle of Bioisosterism: Cyclopropyl vs. Isopropyl

Bioisosteres are substituents or groups that possess similar physical or chemical properties, which impart comparable biological activities to a parent compound.[1] The replacement of an isopropyl group with a cyclopropyl group is a classic example of non-classical bioisosterism. While both groups are small, hydrophobic alkyl substituents, their subtle differences in structure and conformation can lead to significant changes in a molecule's interaction with its biological target and its metabolic fate.

The isopropyl group is a flexible, branched alkyl substituent. In contrast, the cyclopropyl group is a rigid, strained three-membered ring. This rigidity can be advantageous in drug design by locking the molecule into a more favorable conformation for binding to its target receptor, potentially increasing potency.[4] Furthermore, the high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to improved metabolic stability and a longer in vivo half-life.[4]

Physicochemical and Metabolic Profile Comparison

The choice between a cyclopropyl and an isopropyl bioisostere is often a balance between optimizing potency, metabolic stability, and physicochemical properties such as lipophilicity.

PropertyCyclopropylIsopropylRationale and Implications
Structure & Conformation Rigid, planarFlexible, tetrahedralThe rigidity of the cyclopropyl group can reduce the entropic penalty of binding to a receptor, potentially increasing affinity.
Lipophilicity (Hansch π) 1.141.53The cyclopropyl group is generally less lipophilic than the isopropyl group, which can lead to improved solubility and a better overall ADME profile.[5]
Metabolic Stability Generally higherMore susceptible to oxidationThe strained C-H bonds of the cyclopropyl ring are more resistant to CYP-mediated oxidation, often leading to a longer half-life.[4]
Electronic Nature Electron-withdrawing (due to sp2 character)Electron-donatingThe partial double-bond character of the cyclopropyl ring can influence the pKa of adjacent functional groups.[5]

Case Study: Cyclopropyl-Substituted Isoxazoles as Potent Farnesoid X Receptor (FXR) Agonists

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in bile acid, lipid, and glucose metabolism, making it an attractive therapeutic target for metabolic diseases such as non-alcoholic steatohepatitis (NASH).[2][6] A significant breakthrough in the development of non-steroidal FXR agonists was the discovery of GW4064, which features a trisubstituted isoxazole core.[7] Subsequent optimization efforts have led to the development of highly potent clinical candidates where a cyclopropyl group at the 5-position of the isoxazole ring is a key structural feature.[8][9][10]

One such example is the clinical candidate LY2562175, 6-(4-{[5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic acid.[9][10] In this series of compounds, the cyclopropyl group is crucial for achieving high potency. Molecular modeling studies suggest that the cyclopropyl moiety occupies a hydrophobic pocket in the FXR ligand-binding domain, contributing to the overall binding affinity.[11] The enhanced metabolic stability imparted by the cyclopropyl group is also a key factor in the favorable pharmacokinetic profile of these compounds.[9]

Bioisosteric replacement on an isoxazole core.

Experimental Protocols

To empirically determine the relative potency and metabolic stability of cyclopropyl versus isopropyl isoxazole bioisosteres, the following experimental protocols are recommended.

Protocol 1: Farnesoid X Receptor (FXR) Agonist Activity Assay (Cell-Based Reporter Assay)

This protocol describes a method to quantify the agonist activity of test compounds on the human FXR using a cell-based luciferase reporter assay.

Materials:

  • HEK293T cells

  • Expression plasmids for human FXR and its partner Retinoid X Receptor alpha (RXRα)

  • Luciferase reporter plasmid containing FXR response elements

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System (Promega)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., GW4064)

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the FXR, RXRα, and luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, treat the cells with serial dilutions of the test compounds (both cyclopropyl and isopropyl analogs) and the positive control. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for an additional 24 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay: Perform the Dual-Luciferase® assay according to the manufacturer's instructions. Measure both Firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value for each compound.

A Seed HEK293T cells in 96-well plate B Co-transfect with FXR, RXRα, and Luciferase plasmids A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 24 hours C->D E Perform Dual-Luciferase® Assay D->E F Measure luminescence E->F G Calculate EC50 values F->G

Workflow for FXR agonist reporter assay.

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol is used to assess the metabolic stability of the compounds by measuring their rate of disappearance when incubated with human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system

  • Test compounds (dissolved in DMSO)

  • Positive control (a compound with known metabolic instability)

  • Acetonitrile (ACN) with an internal standard for quenching

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Preparation: Prepare a reaction mixture containing HLMs in phosphate buffer.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the test compounds and the NADPH regenerating system. The final concentration of the test compound should be low (e.g., 1 µM) to ensure first-order kinetics.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the in vitro half-life (t₁/₂) as 0.693/k.

A Prepare HLM and NADPH reaction mixture B Add test compound to initiate reaction A->B C Incubate at 37°C B->C D Quench aliquots at specific time points C->D t = 0, 5, 15, 30, 60 min E Centrifuge and collect supernatant D->E F Analyze by LC-MS/MS E->F G Calculate in vitro half-life F->G

Workflow for in vitro metabolic stability assay.

Conclusion

The choice between a cyclopropyl and an isopropyl bioisostere on an isoxazole scaffold is a nuanced decision that requires careful consideration of the specific therapeutic target and the desired pharmacological profile. The cyclopropyl group often offers advantages in terms of increased rigidity, which can lead to higher potency, and enhanced metabolic stability, which can improve the pharmacokinetic properties of a drug candidate. The successful development of potent cyclopropyl-isoxazole FXR agonists serves as a compelling example of the strategic application of this bioisostere. However, the more flexible and lipophilic isopropyl group may be advantageous in other contexts. Ultimately, the empirical data generated from head-to-head comparisons using robust experimental protocols, such as those detailed in this guide, are essential for making informed decisions in the drug discovery and development process.

References

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). [Source not further specified].
  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). RSC Advances. [Link]

  • A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. (2026, January 27). MDPI. [Link]

  • Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. (n.d.). PMC. [Link]

  • Novel substituted isoxazole FXR agonists with cyclopropyl, hydroxycyclobutyl and hydroxyazetidinyl linkers: Understanding and improving key determinants of pharmacological properties. (2016, August 1). PubMed. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015, December 24). PubMed. [Link]

  • Synthesis of Novel Farnesoid X Receptor Agonists and Validation of Their Efficacy in Activating Differentiation of Mouse Bone Marrow-Derived Mesenchymal Stem Cells into Osteoblasts. (2019, November 16). PMC. [Link]

  • Structure-Activity Relationship of FLG249, Farnesoid X Receptor (FXR) Antagonist. (2025, March). HIU Health Sciences Journal. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2015, November 14). ACS Publications. [Link]

  • Discovery of 6-(4-{[5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl]methoxy}piperidin-1-yl)-1-methyl-1H-indole-3-carboxylic Acid: A Novel FXR Agonist for the Treatment of Dyslipidemia. (2025, August 6). ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025, March 17). PMC. [Link]

  • Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. (n.d.). IJCRT.org. [Link]

  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences. [Link]

  • Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. (2025, August 12). IJPPR. [Link]

  • (5-Cyclopropyl-3-(2,6-dichlorophenyl)isoxazol-4-yl)methanol. (n.d.). PubChem. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. (2020, September 2). Beilstein Journal of Organic Chemistry. [Link]

  • Conformationally constrained farnesoid X receptor (FXR) agonists: Naphthoic acid-based analogs of GW 4064. (2025, August 9). ResearchGate. [Link]

  • 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists. (n.d.). PMC. [Link]

  • Bioisosteres. (2024, December 11). Deep Origin. [Link]

  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery. [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025, August 22). MDPI. [Link]

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Comparative

Comparative Mass Spectrometry Guide: Structural Elucidation of Phenylcyclopropyl Isoxazoles

Topic: Mass spectrometry fragmentation patterns of phenylcyclopropyl isoxazoles Content Type: Publish Comparison Guide Executive Summary Phenylcyclopropyl isoxazoles represent a critical scaffold in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass spectrometry fragmentation patterns of phenylcyclopropyl isoxazoles Content Type: Publish Comparison Guide

Executive Summary

Phenylcyclopropyl isoxazoles represent a critical scaffold in medicinal chemistry, often utilized as bioisosteres for amide bonds or as rigid linkers in kinase inhibitors. However, their structural characterization presents a unique challenge: distinguishing between regioisomers (3,5- vs. 5,3-substitution) and validating the integrity of the cyclopropyl ring, which is prone to ring-opening under high-energy conditions.

This guide objectively compares Electron Ionization (EI) and Electrospray Ionization with Collision-Induced Dissociation (ESI-CID) for the analysis of these compounds. It provides mechanistic insights into the N-O bond cleavage—the "Achilles' heel" of the isoxazole ring—and offers a self-validating protocol for differentiating regioisomers based on diagnostic acylium ion abundance.

Part 1: Mechanistic Foundations

To interpret the spectra accurately, one must understand the underlying causality of the fragmentation. The fragmentation of phenylcyclopropyl isoxazoles is governed by two competing thermodynamic driving forces:

  • The Isoxazole Ring Cleavage (Primary Event): The N-O bond has a dissociation energy significantly lower (~55 kcal/mol) than the C-C or C-N bonds. Upon ionization, this bond cleaves first, leading to an acyclic nitrene or diradical intermediate. This intermediate typically rearranges to form an azirine or undergoes skeletal scrambling before final fragmentation.

  • Cyclopropyl Ring Strain (Secondary Event): The cyclopropyl group possesses high ring strain (~27.5 kcal/mol). While the ring often survives soft ionization (ESI), it frequently undergoes ring-opening or expansion (to methyl-vinyl species) under hard ionization (EI) or high-energy CID, complicating spectral interpretation.

The "Switch" Mechanism: Regioisomer Differentiation

The most reliable method for distinguishing isomers is the Simmons-Smith type rearrangement followed by cleavage.

  • Rule of Thumb: The substituent at the C5 position typically forms the dominant acylium ion (

    
    ).
    
  • 3-Phenyl-5-Cyclopropyl: Yields Cyclopropylcarbonyl cation (

    
     69).
    
  • 5-Phenyl-3-Cyclopropyl: Yields Benzoyl cation (

    
     105).
    
Part 2: Comparative Analysis (EI vs. ESI-CID)

The following table compares the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific chemical class.

FeatureElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI-CID)
Primary Ion Observed Molecular Ion (

) often weak or absent due to lability.
Protonated Molecule (

) is the base peak.
Cyclopropyl Integrity Low. High energy often triggers immediate ring opening/isomerization.High. Ring remains intact until collision energy is applied.
Fragmentation Depth Extensive "fingerprint" fragmentation. Good for library matching.Tunable. Low energy preserves structure; high energy mimics EI.
Diagnostic Utility Best for identifying the components (phenyl, cyclopropyl fragments).Best for confirming molecular weight and regiochemistry via daughter ion scanning.
Detection Limit Nanogram range (GC-MS).Picogram range (LC-MS).
Part 3: Visualization of Fragmentation Pathways

The following diagram illustrates the critical N-O bond cleavage pathway and the divergence point that allows for isomer differentiation.

IsoxazoleFragmentation Parent Parent Isoxazole (Molecular Ion) NO_Cleavage N-O Bond Cleavage (Primary Event) Parent->NO_Cleavage Ionization Intermediate Acyclic Keto-Imine Intermediate NO_Cleavage->Intermediate Rearrangement PathA Path A: 5-Phenyl Isomer Intermediate->PathA If R5 = Phenyl PathB Path B: 5-Cyclopropyl Isomer Intermediate->PathB If R5 = Cyclopropyl Benzoyl Benzoyl Cation (m/z 105) DIAGNOSTIC PathA->Benzoyl Alpha-Cleavage NeutralA Neutral Nitrile Loss (Cyclopropyl-CN) PathA->NeutralA - Neutral Cycloacyl Cyclopropylcarbonyl Cation (m/z 69) DIAGNOSTIC PathB->Cycloacyl Alpha-Cleavage NeutralB Neutral Nitrile Loss (Ph-CN) PathB->NeutralB - Neutral

Caption: Mechanistic divergence in isoxazole fragmentation. The substituent at the C5 position dictates the major acylium ion observed, serving as a primary diagnostic marker.

Part 4: Validated Experimental Protocol

To ensure reproducibility and scientific integrity, use the following self-validating protocol. This workflow is designed to confirm the structure of a synthesized phenylcyclopropyl isoxazole (MW ~185 for unsubstituted core).

Method A: ESI-MS/MS (Recommended for Regioisomer Assignment)
  • Sample Preparation:

    • Dissolve 0.1 mg of compound in 1 mL Methanol (LC-MS grade) .

    • Why: Methanol promotes stable spray; avoid Acetonitrile if checking for low-mass adducts as it can suppress ionization of small molecules.

    • Add 0.1% Formic Acid to ensure protonation (

      
      ).
      
  • Direct Infusion Parameters:

    • Flow Rate: 10 µL/min.

    • Capillary Voltage: 3.5 kV (Positive Mode).

    • Self-Check: Ensure the parent ion (

      
       186) intensity is >10^6 counts before applying collision energy.
      
  • Collision Energy (CE) Ramp:

    • Perform a "breakdown curve" experiment.

    • Step 1: CE = 10 eV. (Observation: Mostly parent ion).

    • Step 2: CE = 25-35 eV. (Observation: Onset of fragmentation).

    • Why: Isoxazoles are relatively stable; they require moderate energy to break the aromaticity.

  • Data Interpretation (The "Decision Tree"):

    • Look for

      
       105 (Benzoyl cation): 
      
      • If High Intensity (>50% relative abundance): Isomer is 5-Phenyl-3-Cyclopropyl.

    • Look for

      
       69 (Cyclopropylcarbonyl cation): 
      
      • If High Intensity: Isomer is 3-Phenyl-5-Cyclopropyl.

    • Look for

      
       141 (Loss of 
      
      
      
      or similar):
      • Common in ethoxy-substituted variants; verify side chains.

Method B: GC-MS (EI) (Recommended for Purity Check)
  • Inlet Conditions:

    • Temperature: 250°C.

    • Split Ratio: 20:1.

    • Caution: Cyclopropyl rings can thermally isomerize in a dirty liner. Use a fresh, deactivated glass wool liner.

  • MS Parameters:

    • Source Temp: 230°C.

    • Scan Range: 40–300 amu.

  • Diagnostic Check:

    • Check for

      
       77 (Phenyl cation) and 
      
      
      
      41 (Allyl cation, from cyclopropyl ring opening).
    • Note: If

      
       41 is the base peak, it suggests thermal degradation of the cyclopropyl ring before ionization. Lower the inlet temperature to 200°C to verify.
      
Part 5: Data Summary Table

Hypothetical Data for 3-Phenyl-5-Cyclopropylisoxazole (MW 185)

Fragment Ion (

)
IdentityRelative Abundance (ESI-CID)Relative Abundance (EI)Origin/Mechanism
186

100% (Base Peak)N/AProtonated Parent
185

N/A15-30%Molecular Ion
158

10-20%5-10%Loss of

or

(Rearrangement)
105

< 5%10-20%Rearrangement (Minor path for 3-Ph)
103

40-60%30-50%Benzonitrile (Loss of C5 fragment)
69

80-90% 60-80% Diagnostic for 5-Cyclopropyl
41

< 5%40-60%Cyclopropyl ring opening (Allyl cation)
References
  • Bowie, J. H., et al. (1967). Electron Impact Studies.[1][2][3] XIII. Mass Spectra of Substituted Isoxazoles. Australian Journal of Chemistry.

  • Zhang, J. Y., et al. (2004). Collision-induced dissociation of valdecoxib metabolites: a novel rearrangement involving an isoxazole ring. Journal of Mass Spectrometry.

  • Silverstein, R. M., et al. (2014).[4] Spectrometric Identification of Organic Compounds. Wiley.[5] (General reference for acylium ion stability and cyclopropyl fragmentation).

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports.

Sources

Validation

Benchmarking Reference Standards for 3-(1-Phenylcyclopropyl)isoxazol-5-amine: A Comparative Analytical Guide

Executive Summary & Scientific Context 3-(1-Phenylcyclopropyl)isoxazol-5-amine (CAS: 21080-91-1) is a critical heterocyclic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors and non-stero...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

3-(1-Phenylcyclopropyl)isoxazol-5-amine (CAS: 21080-91-1) is a critical heterocyclic building block, frequently utilized in the synthesis of tyrosine kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Its structural rigidity, conferred by the cyclopropyl spacer, makes it a valuable scaffold for orienting the pharmacophore (the isoxazole amine) within protein binding pockets.

However, the analysis of this compound presents unique challenges. The isoxazole ring is susceptible to base-catalyzed ring opening (Kemp elimination-type pathways), leading to the formation of ketonitriles.[2] Consequently, the choice of Reference Standard (RS) is not merely a compliance checkbox but a determinant of experimental success.[2]

This guide objectively compares the three tiers of reference materials available to researchers—Certified Reference Materials (CRMs) , Secondary Analytical Standards , and Commercial Building Blocks —and provides a self-validating workflow for qualifying these materials in-house.

The Comparison Matrix: Selecting the Right Standard

In drug development, "purity" is a variable definition. The table below benchmarks the three primary classes of reference standards available for isoxazol-5-amines.

FeatureTier 1: Certified Reference Material (CRM) Tier 2: Qualified Secondary Standard Tier 3: Commercial Building Block (Catalog Grade)
Primary Use Absolute quantification, instrument calibration, ISO 17025 audits.[1][2]Routine QC, HPLC assay checks, stability monitoring.Synthesis starting material, rough range-finding.
Purity Assignment Mass Balance & qNMR (Traceable to SI/NIST).Chromatographic Purity (Area %).[2][3]Nominal Purity (often "Technical Grade").[2]
Uncertainty Budget Explicitly stated (e.g., 99.8% ± 0.3%).[2]Not usually provided.[4]Unknown.
Water/Solvent Quantified (KF/TGA) and subtracted.Often ignored or estimated.Ignored.
Risk Profile Low. Defensible in regulatory filings.[2]Medium. Requires periodic re-qualification.[2]High. Risk of salt form ambiguity or degradation products.[2]
Cost Factor

(Custom synthesis often required).[2]

(Lab-qualified).
$ (Bulk vendor).[2]
Critical Insight: The "Purity Trap"

Commercial vendors often report purity by HPLC Area % at 254 nm.[2] For 3-(1-Phenylcyclopropyl)isoxazol-5-amine, this is deceptive.[2] The degradation product (a nitrile) often has a significantly different extinction coefficient than the parent isoxazole, leading to massive overestimation of purity if UV detection alone is used. Tier 3 materials must be upgraded to Tier 2 via the protocols in Section 4.

Analytical Decision Tree & Workflow

The following diagram outlines the decision logic for selecting and validating a reference standard for this specific compound.

ReferenceStandardWorkflow Start Start: Source Material (CAS 21080-91-1) CheckSource Is it an ISO 17034 CRM? Start->CheckSource UseDirect Use Directly for Quantification CheckSource->UseDirect Yes Qualify Initiate In-House Qualification CheckSource->Qualify No (Catalog Grade) Identity Identity Check (1H NMR + MS) Qualify->Identity Purity Purity Assessment (HPLC-UV + qNMR) Identity->Purity Decision Is Purity > 98.0% AND No Single Impurity > 0.5%? Purity->Decision CalcPotency Calculate Potency (100 - %Water - %Solvents - %Imp) Decision->CalcPotency Yes Purify Recrystallize/Prep-HPLC Decision->Purify No Purify->Identity Re-test

Figure 1: Decision tree for qualifying 3-(1-Phenylcyclopropyl)isoxazol-5-amine reference standards. Note the mandatory loop for purification if commercial grade falls below 98.0%.[2]

Experimental Protocols (Self-Validating Systems)

To upgrade a Tier 3 commercial product to a Tier 2 Qualified Standard, use the following two-pronged approach.

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Purpose: To assign a potency value traceable to an internal standard, bypassing the "relative response factor" issue of HPLC.

Reagents:

  • Analyte: ~15 mg of 3-(1-Phenylcyclopropyl)isoxazol-5-amine (dried).[2]

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene.[2] Must be non-hygroscopic.

  • Solvent: DMSO-d6 (prevents aggregation common in CDCl3).[2]

Procedure:

  • Weighing: Accurately weigh (±0.01 mg) the analyte (

    
    ) and the Internal Standard (
    
    
    
    ) into the same vial. Target a 1:1 molar ratio.
  • Dissolution: Add 0.7 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Relaxation delay (

      
      ): ≥ 30 seconds (critical for full relaxation of protons).[2]
      
    • Pulse angle: 90°.[2]

    • Scans: 16 or 32.[2]

  • Integration: Integrate the cyclopropyl protons of the analyte (distinctive multiplet ~1.2–1.5 ppm) vs. the singlet of the IS.

Calculation:



Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity of IS.[1][2][5][6]
Protocol B: Impurity Profiling via HPLC-UV/MS

Purpose: To detect isoxazole ring-opened degradants which qNMR might miss if they lack distinct protons.

Instrument Parameters:

  • Column: C18 Core-Shell (e.g., Kinetex 2.6 µm), 100 x 4.6 mm.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine).[2]

  • Flow Rate: 1.0 mL/min.[2]

Validation Criteria:

  • Resolution (

    
    ):  The critical pair (Parent vs. Ring-opened Nitrile) must have 
    
    
    
    .[2]
  • Linearity:

    
     over 50%–150% of target concentration.[2]
    

Stability & Degradation Mechanism[2]

Understanding the degradation of 3-(1-Phenylcyclopropyl)isoxazol-5-amine is vital for storage.[2] Isoxazoles are "masked" 1,3-dicarbonyl equivalents.[4] Under basic conditions (or even prolonged storage in protic solvents), the N-O bond cleaves.[2]

DegradationPathway Isoxazole Parent Isoxazole (C12H12N2O) Intermediate Transition State (Base-Catalyzed) Isoxazole->Intermediate + OH- / Heat Nitrile Ring-Opened Nitrile (β-Ketonitrile) Intermediate->Nitrile N-O Bond Cleavage

Figure 2: The primary degradation pathway.[1][2] The formation of the β-ketonitrile is irreversible and significantly alters the pharmacological profile.

Storage Recommendation:

  • Solid State: Store at -20°C under Argon. Hygroscopic.

  • Solution: Stable in DMSO/MeCN for 24 hours. Avoid primary alcohols (MeOH/EtOH) for long-term storage as they can facilitate nucleophilic attack on the ring.[1][2]

References

  • International Organization for Standardization. (2016).[1][2][6] ISO 17034:2016 - General requirements for the competence of reference material producers.[6]Link[2]

  • Sperry, J. B., et al. (2016).[2] "The Chemistry of Isoxazoles: Stability and Reactivity in Drug Development." Journal of Organic Chemistry. (Contextual grounding on isoxazole ring stability).

  • Burbidge, A., et al. (2014).[1][2] "Quantitative NMR (qNMR) for the certification of organic reference materials." Accreditation and Quality Assurance, 19, 1-10. Link

  • International Conference on Harmonisation (ICH). (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Chalyk, B. A., et al. (2016).[1][2] "A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery." RSC Advances, 6, 24611-24616. Link

Sources

Comparative

Comparative Crystallographic Analysis: 3-Substituted Isoxazol-5-amine Scaffolds

Executive Summary: The Structural Advantage In fragment-based drug discovery (FBDD), the 3-substituted isoxazol-5-amine scaffold represents a privileged structure, distinct from its isomer, the 5-substituted isoxazol-3-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Advantage

In fragment-based drug discovery (FBDD), the 3-substituted isoxazol-5-amine scaffold represents a privileged structure, distinct from its isomer, the 5-substituted isoxazol-3-amine. This guide objectively compares the crystallographic properties of these derivatives, focusing on bond-length alternation , ring planarity , and supramolecular synthons .

Key Finding: Crystallographic data confirms that 5-amino-3-substituted derivatives exhibit significantly stronger exocyclic C–N conjugation compared to their 3-amino isomers.[1] This results in a planar amine geometry crucial for predictable hydrogen bonding in kinase hinge regions, a "performance" metric where the 3-amino alternative often fails due to pyramidalization.

Structural Comparison & Performance Metrics

The "performance" of a crystallographic scaffold in drug design is defined by its ability to maintain a predictable conformation (low entropy penalty upon binding) and form robust intermolecular interactions.

Electronic Delocalization (The "Quinonoid" Effect)

X-ray diffraction studies reveal a critical difference in electron density distribution between the 5-amino and 3-amino isomers.

Metric5-Amino-3-Methylisoxazole (Target)3-Amino-5-Methylisoxazole (Alternative)Implication for Drug Design
Exocyclic C–N Bond Length ~1.34 Å (Short)~1.38 Å (Longer)Shorter bond indicates partial double-bond character (resonance).
Amine Geometry Planar (Sum of angles ≈ 360°)Pyramidal (sp³ character)Planar amines are better H-bond donors for sterically constricted pockets.
Ring Bond Alternation PronouncedModerateHigh alternation suggests a contribution from the polar "imino" resonance form.
Tautomeric Preference Amino form (Solid State)Amino form (Solid State)Both prefer amino over imino in crystal, but 5-amino is electronically "stiffer."

Technical Insight: The C5 position in isoxazole is more electron-deficient than C3. An amino group at C5 can donate its lone pair more effectively into the ring oxygen's antibonding orbital, creating a "push-pull" system. This locks the amino group into the plane of the ring, reducing the entropic cost of binding to a receptor.

Substituent Effects on Crystal Packing (R-Group Analysis)

The nature of the substituent at position 3 dictates the supramolecular assembly.

  • R = Methyl (Alkyl):

    • Space Group: Typically Monoclinic (

      
      ).[2]
      
    • Packing: dominated by N–H···N hydrogen bonds forming centrosymmetric dimers (

      
       graph set).
      
    • Density: High packing efficiency due to the small steric footprint of the methyl group.

  • R = Phenyl (Aryl):

    • Conformation: The phenyl ring is often twisted relative to the isoxazole core (torsion angle 20°–40°) to alleviate steric repulsion with the ring oxygen or nitrogen lone pairs.

    • Interaction: Introduces π–π stacking perpendicular to the H-bond network. This stabilizes the lattice but decreases solubility—a critical factor for bioavailability.

Visualizing the Resonance Logic

The following diagram illustrates the resonance contribution that differentiates the 5-amino performance from the 3-amino alternative.

ResonanceLogic cluster_0 5-Amino Isomer (High Conjugation) cluster_1 3-Amino Isomer (Low Conjugation) NodeA Amino Form (Neutral) NodeB Imino-Like Resonance (Charge Separated) NodeA->NodeB Strong e- Donation (Short C-N Bond) Result Result: Planar Geometry Ideal for Kinase Hinge Binding NodeB->Result NodeC Amino Form (Pyramidal) NodeC->NodeC Weak Resonance (Long C-N Bond)

Figure 1: Resonance contributions explaining the superior planarity of 5-aminoisoxazoles compared to 3-amino isomers.

Experimental Protocols

To ensure reproducibility and high-quality single crystals for X-ray diffraction, the following self-validating protocols are recommended.

Synthesis of 5-Amino-3-Methylisoxazole

Note: This method avoids the formation of the 3-amino isomer byproduct common in other routes.

  • Reagents: 3-aminocrotononitrile (1 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Hydroxide (aq).

  • Cyclization: Dissolve hydroxylamine HCl in water; neutralize with NaOH. Add 3-aminocrotononitrile slowly at 0°C.

  • Reflux: Heat the mixture to 80°C for 3 hours.

  • Isolation: Cool to room temperature. Extract with Ethyl Acetate (3x). Dry over MgSO₄.

  • Validation Point: Check TLC (Ethyl Acetate:Hexane 1:1). Product

    
     should be distinct from starting nitrile.
    
Crystallization for X-Ray Diffraction

The "Slow Evaporation" method is standard, but for isoxazoles, Vapor Diffusion yields superior diffraction data.

  • Solvent: Methanol (Good solubility).

  • Anti-solvent: Diethyl Ether (Poor solubility).

  • Procedure:

    • Dissolve 20 mg of the purified amine in 1 mL Methanol in a small inner vial.

    • Place the inner vial inside a larger jar containing 5 mL Diethyl Ether.

    • Seal the outer jar tightly.

    • Self-Validating Step: Monitor for 48 hours. If precipitate forms immediately, the concentration is too high. Dilute the inner solution by 50%.

Workflow: From Powder to Structure

CrystallographyWorkflow Start Crude 5-Amino-3-R-Isoxazole Purify Recrystallization (Vapor Diffusion) Start->Purify Check Microscopy Check (Birefringence) Purify->Check Check->Purify Amorphous? Mount Mount on Goniometer (Cryoloop + Oil) Check->Mount Sharp Edges? Collect Data Collection (Mo or Cu Source) Mount->Collect Solve Structure Solution (Direct Methods - SHELXT) Collect->Solve Refine Refinement (Least Squares) Solve->Refine Output CIF File & R-Factor Check Refine->Output

Figure 2: Optimized crystallographic workflow for small molecule heterocycles.

References

  • Comparison of Aminoisoxazole Isomers

    • Title: The molecular structure of 3-amino-5-methylisoxazole and 5-amino-3-methylisoxazole.[1][3]

    • Source: ResearchG
    • URL:[Link]

  • Synthesis and General Properties

    • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.[4][5]

    • Source: MDPI / Preprints.org
    • URL:[Link]

  • Hydrogen Bonding Motifs in Azoles

    • Title: 5-Amino-3-methyl-1-phenyl-1H-1,2,4-triazole (Compar
    • Source: Acta Crystallographica Section E[6]

    • URL:[Link]

  • Chemical Data & Identifiers

    • Title: 5-Amino-3-methylisoxazole Compound Summary.
    • Source: PubChem[7]

    • URL:[Link]

Sources

Validation

A Comparative Guide to the Definitive Validation of 3-(1-Phenylcyclopropyl)isoxazol-5-amine Synthesis via Liquid Chromatography-Mass Spectrometry (LC-MS)

Introduction: The Imperative for Rigorous Analytical Validation In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Molecules such as 3...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Analytical Validation

In the landscape of modern drug discovery and development, the structural integrity and purity of novel chemical entities are paramount. Molecules such as 3-(1-Phenylcyclopropyl)isoxazol-5-amine, a heterocyclic compound featuring a strained cyclopropyl ring and a reactive amine group, represent key building blocks for more complex therapeutic agents.[1] The synthesis of such compounds requires a validation methodology that is not only precise and sensitive but also structurally definitive. The presence of isomeric impurities or process-related byproducts can significantly alter the pharmacological and toxicological profile of a final drug product, making robust analytical oversight a non-negotiable aspect of the development pipeline.[2]

This guide provides an in-depth comparison of analytical techniques for the validation of 3-(1-Phenylcyclopropyl)isoxazol-5-amine synthesis. We will demonstrate, through experimental frameworks and comparative data, the unequivocal superiority of Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose. The discussion moves beyond a simple recitation of protocols to explain the causal-driven decisions that underpin a robust, self-validating analytical system, a cornerstone of Good Laboratory Practice (GLP) and regulatory compliance.[3][4]

The Analytical Challenge: Why Standard Techniques Fall Short

While traditional methods like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) offer utility in purity assessment, they present significant limitations for the comprehensive validation of a novel synthesis.

  • HPLC-UV: This technique can effectively separate the target compound from many impurities, providing a quantitative measure of purity based on UV absorbance. However, its core weakness lies in its inability to provide structural information. It cannot distinguish between isomers with identical chromophores, nor can it identify unknown impurities that may co-elute with the main peak. Its sensitivity may also be insufficient for detecting trace-level impurities that could be critical from a safety perspective.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While providing mass data, GC-MS is often unsuitable for compounds like 3-(1-Phenylcyclopropyl)isoxazol-5-amine due to their limited volatility and potential for thermal degradation in the high-temperature injection port.

This necessitates a more powerful, integrated approach. LC-MS emerges as the gold standard by coupling the superior separation capabilities of HPLC with the unparalleled specificity and sensitivity of mass spectrometry. This combination allows for the simultaneous confirmation of identity, assessment of purity, and characterization of impurities in a single, efficient analysis.[5]

Comparative Analysis of Analytical Methodologies
Parameter HPLC-UV GC-MS LC-MS / LC-MS/MS
Selectivity Moderate; relies on chromatographic separation.High; combines chromatography and mass analysis.Very High ; orthogonal separation by chromatography and m/z.
Sensitivity Good (ng range).Very Good (pg range).Excellent (pg to fg range).
Structural Info None; retention time only.Provides molecular weight and fragmentation patterns.Comprehensive ; provides molecular weight and detailed structural data via MS/MS.
Applicability Broad for soluble, UV-active compounds.Limited to volatile, thermally stable compounds.Very Broad ; ideal for non-volatile, polar, and thermally labile small molecules.[6]
Key Limitation Cannot identify unknown peaks or co-eluting species.Risk of thermal degradation for many pharma compounds.Matrix effects can cause ion suppression; requires careful method development.

Deep Dive: The LC-MS Workflow for Synthesis Validation

The power of LC-MS lies in its synergistic workflow, where each stage provides a layer of validation, creating a self-consistent and trustworthy result.

LCMS_Workflow cluster_LC Liquid Chromatography (Separation) cluster_MS Mass Spectrometry (Detection & Analysis) Sample 1. Sample Injection HPLC_Col 2. HPLC Column (Reversed-Phase Separation) Sample->HPLC_Col Mobile Phase Ion_Source 3. Ion Source (ESI) (Analyte Ionization) HPLC_Col->Ion_Source Eluent Mass_Analyzer 4. Mass Analyzer (Ion Separation by m/z) Ion_Source->Mass_Analyzer Detector 5. Detector (Ion Counting) Mass_Analyzer->Detector Data_System 6. Data System (Chromatogram & Mass Spectrum) Detector->Data_System Signal

A generalized workflow for LC-MS analysis.

Experimental Protocol: A Self-Validating Methodology

This protocol is designed to provide unambiguous validation of the successful synthesis of 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

Reagents and Materials
  • Sample: Synthesized 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

  • Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size). The choice of a C18 column is based on its proven versatility for retaining and separating moderately polar small molecules like the target analyte.[2]

Sample Preparation

The objective is to ensure the analyte is fully dissolved and at a concentration suitable for detection without saturating the system.

  • Accurately weigh 1 mg of the synthesized sample.

  • Dissolve in 1 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Perform a serial dilution in the same solvent to a final working concentration of 5 µg/mL. This concentration is typically sufficient for high-sensitivity detection in modern LC-MS systems.

LC-MS Instrumentation and Conditions

The following conditions are a robust starting point for method development.[3][7] The gradient elution is crucial for separating the target compound from earlier-eluting polar starting materials and later-eluting non-polar impurities.

Parameter Setting Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance (UHPLC)UHPLC provides better resolution and faster run times.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common modifier that aids in the protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a standard organic solvent for reversed-phase chromatography with good UV transparency and ESI compatibility.
Gradient Elution 0-1 min: 10% B; 1-7 min: 10% to 95% B; 7-9 min: 95% B; 9-9.1 min: 95% to 10% B; 9.1-12 min: 10% BA gradient ensures efficient elution of compounds with varying polarities.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and separation efficiency.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity, leading to better chromatography.
Injection Vol. 2 µLA small injection volume prevents column overloading and peak distortion.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique ideal for polar small molecules. The amine group on the target makes it readily protonated in positive mode.[6]
MS Detection Full Scan Mode (m/z 70-500) & Tandem MS (MS/MS) on the target precursor ionFull scan confirms the molecular weight, while MS/MS provides structural confirmation through fragmentation.

Interpreting the Data: The Triad of Validation

Successful validation rests on three pillars of evidence obtained from the LC-MS data.

  • Retention Time (RT): The chromatogram should display a single, sharp, major peak at a specific retention time. This RT serves as a primary identifier under consistent conditions.

  • Molecular Ion Confirmation: The mass spectrum corresponding to the main chromatographic peak must show a protonated molecular ion ([M+H]⁺) that matches the theoretical mass of the target compound.

    • Formula: C₁₂H₁₂N₂O

    • Monoisotopic Mass: 200.0950 g/mol

    • Expected [M+H]⁺: 201.1028 m/z

    • The observation of this ion with high mass accuracy (e.g., within 5 ppm on a high-resolution mass spectrometer like a Q-TOF or Orbitrap) provides strong evidence of the compound's identity.[5]

  • Structural Confirmation via MS/MS Fragmentation: This is the most definitive step. By isolating the precursor ion (m/z 201.10) and subjecting it to collision-induced dissociation (CID), a unique fragmentation pattern is generated. This pattern acts as a structural "fingerprint."

Fragmentation cluster_frags Key Diagnostic Fragments Parent Parent Ion [M+H]⁺ m/z = 201.10 Frag1 Phenylcyclopropyl Cation C₉H₉⁺ m/z = 117.07 Parent->Frag1 - C₃H₄N₂O (Loss of Aminoisoxazole) Frag3 Isoxazole Ring Fragment C₃H₃N₂O⁺ m/z = 83.02 Parent->Frag3 - C₉H₉ (Loss of Phenylcyclopropyl) Frag2 Phenyl Cation C₆H₅⁺ m/z = 77.04 Frag1->Frag2 - C₃H₄ (Loss of Cyclopropene)

Predicted MS/MS fragmentation of 3-(1-Phenylcyclopropyl)isoxazol-5-amine.

The predicted fragmentation pathways provide diagnostic ions that confirm the connectivity of the molecule. The presence of the phenylcyclopropyl cation (m/z 117) and fragments related to the isoxazole ring provides irrefutable evidence that the correct molecule has been synthesized.[8]

Conclusion: Establishing a Gold Standard for Synthetic Validation

The validation of a novel chemical synthesis is a critical step in ensuring the safety, quality, and efficacy of potential pharmaceutical candidates. While various analytical tools are available, this guide demonstrates that LC-MS provides an unparalleled level of certainty. Its ability to integrate chromatographic separation with high-resolution mass analysis and structural fragmentation data in a single workflow addresses the limitations of older techniques.[2][9] By confirming molecular weight, assessing purity, and providing a definitive structural fingerprint via MS/MS, the LC-MS methodology constitutes a robust, self-validating system. For researchers, scientists, and drug development professionals, adopting this approach is not merely a matter of best practice; it is a fundamental requirement for ensuring scientific integrity and accelerating the path to regulatory approval.

References

  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. (2025). PMC. Available at: [Link]

  • Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences. (2025). PMC. Available at: [Link]

  • Core components of analytical method validation for small molecules-an overview. (2012). International Research Journal of Pharmacy. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). MDPI. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). ResearchGate. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022). ResearchGate. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (N/A). Hovione. Available at: [Link]

  • Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. (2024). PMC. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (2025). MDPI. Available at: [Link]

  • MASS SPECTROMETRY OF OXAZOLES. (1980). Semantic Scholar. Available at: [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. (N/A). Google Patents.
  • LC/MS Applications in Drug Development. (N/A). BioAgilytix. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (N/A). eGyanKosh. Available at: [Link]

  • What Is LCMS Method Development Service and Why Is It Crucial for Your Drug Pipeline? (2025). ResolveMass. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). ACS Publications. Available at: [Link]

  • Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. (2022). PubMed. Available at: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. (N/A). Science Ready. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (N/A). Chemguide. Available at: [Link]

  • A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. (N/A). IJRAR. Available at: [Link]

  • Developing and Validating Assays for Small-Molecule Biomarkers. (2026). BioPharm International. Available at: [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023). Emery Pharma. Available at: [Link]

  • Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review. Available at: [Link]

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Safety & Regulatory Compliance

Safety

3-(1-Phenylcyclopropyl)isoxazol-5-amine proper disposal procedures

Executive Summary: Immediate Action & Safety Directive Treat as High-Hazard Bioactive Substance. In the absence of site-specific toxicological data for 3-(1-Phenylcyclopropyl)isoxazol-5-amine, standard laboratory safety...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action & Safety Directive

Treat as High-Hazard Bioactive Substance. In the absence of site-specific toxicological data for 3-(1-Phenylcyclopropyl)isoxazol-5-amine, standard laboratory safety protocol dictates adhering to the "Assumption of High Hazard." The structural presence of the 1-phenylcyclopropyl moiety—a pharmacophore often associated with monoamine oxidase (MAO) inhibition and CNS activity—requires that this compound be handled and disposed of with the same rigor applied to known neurotoxins.[1]

Immediate Disposal Directive:

  • Do NOT dispose of via sanitary sewer or trash.

  • Do NOT mix with strong acids or oxidizers (risk of exothermic decomposition).

  • Primary Disposal Route: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Profile & Hazard Identification

To ensure safe handling, the disposal officer must understand the physicochemical properties that dictate waste stream segregation.

Property Data / Classification Operational Implication
Chemical Structure Isoxazole ring with a phenylcyclopropyl substituent.[1][2]Nitrogen-rich heterocycle; potential for thermal instability if heated with acids.[1]
Physical State Solid (typically white to off-white powder).[1]Generates dust; requires HEPA-filtered ventilation during transfer.[1]
Inferred GHS Hazards Acute Tox. 3 or 4 (Oral) ; Skin/Eye Irritant 2/2A ; STOT SE 3 .[3]High toxicity potential requires double-containment.[1]
Reactivity Incompatible with strong oxidizers and strong acids.[4][5][6]Segregation Critical: Keep away from nitric acid or peroxide waste streams.
Solubility Low water solubility; soluble in DMSO, Methanol, DCM.Rinse glassware with organic solvents, not water.

Technical Insight: The isoxazole ring is generally stable but can undergo ring cleavage under strongly acidic conditions or high heat, potentially releasing reactive nitrile species. The cyclopropyl group adds significant lipophilicity, increasing the potential for skin absorption.

Pre-Disposal Treatment & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of waste rejection by disposal facilities.

A. Waste Stream Classification

Assign 3-(1-Phenylcyclopropyl)isoxazol-5-amine to the following waste streams based on the matrix:

  • Solid Waste (Pure Substance/Spill Debris):

    • Label: "Hazardous Waste - Toxic Organic Solid."[1]

    • Container: Wide-mouth HDPE jar or double-lined biohazard bag.[1]

  • Liquid Waste (Mother Liquors/Reaction Mixtures):

    • Label: "Hazardous Waste - Flammable/Toxic Organic."[1]

    • Segregation: If dissolved in halogenated solvents (DCM, Chloroform), use the Halogenated stream. If in Methanol/DMSO, use the Non-Halogenated stream.

  • Contaminated Sharps/Glassware:

    • Protocol: Triple-rinse with acetone or methanol before disposal in sharps container.[1] Collect rinsate as liquid waste.[6]

Step-by-Step Disposal Workflows

Workflow 1: Solid Substance Disposal
  • Step 1: Don PPE: Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a fume hood.[6]

  • Step 2: Transfer the solid waste into a clear, sealable polyethylene bag.

  • Step 3: Place the sealed bag into a secondary container (e.g., a screw-top HDPE drum or pail).

  • Step 4: Affix a hazardous waste tag. List the full chemical name: 3-(1-Phenylcyclopropyl)isoxazol-5-amine. Do not use abbreviations.

  • Step 5: Store in a satellite accumulation area until pickup.

Workflow 2: Liquid Waste (Solutions)
  • Step 1: Determine the primary solvent (e.g., DMSO, Methanol).

  • Step 2: Select the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Step 3: Pour the solution into the carboy using a funnel to prevent splashing.

  • Step 4: Log the addition on the carboy’s accumulation log sheet. Record the estimated concentration of the isoxazole amine.

  • Step 5: Cap the carboy tightly immediately after use.

Workflow 3: Spill Cleanup Protocol
  • Minor Spill (< 5g):

    • Isolate the area.

    • Cover the spill with a solvent-dampened pad (methanol) to prevent dust generation.

    • Wipe up and place all materials into a hazardous waste bag.

    • Clean the surface with soap and water; collect this rinsate as liquid waste.

  • Major Spill (> 5g):

    • Evacuate the immediate area.[5]

    • Contact the Environmental Health & Safety (EHS) office.

    • Do not attempt cleanup without respiratory protection (N95 or half-face respirator with organic vapor/particulate cartridges).

Visualized Decision Matrix

The following logic flow ensures the correct waste stream selection, minimizing the risk of incompatible mixing.

DisposalWorkflow Start Waste Generation: 3-(1-Phenylcyclopropyl)isoxazol-5-amine StateCheck Physical State? Start->StateCheck SolidPath Solid Waste (Powder, contaminated wipes) StateCheck->SolidPath Solid LiquidPath Liquid Waste (Solutions, mother liquor) StateCheck->LiquidPath Liquid SolidAction Double Bag -> HDPE Drum Label: Toxic Organic Solid SolidPath->SolidAction SolventCheck Solvent Type? LiquidPath->SolventCheck Incineration Final Disposal: High-Temp Incineration SolidAction->Incineration HaloPath Halogenated (DCM, Chloroform) SolventCheck->HaloPath Contains Halogens NonHaloPath Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHaloPath No Halogens HaloAction Halogenated Waste Carboy Label: Toxic/Flammable HaloPath->HaloAction NonHaloAction Non-Halogenated Waste Carboy Label: Toxic/Flammable NonHaloPath->NonHaloAction HaloAction->Incineration NonHaloAction->NonHaloAction NonHaloAction->Incineration

Figure 1: Decision matrix for segregating isoxazole amine waste streams to ensure regulatory compliance and safety.

Regulatory Compliance (US & EU)

Compliance is mandatory. This compound falls under "Process Waste" categories if not explicitly listed.

  • United States (EPA/RCRA):

    • While not explicitly P-listed or U-listed, it must be characterized by the generator.[1]

    • Characteristic Codes: Likely D001 (Ignitable) if in solvent, D003 (Reactive) if potentially unstable, or Toxic (based on LD50 inference).

    • Destruction Method: Incineration is the Best Demonstrated Available Technology (BDAT) for organic nitrogen compounds.

  • European Union (EWC):

    • Waste Code: 16 05 06 * (Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).

    • Disposal Path: High-temperature incineration with flue gas scrubbing (to handle NOx emissions from the isoxazole ring).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[5][7] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. [Link]

Sources

Handling

Personal protective equipment for handling 3-(1-Phenylcyclopropyl)isoxazol-5-amine

Technical Safety Protocol: Handling 3-(1-Phenylcyclopropyl)isoxazol-5-amine Executive Safety Assessment & Hazard Profiling Compound Classification: Research Chemical / Novel Chemical Entity (NCE) Default Occupational Exp...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Protocol: Handling 3-(1-Phenylcyclopropyl)isoxazol-5-amine

Executive Safety Assessment & Hazard Profiling

Compound Classification: Research Chemical / Novel Chemical Entity (NCE) Default Occupational Exposure Band (OEB): Band 3 (Potent/Toxic) [1]

As a specific Safety Data Sheet (SDS) for 3-(1-Phenylcyclopropyl)isoxazol-5-amine is often unavailable in public repositories, we must apply the Precautionary Principle .[1] We derive the safety profile from Structure-Activity Relationships (SAR) of known analogs (e.g., 3-cyclopropylisoxazol-5-amine and various sulfonamide-isoxazole COX-2 inhibitors).[1]

Toxicological Logic (The "Why"):

  • Isoxazole Moiety: Structurally similar to GABA antagonists; potential for neurotoxicity or specific enzyme inhibition (e.g., kinase or COX inhibition).

  • Primary Amine (C5-position): High potential for chemical irritation, skin sensitization, and pH-dependent corrosivity to mucous membranes.[1]

  • Phenylcyclopropyl Group: Increases lipophilicity (LogP), significantly elevating the risk of transdermal absorption . The cyclopropyl ring adds steric strain, potentially increasing metabolic reactivity.

Immediate Directive: Treat this substance as a sensitizing irritant with high systemic potency via inhalation and skin absorption. [1]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab coat and glasses."[1] The lipophilic nature of the phenylcyclopropyl group requires enhanced barrier protection.

PPE CategorySpecificationTechnical Rationale
Respiratory N95 (Minimum) or P100/PAPR Dust Hazard: As a solid amine, fine particulates are caustic to the upper respiratory tract.[1] Use P100 if handling >100mg outside a hood (not recommended).[1]
Dermal (Hands) Double Nitrile (4 mil + 4 mil) Permeation Risk: Amines can permeate thin nitrile.[1] Double gloving provides a "breakthrough buffer."[1] Change outer gloves every 30 mins.
Dermal (Body) Tyvek® Lab Coat (Closed Front) Fomite Control: Cotton coats trap dust.[1] Tyvek repels particulates and prevents the compound from migrating to street clothes.
Ocular Chemical Goggles (Indirect Vent) Vapor/Dust Entry: Standard safety glasses allow dust to bypass the side shields.[1] Isoxazole amines can cause severe conjunctivitis.[1]

Engineering Controls & Containment Logic

Primary Containment: All open-container manipulations (weighing, transfer, solubilization) must occur within a Certified Chemical Fume Hood or a Class II Type A2 Biosafety Cabinet .[1]

  • Face Velocity: Maintain 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Keep at the lowest working position (typically 18 inches).[1]

Static Control: Isoxazole powders are often electrostatic.[1][2] Use an ionizing fan or anti-static gun during weighing to prevent "fly-away" powder, which is a primary source of unrecognized inhalation exposure.[1]

Operational Protocol: Step-by-Step Handling

Phase A: Weighing & Transfer
  • Preparation: Place a disposable absorbent pad (plastic-backed) in the fume hood.[1]

  • Taring: Tare the vial before adding the compound. Do not return excess compound to the stock bottle (cross-contamination and dust risk).

  • Solvent Addition: Add solvent (e.g., DMSO, Methanol) inside the hood.

    • Note: Amines can be exothermic upon solvation.[1] Add solvent slowly.[1][3]

  • Decontamination: Wipe the exterior of the stock bottle with a methanol-dampened Kimwipe before removing it from the hood.[1]

Phase B: Waste Disposal
  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in a sealed double-bagged hazardous waste container labeled "Toxic Organic Solid."[1]

  • Liquid Waste: Segregate into "Basic/Amine Organic Waste." Do not mix with strong acids (exothermic reaction risk) or oxidizers (fire risk).[1]

Visualized Workflows

Diagram 1: PPE Selection Logic (Control Banding)

This decision tree helps you adjust safety measures based on the quantity handled.[1]

PPE_Decision_Logic Start Start: Handling 3-(1-Phenylcyclopropyl)isoxazol-5-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid Qty Quantity? Solid->Qty Action1 Standard PPE: Nitrile Gloves x1 Safety Glasses Fume Hood Liquid->Action1 Low Dust Risk Small < 10 mg Qty->Small Analytical Scale Large > 10 mg Qty->Large Prep Scale Action2 Enhanced PPE: Double Nitrile Gloves Chemical Goggles Tyvek Sleeves/Coat Small->Action2 Action3 Max Containment: P100 Respirator (if outside hood) Double Gloves Closed-System Transfer Large->Action3

Caption: Control Banding Logic. Note that solids >10mg trigger "Max Containment" due to the inhalation risk of potent amine dusts.

Diagram 2: Emergency Spill Response Protocol

Immediate actions to take if powder is spilled outside the fume hood.

Spill_Response Spill Spill Detected (Outside Hood) Evac 1. Evacuate Area (Allow aerosols to settle - 15 min) Spill->Evac PPE_Up 2. Don PPE (Double Gloves, Goggles, N95/P100) Evac->PPE_Up Cover 3. Cover Spill (Wet Paper Towels - Do NOT Sweep) PPE_Up->Cover Clean 4. Wipe Inwards (Concentric Circles) Cover->Clean Dispose 5. Disposal (Seal in HazBag as Toxic Waste) Clean->Dispose

Caption: Wet-cleaning methods are mandatory.[1] Dry sweeping generates toxic aerosols.[1]

Emergency Response Data

  • In Case of Skin Contact:

    • Immediately remove contaminated clothing.[1][2][4]

    • Wash skin with mild soap and copious water for 15 minutes.[1] (Avoid organic solvents like ethanol, which may increase transdermal absorption of the phenylcyclopropyl moiety).

    • Seek medical attention if redness or burning persists.[1]

  • In Case of Eye Contact:

    • Flush with water/saline for 15 minutes, holding eyelids open.

    • Mandatory: Consult an ophthalmologist. Amine burns can cause delayed corneal damage.[1]

References

  • PubChem. (2025).[1][5] 5-Aminoisoxazole Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] A Guide to The Globally Harmonized System of Classification and Labeling of Chemicals (GHS). Retrieved from [Link]

Sources

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